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  • Product: 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
  • CAS: 2008019-99-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol, a molecule of interest in medicinal chemistry due to the incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol, a molecule of interest in medicinal chemistry due to the incorporation of both a piperidine scaffold and a cyclopropanesulfonyl moiety. The piperidine ring is a prevalent feature in numerous pharmaceuticals, while the cyclopropyl group can confer advantageous physicochemical properties such as increased metabolic stability and improved potency.[1][2] This document details the strategic design of the synthesis, step-by-step experimental protocols for the preparation of key intermediates and the final compound, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic process.

Introduction and Strategic Overview

The synthesis of 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a multi-step process that requires the careful preparation of two key building blocks: 2-(piperidin-4-yl)ethanol and cyclopropanesulfonyl chloride. The overall synthetic strategy is a convergent one, culminating in the N-sulfonylation of the piperidine nitrogen.

The choice of this strategy is predicated on the commercial availability and straightforward synthesis of the starting materials. The piperidine core provides a versatile scaffold that is well-represented in a vast number of approved drugs, offering a foundation with known biocompatibility and desirable pharmacokinetic properties.[3][4] The cyclopropanesulfonyl group is a bioisostere for other functionalities and can enhance binding to biological targets.[5]

The synthetic workflow can be visualized as two independent pathways that converge in the final step.

G cluster_0 Pathway A: Synthesis of Cyclopropanesulfonyl Chloride cluster_1 Pathway B: Synthesis of 2-(Piperidin-4-yl)ethanol cluster_2 Final Convergent Step A1 Cyclopropyl Bromide A3 Cyclopropylmagnesium Bromide A1->A3 Mg, THF A2 Magnesium A2->A3 A5 Cyclopropanesulfinic acid, magnesium bromide salt A3->A5 SO2, THF A4 Sulfur Dioxide A4->A5 A7 Cyclopropanesulfonyl Chloride A5->A7 NCS, THF A6 N-Chlorosuccinimide (NCS) A6->A7 C1 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol A7->C1 N-Sulfonylation Base, Solvent B1 4-Pyridineethanol B3 2-(Piperidin-4-yl)ethanol B1->B3 Hydrogenation B2 H2, Pd/C B2->B3 B3->C1

Figure 1: Convergent synthetic strategy for 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Synthesis of Intermediates

Pathway A: Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is a key reagent in this synthesis and can be prepared from cyclopropylmagnesium bromide.[6]

2.1.1. Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride

Step 1: Formation of Cyclopropylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the addition funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

  • Add a small portion of the cyclopropyl bromide solution to initiate the Grignard reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Sulfonylation and Chlorination

  • Cool the freshly prepared cyclopropylmagnesium bromide solution to -10 °C in an ice-salt bath.

  • Slowly bubble sulfur dioxide gas through the solution or add a pre-cooled solution of sulfur dioxide in THF (1.2 eq) while maintaining the temperature below 0 °C.

  • After the addition of sulfur dioxide is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back down to -5 °C.

  • Add N-chlorosuccinimide (NCS) (1.5 eq) portion-wise, ensuring the temperature does not rise above 0 °C.[6]

  • After the addition of NCS is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude cyclopropanesulfonyl chloride.

  • The crude product can be purified by vacuum distillation.

PropertyValueReference
Molecular Formula C₃H₅ClO₂S[6]
Molecular Weight 140.59 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Boiling Point Not readily available
Density 1.38 g/mL at 25 °C (lit.)[7][8]
Refractive Index (n20/D) 1.4770 (lit.)[7][8]

Table 1: Physicochemical properties of cyclopropanesulfonyl chloride.

Causality of Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

  • Low Temperature: The reaction with sulfur dioxide and subsequent chlorination with NCS are exothermic. Low temperatures are maintained to control the reaction rate and prevent the formation of side products.

  • N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the conversion of the sulfinate salt to the sulfonyl chloride.[6]

Pathway B: Synthesis of 2-(Piperidin-4-yl)ethanol

2-(Piperidin-4-yl)ethanol can be synthesized via the hydrogenation of 2-(pyridin-4-yl)ethanol.[9]

2.2.1. Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)ethanol

  • To a hydrogenation vessel, add 2-(pyridin-4-yl)ethanol (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(piperidin-4-yl)ethanol. The product can be further purified by distillation or by conversion to its hydrochloride salt.[10]

PropertyValueReference
Molecular Formula C₇H₁₅NO[10]
Molecular Weight 129.20 g/mol
Appearance White to yellow solid or semi-solid
Boiling Point Not readily available
Hydrochloride Salt CAS 90747-17-4[10]

Table 2: Physicochemical properties of 2-(piperidin-4-yl)ethanol.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): Pd/C is a highly effective and commonly used catalyst for the heterogeneous hydrogenation of aromatic rings, including pyridines.[9]

  • Hydrogen Pressure: Elevated hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the rate of the hydrogenation reaction.

Final Product Synthesis: N-Sulfonylation

The final step in the synthesis is the coupling of the two prepared intermediates via an N-sulfonylation reaction.

G cluster_0 N-Sulfonylation Reaction 2-(Piperidin-4-yl)ethanol 2-(Piperidin-4-yl)ethanol 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol 2-(Piperidin-4-yl)ethanol->2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol Cyclopropanesulfonyl Chloride, Base (e.g., Triethylamine), Dichloromethane Cyclopropanesulfonyl Chloride Cyclopropanesulfonyl Chloride

Figure 2: Final N-sulfonylation step.

Experimental Protocol: Synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
  • In a round-bottom flask, dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanesulfonyl chloride (1.1 eq) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Causality of Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like DCM is used to prevent any reaction with the electrophilic cyclopropanesulfonyl chloride.

  • Base: A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion. A tertiary amine base like triethylamine is chosen as it is non-nucleophilic and will not compete with the piperidine nitrogen in reacting with the sulfonyl chloride.

  • Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and minimize the formation of potential side products.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons, the piperidine ring protons, the ethyl bridge protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the cyclopropyl group, the piperidine ring, and the ethanol substituent.
Mass Spec. The molecular ion peak corresponding to the exact mass of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
FT-IR Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aliphatic groups, and the S=O stretches of the sulfonamide group.

Table 3: Expected analytical data for 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Safety Considerations

  • Cyclopropanesulfonyl chloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.

  • Grignard reagents are flammable and react violently with water. Anhydrous conditions are essential.

  • Hydrogenation should be carried out in a vessel designed for high-pressure reactions and behind a safety shield. The catalyst can be pyrophoric and should be handled with care.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol. By providing detailed experimental protocols, justifications for the chosen reaction conditions, and expected characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The convergent approach allows for the efficient and independent preparation of key intermediates, leading to the final target molecule.

References

  • Vertex AI Search. (2026). 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol - 884497-64-7 - Vulcanchem.
  • ChemBK. (2024, April 9). cyclopropane sulfonyl chloride. Retrieved March 14, 2026, from [Link]

  • Talele, T. T. (2016). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Future Medicinal Chemistry, 8(11), 1307–1329. [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3584. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS Medicinal Chemistry Letters, 3(9), 765–766. [Link]

  • O'Hagan, D. (2000). Piperidine derivatives: recent advances in synthesis and pharmacological applications. Journal of Medicinal Chemistry, 43(19), 3721-3742.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: A Methodological Whitepaper

Executive Summary & Chemical Context The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol (Chemical Formula: C10​H19​NO3​S , Exact Mass: 233.1086 Da) is a highly versatile aliphatic heterocycle utilized as a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol (Chemical Formula: C10​H19​NO3​S , Exact Mass: 233.1086 Da) is a highly versatile aliphatic heterocycle utilized as a core building block in modern medicinal chemistry. It is prominently featured in the synthesis of advanced therapeutic candidates, including CCR6 receptor modulators for autoimmune diseases [1] and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndromes [2].

Structurally, the molecule presents three distinct domains:

  • The Piperidine Core: Provides a rigid, saturated scaffold that dictates the spatial orientation of attached pharmacophores.

  • The Cyclopropanesulfonyl Moiety: An electron-withdrawing group that drastically reduces the basicity of the piperidine nitrogen while offering unique steric bulk and metabolic stability compared to standard alkyl sulfonamides.

  • The Ethanol Side Chain: A flexible, two-carbon linker terminating in a primary hydroxyl group, serving as an ideal synthetic handle for Mitsunobu reactions, oxidations, or etherifications.

Because this intermediate is often subjected to harsh downstream synthetic conditions, rigorous structure elucidation is paramount. The primary analytical challenge lies in confirming the regiochemistry of the substitutions and ruling out ring-opened impurities of the highly strained cyclopropyl group. This whitepaper outlines a self-validating analytical system combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) to achieve absolute structural certainty.

Analytical Strategy & Workflow

To establish an airtight proof of structure, we employ a multi-orthogonal approach. No single technique is treated as absolute; instead, the data from MS, NMR, and IR must converge to form a self-validating matrix.

Workflow Sample Sample Prep (>98% Purity) HRMS LC-HRMS (Exact Mass & Iso) Sample->HRMS NMR 1D/2D NMR (Connectivity) Sample->NMR FTIR ATR-FTIR (Functional Groups) Sample->FTIR Validation Structural Validation HRMS->Validation NMR->Validation FTIR->Validation

Fig 1. Multi-orthogonal analytical workflow for structural validation.

High-Resolution Mass Spectrometry (LC-HRMS) Profiling

HRMS establishes the foundational boundary of the molecule—its exact elemental composition. For sulfur-containing compounds, HRMS is critical not just for the exact mass, but for the isotopic signature (the ~4.4% natural abundance of 34S ).

Experimental Protocol: UPLC-ESI-QTOF

Causality Check: We utilize Electrospray Ionization in positive mode (ESI+) because the basicity of the sulfonamide nitrogen is too low for efficient protonation; however, the primary alcohol and the sulfonamide oxygen can coordinate with protons or sodium ions, yielding robust [M+H]+ and [M+Na]+ signals.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of H2​O :MeCN to prevent detector saturation.

  • Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Gradient Elution: Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in MeCN). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: ESI+ mode. Capillary voltage set to 3.0 kV, desolvation temperature at 350°C, and cone voltage at 30 V to induce mild in-source fragmentation.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) scanning from m/z 50 to 800.

Data Interpretation
  • Molecular Ion: The theoretical exact mass for [M+H]+ ( C10​H20​NO3​S+ ) is 234.1164 Da . Experimental observation within < 3 ppm error confirms the molecular formula.

  • Isotopic Pattern: An M+2 peak at approximately 4.5% relative intensity confirms the presence of one sulfur atom.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) yields a primary fragment at m/z 216.1058, corresponding to [M+H−H2​O]+ , confirming the terminal aliphatic alcohol. A secondary fragment at m/z 128.1075 corresponds to the loss of the cyclopropanesulfonyl group ( [M+H−C3​H5​SO2​]+ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the formula, NMR maps the interior connectivity. The primary challenge here is resolving the complex aliphatic multiplets of the piperidine ring.

Experimental Protocol: 1D and 2D NMR

Causality Check: We select CDCl3​ over DMSO−d6​ for two reasons. First, the compound exhibits superior solubility in chloroform. Second, the non-polar environment of CDCl3​ maximizes the chemical shift dispersion between the axial and equatorial protons of the piperidine ring, which otherwise tend to overlap in highly polar solvents.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition ( 1 H): Acquire on a 400 MHz spectrometer at 298 K. Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2 seconds to ensure accurate integration.

  • Acquisition ( 13 C): Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans. The high number of scans is required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the carbon adjacent to the strongly electron-withdrawing SO2​ group.

  • 2D NMR: Acquire 1H−1H COSY and 1H−13C HMBC to confirm the linkage between the cyclopropyl ring, the sulfonyl group, and the piperidine nitrogen.

Quantitative Data Summary: NMR Assignments
Position 1 H Chemical Shift (ppm)MultiplicityIntegration 13 C Chemical Shift (ppm)Structural Assignment
Cyclopropyl 0.95 - 1.05m4H4.5 CH2​ (Ring)
Cyclopropyl 2.25 - 2.35m1H25.2 CH (Adjacent to SO2​ )
Piperidine C2/C6 3.75 - 3.85m2H46.8 CH2​ (Equatorial, next to N)
Piperidine C2/C6 2.65 - 2.75td2H- CH2​ (Axial, next to N)
Piperidine C3/C5 1.70 - 1.80m2H31.4 CH2​ (Equatorial)
Piperidine C3/C5 1.20 - 1.35m2H- CH2​ (Axial)
Piperidine C4 1.45 - 1.55m1H33.1 CH (Branch point)
Ethanol C1' 1.50 - 1.60q2H39.5 CH2​ (Aliphatic linker)
Ethanol C2' 3.65 - 3.75t2H60.2 CH2​ (Adjacent to OH)
Hydroxyl 1.85br s1H- OH (Exchanges with D2​O )

Note: The highly shielded nature of the cyclopropyl protons (~1.0 ppm) is a definitive marker that the strained three-membered ring remains intact and has not undergone ring-opening during prior synthetic steps.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR acts as the final orthogonal check, specifically validating the functional extremities of the molecule that are sometimes ambiguous in NMR (e.g., distinguishing between a sulfonamide and an amide, or confirming the presence of a free hydroxyl).

Experimental Protocol: ATR-FTIR

Causality Check: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic and can introduce false O−H stretching bands from absorbed atmospheric moisture, which would obscure the true signal of our ethanol side chain.

  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Parameters: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Key Spectral Markers
  • O−H Stretch: A broad, strong band centered at ~3350 cm−1 confirms the primary alcohol.

  • Aliphatic C−H Stretches: Sharp bands at 2925 and 2855 cm−1 correspond to the piperidine and cyclopropyl CH2​ groups.

  • S=O Asymmetric Stretch: A highly intense band at 1335 cm−1 .

  • S=O Symmetric Stretch: A sharp, strong band at 1155 cm−1 . The presence of both 1335 and 1155 cm−1 bands is the definitive hallmark of the sulfonamide functional group.

Orthogonal Feature Mapping & Conclusion

The structural elucidation of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is achieved not by a single test, but by the intersection of multiple analytical vectors.

FeatureMap Molecule 2-(1-Cyclopropanesulfonyl- piperidin-4-yl)-ethanol Cyclopropyl Cyclopropyl Group Molecule->Cyclopropyl Sulfonyl Sulfonyl (SO2) Molecule->Sulfonyl Piperidine Piperidine Core Molecule->Piperidine Ethanol Ethanol Chain Molecule->Ethanol NMR_1 1H NMR: Highly shielded (0.9-1.2 ppm) Cyclopropyl->NMR_1 IR_1 FT-IR: S=O stretches (1335/1155 cm-1) Sulfonyl->IR_1 NMR_2 13C/HMBC: Ring connectivity Piperidine->NMR_2 MS_1 MS/MS & IR: [M-H2O]+ & O-H stretch Ethanol->MS_1

Fig 2. Orthogonal mapping of structural moieties to analytical signatures.

By establishing a self-validating system—where LC-HRMS defines the exact mass and formula, 1D/2D NMR maps the carbon-hydrogen framework, and ATR-FTIR confirms the terminal functional groups—researchers can proceed with downstream synthesis with absolute confidence in the integrity of this critical intermediate.

References

  • Title: WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators Source: Google Patents URL
  • Title: US8461328B2 - Tricyclic heterocyclic compounds, compositions and methods of use thereof Source: Google Patents URL
Foundational

In Silico ADMET Profiling of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: A Technical Guide for Preclinical Optimization

Executive Summary The transition from hit-to-lead in modern drug discovery requires rigorous evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to minimize late-stage attrition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from hit-to-lead in modern drug discovery requires rigorous evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to minimize late-stage attrition. 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol (SMILES: OCCC1CCN(S(=O)(=O)C2CC2)CC1) is a highly versatile chemical building block and fragment candidate. Characterized by a piperidine core, a cyclopropanesulfonyl moiety, and an ethanol appendage, this molecule is structurally primed for favorable pharmacokinetic behavior.

This whitepaper provides an in-depth technical guide to the in silico ADMET profiling of this molecule. By leveraging orthogonal computational engines, we establish a self-validating workflow that not only predicts quantitative parameters but also elucidates the structure-property causality driving these outcomes.

Molecular Architecture & Rationale for ADMET Profiling

The predictive power of in silico modeling relies heavily on understanding the mechanistic contributions of individual functional groups. The architecture of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol was designed with specific pharmacokinetic and safety endpoints in mind:

  • Piperidine Core: Provides a rigid, sp³-rich scaffold that enhances target binding through favorable entropic dynamics while maintaining high aqueous solubility.

  • Sulfonamide Linkage: A critical design choice. By conjugating the piperidine nitrogen to a strongly electron-withdrawing sulfonyl group, the basicity of the amine is completely abolished. This drastically reduces the risk of hERG channel blockade (cardiotoxicity) and improves passive membrane permeability.

  • Cyclopropyl Ring: Acts as a steric shield. Unlike straight-chain alkyl groups, the high s-character (sp²-like) of the cyclopropyl C-H bonds makes hydrogen abstraction by Cytochrome P450 (CYP450) enzymes energetically unfavorable, thereby increasing metabolic stability.

  • Ethanol Appendage: Introduces a hydrogen bond donor/acceptor site, fine-tuning the topological polar surface area (TPSA) and providing a synthetic vector for further elaboration.

SPR_Map Molecule 2-(1-Cyclopropanesulfonyl- piperidin-4-yl)-ethanol Sulfonamide Sulfonamide Linkage Eliminates basicity, reduces hERG liability Molecule->Sulfonamide Cyclopropyl Cyclopropyl Ring Steric shield, increases metabolic stability Molecule->Cyclopropyl Ethanol Ethanol Appendage H-bond donor, improves aqueous solubility Molecule->Ethanol Piperidine Piperidine Core Rigid scaffold, favorable entropic binding Molecule->Piperidine

Structure-Property Relationship (SPR) map detailing the functional logic of the molecule.

Self-Validating In Silico Protocol

To ensure scientific integrity and trustworthiness, ADMET predictions must not rely on a single algorithm. We employ a self-validating system utilizing three orthogonal predictive engines: (Multi-task graph attention framework)[1], (Support Vector Machine and BOILED-Egg models)[2], and (Graph-based signatures)[3].

Step-by-Step Methodology:
  • Input Generation & Standardization:

    • Generate the canonical SMILES string: OCCC1CCN(S(=O)(=O)C2CC2)CC1.

    • Utilize RDKit to sanitize the molecule, ensuring correct valency, aromaticity perception, and removal of salts/solvents.

    • Generate a 3D conformer using the MMFF94 force field to ensure accurate calculation of 3D descriptors (e.g., volume, surface area).

  • Descriptor Calculation:

    • Compute 1D/2D physicochemical descriptors (Molecular Weight, LogP, TPSA, H-bond donors/acceptors) to establish baseline Lipinski and Veber rule compliance.

  • Orthogonal Predictive Execution:

    • SwissADME: Execute for physicochemical profiling, passive gastrointestinal (GI) absorption, and Blood-Brain Barrier (BBB) permeation mapping[2].

    • pkCSM: Execute for specific toxicity endpoints (AMES mutagenicity, hERG inhibition) and excretion parameters (Renal Clearance)[3].

    • ADMETlab 2.0: Execute for comprehensive CYP450 inhibition/substrate profiling and Drug-Induced Liver Injury (DILI) risk assessment[1].

  • Data Aggregation & Consensus Scoring:

    • Cross-reference outputs. If divergence occurs (e.g., conflicting BBB permeability predictions), prioritize the model whose training set most closely matches the chemical space of sulfonamides.

ADMET_Pipeline Input Step 1: Input Generation (SMILES / 3D SDF) Desc Step 2: Descriptor Calculation (RDKit / MMFF94) Input->Desc Model Step 3: Predictive Engines (ADMETlab 2.0, SwissADME, pkCSM) Desc->Model Abs Absorption (Caco-2, HIA) Model->Abs Dist Distribution (BBB, VDss) Model->Dist Met Metabolism (CYP450 Profiling) Model->Met Exc Excretion (Renal Clearance) Model->Exc Tox Toxicity (hERG, AMES, DILI) Model->Tox Output Step 4: Lead Optimization Consensus Decision Matrix Abs->Output Dist->Output Met->Output Exc->Output Tox->Output

Step-by-step in silico workflow for predicting ADMET properties using machine learning engines.

Predicted ADMET Profile

The aggregated consensus data from the computational workflow reveals a highly developable profile for 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, characterized by excellent oral bioavailability and a clean toxicity profile.

Property CategoryParameterPredicted ValueMechanistic Rationale
Physicochemical Molecular Weight233.33 g/mol Optimal for oral absorption (Lipinski: < 500 Da).
Physicochemical LogP (Consensus)~1.20Balanced lipophilicity/hydrophilicity, preventing aggregation.
Physicochemical TPSA62.54 ŲHighly favorable for passive membrane permeation (Veber: < 140 Ų).
Absorption GI AbsorptionHigh (> 95%)Driven by low MW, optimal LogP, and low H-bond donor count (1).
Absorption Caco-2 PermeabilityHigh (> 0.90 cm/s)Sulfonamide masking of the amine enhances passive transcellular flux.
Distribution BBB PermeabilityModerateTPSA < 90 Ų allows some penetration, but lacks high lipophilicity for deep CNS accumulation.
Metabolism CYP3A4 / CYP2D6Non-InhibitorMolecule lacks the large, lipophilic aromatic motifs required to block CYP active sites.
Toxicity hERG BlockadeLow RiskAbsence of a basic amine (pKa < 5) prevents binding to the hERG channel pore.
Toxicity AMES ToxicityNegativeComplete absence of structural alerts (e.g., aromatic amines, nitroaromatics) for mutagenicity.

Mechanistic Insights & Causality (E-E-A-T)

To bridge the gap between computational outputs and experimental reality, we must analyze the causality behind the predicted data:

The hERG Safety Paradigm

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously susceptible to off-target binding by basic amines (typically with a pKa > 8) paired with lipophilic aromatic rings. These basic amines become protonated at physiological pH and interact strongly with Tyr652 and Phe656 residues within the channel pore. By utilizing a sulfonamide linkage , the lone pair of electrons on the piperidine nitrogen is heavily delocalized into the highly electronegative oxygen atoms of the sulfonyl group. This renders the nitrogen non-basic (pKa drops below 5). Consequently, the molecule is predicted to have a near-zero hERG liability, a massive advantage for cardiovascular safety[3].

Metabolic Stability via Steric Shielding

Aliphatic heterocyclic rings like piperidine are often liabilities due to their susceptibility to CYP450-mediated oxidation (specifically at the alpha-carbon). However, in this molecule, the electron-withdrawing nature of the sulfonamide deactivates the adjacent carbons. Furthermore, the selection of a cyclopropyl group over a standard alkyl chain (e.g., propyl or isopropyl) is a masterclass in metabolic optimization. The C-H bonds in a cyclopropyl ring possess high s-character, making them significantly stronger and more resistant to hydrogen abstraction by the iron-oxo species in the CYP450 active site. This results in a predicted increase in intrinsic clearance half-life[1].

Solubility and Permeability Balance

The ethanol appendage serves a dual purpose. First, the terminal hydroxyl group acts as a hydrogen bond donor, ensuring the molecule maintains sufficient aqueous solubility for formulation and systemic circulation. Second, because the total Topological Polar Surface Area (TPSA) remains strictly controlled at 62.54 Ų, the molecule easily satisfies Veber's rules for oral bioavailability, ensuring that the addition of the polar hydroxyl group does not compromise gastrointestinal absorption[2].

References

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties Source: Nucleic Acids Research URL:[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL:[Link]

Sources

Exploratory

The Piperidine Scaffold: A Technical Guide to its Ascendancy in Modern Drug Discovery

Preamble: The Enduring Legacy of a Privileged Scaffold In the intricate tapestry of medicinal chemistry, certain structural motifs reappear with remarkable frequency, earning the designation of "privileged scaffolds."[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Legacy of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain structural motifs reappear with remarkable frequency, earning the designation of "privileged scaffolds."[1][2] Among these, the simple six-membered nitrogen-containing heterocycle, piperidine, holds a place of particular distinction.[3][4][5][6][7] Its prevalence in over twenty classes of pharmaceuticals, from blockbuster drugs to natural alkaloids, is a testament to its unparalleled versatility.[3][5][8] The piperidine ring is not merely a passive framework; its inherent structural and physicochemical properties actively contribute to the biological activity and pharmacokinetic profiles of the molecules it inhabits.[9] This guide provides an in-depth exploration of novel piperidine derivatives in drug discovery, moving beyond a mere cataloging of compounds to elucidate the underlying principles that govern their design, synthesis, and therapeutic application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the Piperidine Moiety

The widespread success of the piperidine scaffold can be attributed to a confluence of favorable characteristics:

  • Three-Dimensionality and Conformational Flexibility: The sp3-hybridized nature of the piperidine ring imparts a distinct three-dimensional character, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[1] Its ability to adopt various chair and boat conformations provides a degree of conformational flexibility that can be crucial for binding to complex protein pockets.[9]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key determinant of its physicochemical properties. Its pKa can be modulated by the introduction of substituents, influencing aqueous solubility, lipophilicity, and the ability to form salt bridges with target proteins.[9][10] This tunability is a powerful tool for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many other heterocyclic systems.[9] However, the atoms adjacent to the nitrogen can be susceptible to metabolism by cytochrome P450 enzymes.[11] This has led to the development of strategies such as the introduction of spirocyclic systems to enhance metabolic stability.[9][11]

  • Synthetic Tractability: A vast and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible scaffold for medicinal chemists.[1][3][7]

II. Architectures of Innovation: Synthetic Strategies for Novel Piperidine Derivatives

The development of efficient and versatile synthetic routes to novel piperidine derivatives is a cornerstone of their successful application in drug discovery. Modern synthetic chemistry has moved beyond classical methods to embrace more sophisticated and atom-economical approaches.

A. Foundational Approaches: The Hydrogenation of Pyridines

One of the most direct routes to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[1] While conceptually simple, the aromaticity of the pyridine ring often necessitates forcing conditions.

Key Considerations:

  • Catalyst Selection: A range of transition metal catalysts, including rhodium, ruthenium, and palladium, are commonly employed.[1] Recent advancements have focused on the development of heterogeneous catalysts, such as cobalt or nickel silicide nanoparticles, which can operate under milder conditions and offer improved selectivity.[3]

  • Stereoselectivity: For substituted pyridines, controlling the stereochemistry of the resulting piperidine is paramount. The use of chiral ligands and catalysts can achieve high diastereoselectivity, yielding predominantly cis or trans isomers as desired.[3]

Illustrative Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative

  • Reactor Preparation: A high-pressure autoclave is charged with the pyridine substrate, a suitable solvent (e.g., methanol, ethanol), and the heterogeneous catalyst (e.g., 5% Rh/C).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 3-10 MPa).[1]

  • Heating and Agitation: The reaction mixture is heated to the target temperature (e.g., 80-120°C) with vigorous stirring to ensure efficient mass transfer.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by techniques such as GC-MS or TLC.

  • Work-up: Upon completion, the reactor is cooled to ambient temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude piperidine product, which can be further purified by chromatography or crystallization.

B. Convergent Strategies: Cyclization and Annulation Reactions

Intramolecular and intermolecular cyclization reactions offer powerful and convergent approaches to the synthesis of complex piperidine derivatives.

  • Aza-Diels-Alder Reaction: This pericyclic reaction provides a highly efficient means of constructing the piperidine ring with excellent control over stereochemistry.[1]

  • Alkene Cyclization: The oxidative amination of non-activated alkenes, often catalyzed by gold(I) or palladium complexes, allows for the direct formation of substituted piperidines.[3][7]

  • Radical Cyclization: Radical-mediated C-H amination/cyclization reactions, utilizing copper catalysis or electrolysis, provide a modern approach to piperidine synthesis via 1,6-hydrogen atom transfer.[3]

Experimental Workflow: Palladium-Catalyzed Enantioselective Alkene Cyclization

G Palladium-Catalyzed Enantioselective Alkene Cyclization Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Alkene Substrate, Palladium Catalyst, and Chiral Ligand in Solvent oxidant Add Oxidizing Agent start->oxidant stir Stir at Controlled Temperature oxidant->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Obtain Enantiomerically Enriched Piperidine Derivative

Caption: Workflow for the enantioselective synthesis of piperidine derivatives via palladium-catalyzed alkene cyclization.

III. Therapeutic Frontiers: Piperidine Derivatives in Action

The versatility of the piperidine scaffold has led to its incorporation into a vast array of therapeutic agents targeting a wide range of diseases.

A. Oncology: A Multifaceted Approach to Cancer Therapy

Piperidine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[8][12]

  • Tubulin Polymerization Inhibition: Certain piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[13]

  • Kinase Inhibition: The piperidine moiety is a key structural feature in several approved kinase inhibitors, such as Crizotinib, a dual ALK/ROS1 inhibitor.[3][8] While not directly interacting with the active site, the piperidine ring often plays a crucial role in optimizing the overall pharmacological properties of the molecule.[3][8]

  • Targeting Protein-Protein Interactions: Novel piperidine derivatives have been designed to inhibit protein-protein interactions that are critical for cancer cell survival, such as the interaction between p53 and its negative regulator, HDM2.[14]

Signaling Pathway: Inhibition of the p53-HDM2 Interaction by a Piperidine Derivative

G Mechanism of a Piperidine-based HDM2 Inhibitor cluster_normal Normal Cellular Process cluster_inhibition Inhibition by Piperidine Derivative cluster_outcome Therapeutic Outcome p53 p53 hdm2 HDM2 p53->hdm2 Binds to degradation degradation hdm2->degradation Promotes Degradation of p53 p53_stabilized Stabilized p53 inhibitor Piperidine Derivative inhibitor->hdm2 Binds to and Blocks p53 Binding Site apoptosis Apoptosis of Cancer Cell p53_stabilized->apoptosis Induces

Caption: A piperidine derivative inhibits the p53-HDM2 interaction, leading to p53 stabilization and apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity of Novel Piperidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
17a PC3 (Prostate Cancer)0.81[13]
17a MGC803 (Gastric Cancer)1.09[13]
17a MCF7 (Breast Cancer)1.30[13]
5-Fluorouracil PC3 (Prostate Cancer)>10[13]
B. Central Nervous System (CNS) Disorders: Modulating Neurotransmission

The ability of piperidine derivatives to cross the blood-brain barrier has made them invaluable scaffolds for the development of drugs targeting CNS disorders.[10]

  • Alzheimer's Disease: A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a widely prescribed AChE inhibitor, features a prominent benzyl-piperidine moiety that provides optimal binding to the catalytic site of the enzyme.[8][15] Novel piperidine derivatives continue to be developed with even greater potency and selectivity for AChE.[16][17]

  • Neuropathic Pain: Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[2][7][18] The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency and selectivity for the µ, δ, and κ opioid receptors.[2]

  • Neuroprotection: Recent research has focused on the development of piperidine urea derivatives with neuroprotective properties, showing promise in preclinical models of ischemic stroke.[19]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and the test compounds (piperidine derivatives) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate ATCI to all wells to initiate the enzymatic reaction.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control with no inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Infectious Diseases: Combating Microbial Threats

Piperidine derivatives have demonstrated significant potential in the fight against infectious diseases, including bacterial, viral, and parasitic infections.[3][8]

  • Antibacterial Agents: Novel 3,5-diamino-piperidine derivatives have been designed as aminoglycoside mimetics that inhibit bacterial translation by targeting the ribosomal decoding site.[20] These compounds show promise in overcoming bacterial resistance to existing antibiotics.

  • Antiviral Agents: Piperidine-based compounds have been identified as potent inhibitors of the influenza virus, acting after the virus has entered the host cell.[21] Additionally, some piperidine derivatives have been investigated for their potential as anti-SARS-CoV-2 agents.[22]

  • Antiparasitic Agents: The natural product febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic drugs.[8]

IV. Strategic Evolution: Bioisosteric Replacement and Computational Design

As drug discovery programs mature, the need to fine-tune the properties of lead compounds becomes critical. Bioisosteric replacement is a powerful strategy for achieving this, and the piperidine ring is a frequent subject of such modifications.

A. Bioisosteres of the Piperidine Ring

The goal of bioisosteric replacement is to substitute a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

Common Bioisosteric Replacements for Piperidine:

BioisostereRationale for ReplacementPotential Advantages
Morpholine Increase polarity, reduce pKaImproved aqueous solubility, potential to reduce off-target effects related to high basicity.[11]
Thiomorpholine Modulate lipophilicity and hydrogen bonding capacityFine-tuning of ADME properties.
Azaspiro[3.3]heptane Introduce greater three-dimensionality, alter exit vectors for substituentsImproved binding selectivity, potential to reduce metabolism at sites adjacent to the nitrogen.[11][23]
Tropane Constrain the conformation of the ringIncreased rigidity can lead to higher binding affinity and selectivity.[11]
4-Hydroxypiperidine Introduce a hydrogen bond donorCan mimic a protonated piperazine nitrogen, potentially improving target interactions.[24]

Logical Relationship: The Rationale for Bioisosteric Replacement

G Decision-Making for Piperidine Bioisosteric Replacement cluster_challenges Identified Challenges cluster_strategies Bioisosteric Replacement Strategies cluster_outcomes Desired Outcomes lead_compound Lead Compound with Piperidine Ring poor_solubility Poor Aqueous Solubility lead_compound->poor_solubility metabolic_instability Metabolic Instability lead_compound->metabolic_instability off_target_effects Off-Target Effects lead_compound->off_target_effects morpholine Replace with Morpholine poor_solubility->morpholine azaspiro Replace with Azaspiro[3.3]heptane metabolic_instability->azaspiro tropane Replace with Tropane off_target_effects->tropane improved_pk Improved Pharmacokinetics morpholine->improved_pk azaspiro->improved_pk enhanced_selectivity Enhanced Selectivity azaspiro->enhanced_selectivity tropane->enhanced_selectivity optimized_candidate optimized_candidate improved_pk->optimized_candidate Optimized Drug Candidate enhanced_selectivity->optimized_candidate Optimized Drug Candidate reduced_toxicity Reduced Toxicity reduced_toxicity->optimized_candidate Optimized Drug Candidate

Caption: A logical diagram illustrating the decision-making process for the bioisosteric replacement of a piperidine ring to address common drug discovery challenges.

B. The Role of Computational Chemistry

In silico methods have become indispensable in modern drug discovery, and the design of novel piperidine derivatives is no exception.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical relationships between the structural features of piperidine derivatives and their biological activities.[25] These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the piperidine derivative) when bound to a receptor (the biological target).[14] Docking studies can provide valuable insights into the key interactions that govern binding affinity and can guide the design of more potent inhibitors.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time, providing a more realistic picture of the binding event than static docking poses.[14]

V. Concluding Remarks and Future Perspectives

The piperidine scaffold has a rich history in drug discovery and continues to be a source of innovation. Its unique combination of structural, physicochemical, and synthetic accessibility ensures its enduring relevance. The future of piperidine-based drug discovery will likely be shaped by several key trends:

  • Advances in Asymmetric Synthesis: The development of more efficient and selective methods for the synthesis of chiral piperidine derivatives will be crucial for accessing novel chemical space and improving the stereochemical purity of drug candidates.[26][27][28]

  • Integration of Computational and Experimental Approaches: A closer integration of computational modeling and experimental validation will accelerate the design-make-test-analyze cycle, leading to the more rapid identification of high-quality drug candidates.

  • Exploration of Novel Biological Targets: As our understanding of disease biology grows, so too will the opportunities for applying the piperidine scaffold to novel and challenging biological targets.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][3][5][6][7]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PMC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]

  • ACS Publications. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PMC. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Taylor & Francis Online. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • MDPI. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

  • PMC. (2014). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • PMC. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Biomedical and Pharmacology Journal. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • PubMed. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. [Link]

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Foundational

Technical Whitepaper: Characterization, Synthesis, and Applications of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(1-Cyclopropanesulfonyl-piperidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol (CAS: 2008019-99-4) represents a highly versatile, privileged scaffold utilized extensively in drug discovery[1]. By integrating a metabolically stable cyclopropanesulfonyl moiety with a conformationally rigid piperidine ring and a functionalizable ethanol linker, this compound serves as a critical intermediate for synthesizing complex pharmacological agents, including targeted enzyme inhibitors and receptor modulators.

This whitepaper provides an in-depth technical analysis of the compound’s structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative physicochemical parameters of a building block is essential for predicting its behavior in fragment-based drug design (FBDD) and its adherence to Lipinski’s Rule of Five. The data summarized below highlights the compound's optimal balance of lipophilicity and polarity.

PropertyValueRationale / Implication
Chemical Name 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanolIUPAC nomenclature
CAS Registry Number 2008019-99-4Unique global registry identifier[1]
Molecular Formula C10H19NO3SDefines atomic composition
Molecular Weight 233.33 g/mol Highly favorable for downstream elaboration without exceeding optimal MW limits
Topological Polar Surface Area ~62.7 ŲExcellent predictive membrane permeability; balances the polar sulfonamide and hydroxyl groups
Hydrogen Bond Donors 1Provided exclusively by the terminal hydroxyl (-OH) group
Hydrogen Bond Acceptors 4Provided by the sulfonamide oxygens, nitrogen, and hydroxyl oxygen
Rotatable Bonds 4Offers sufficient conformational flexibility while maintaining target-binding entropy

Structural Rationale & Pharmacophore Mapping

The architectural design of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is not arbitrary; each functional domain serves a specific, causal purpose in medicinal chemistry. Sulfonyl chlorides are frequently chosen as electrophilic building blocks because they react seamlessly with heterocyclic amines to create robust sulfonamides.

  • Cyclopropanesulfonyl Group: Unlike linear alkyl or simple aryl sulfonyls, the cyclopropyl ring provides a unique combination of steric bulk and high lipophilicity. This specific geometry enhances metabolic stability by hindering cytochrome P450-mediated oxidation. Furthermore, the sulfonamide linkage is highly resistant to chemical hydrolysis and acts as a strong hydrogen-bond acceptor.

  • Piperidine Scaffold: As a privileged structure, the saturated six-membered nitrogen heterocycle provides conformational rigidity. It acts as a vector, directing the spatial orientation of the attached cyclopropanesulfonyl and ethanol groups to fit specific binding pockets.

  • Ethanol Linker: The primary alcohol at the C4 position of the piperidine ring is the primary synthetic handle. It exhibits orthogonal reactivity to the sulfonamide, allowing for downstream functionalization such as oxidation to an aldehyde, conversion to a leaving group (e.g., mesylation), or etherification via Mitsunobu protocols.

Pharmacophore Cyc Cyclopropanesulfonyl Group Pip Piperidine Scaffold Cyc->Pip N-Sulfonylation Metab Metabolic Stability & Lipophilicity Cyc->Metab Modulates Eth Ethanol Linker Pip->Eth C4-Substitution Rigid Conformational Rigidity Pip->Rigid Provides Funct Functionalization Handle (OH) Eth->Funct Enables

Fig 1. Pharmacophore mapping of structural domains and their functional roles.

Synthetic Methodology & Workflow

The synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol relies on the chemoselective N-sulfonylation of 2-(piperidin-4-yl)ethanol. This protocol is adapted from standard methodologies used in the synthesis of complex sulfonamide-based inhibitors, ensuring high yield and purity[2].

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq). Cool the reaction vessel to 0°C using an ice bath.

  • Causality: DCM provides an aprotic, non-polar environment that solubilizes the reactants without participating in nucleophilic side reactions. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Cooling to 0°C is critical to control the exothermic nature of the sulfonylation, thereby suppressing unwanted O-sulfonylation at the primary alcohol[2].

Step 2: Electrophile Addition

  • Action: Add cyclopropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. The slight stoichiometric excess ensures complete consumption of the secondary amine while avoiding excessive bis-sulfonylation.

Step 3: Propagation & Monitoring

  • Action: Remove the ice bath, allow the reaction to warm to room temperature (20-25°C), and stir for 2 to 4 hours. Monitor progression via TLC (ninhydrin stain).

  • Causality: Warming provides the activation energy required to drive the reaction to completion. Self-Validation: The secondary amine precursor is ninhydrin-positive (stains distinctively), whereas the resulting sulfonamide product is ninhydrin-negative. The disappearance of the active stain confirms full conversion.

Step 4: Quench & Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic phase and wash the aqueous layer twice with DCM. Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Causality: NaHCO3 neutralizes residual acid and hydrolyzes any unreacted sulfonyl chloride. The mildly basic aqueous phase ensures the product remains unprotonated and partitions entirely into the organic DCM layer.

Step 5: Purification & Isolation

  • Action: Concentrate the organic layer in vacuo. Purify the crude residue via silica gel flash chromatography (eluent gradient: DCM to 5% Methanol in DCM).

  • Causality: Chromatography separates the target compound from trace impurities (e.g., hydrolyzed sulfonic acid, TEA salts). The polar hydroxyl group dictates the need for a slightly polar modifier (Methanol) in the mobile phase to ensure proper elution.

Synthesis Start1 2-(Piperidin-4-yl)ethanol (1.0 eq) Cond DCM, TEA (2.5 eq) 0°C to RT, 2-4h Start1->Cond Nucleophilic Attack Start2 Cyclopropanesulfonyl Chloride (1.1 eq) Start2->Cond Nucleophilic Attack Workup Aqueous Quench (NaHCO3) & Extraction Cond->Workup Neutralize HCl Purify Silica Gel Chromatography (DCM:MeOH) Workup->Purify Remove Salts Product Target Compound (CAS: 2008019-99-4) Purify->Product Isolate >95% Purity

Fig 2. Step-by-step synthetic workflow for N-sulfonylation of the piperidine.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed to confirm the molecular structure:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The expected mass-to-charge ratio for the protonated molecular ion [M+H]+ is m/z 234.1 .

  • Proton NMR (1H-NMR, CDCl3):

    • Validation of Cyclopropyl Group: Look for a distinct multiplet around ~0.9-1.2 ppm (4H, cyclopropyl CH2) and a multiplet around ~2.2-2.4 ppm (1H, CH-SO2).

    • Validation of Piperidine Ring: Broad signals around ~3.8 ppm (equatorial protons) and ~2.7 ppm (axial protons) adjacent to the sulfonamide nitrogen.

    • Validation of Ethanol Linker: A triplet around ~3.7 ppm (2H, CH2-OH) confirms the primary alcohol remains intact and was not inadvertently sulfonylated.

References

  • Title: 2008019-99-4 | 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)
  • Title: Sulfonyl Chlorides and Sulfonamides Source: Sigma-Aldrich URL
  • Title: Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT)

Sources

Exploratory

The Strategic Application of 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the selection of highly optimized, pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. This technical whitepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of highly optimized, pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. This technical whitepaper provides an in-depth analysis of 2-(1-cyclopropanesulfonyl-piperidin-4-yl)-ethanol , a versatile and structurally privileged intermediate. Widely utilized in the synthesis of enzyme inhibitors and G-protein-coupled receptor (GPCR) modulators, this compound offers a unique combination of metabolic stability, precise vector projection, and synthetic tractability.

This guide deconstructs the chemical identity, structural rationale, and validated synthetic protocols for deploying this building block in advanced drug development workflows, with a specific focus on its application in targeting metabolic and oncological pathways.

Chemical Identity & IUPAC Nomenclature

Before deploying any intermediate in a synthetic pipeline, a rigorous understanding of its structural nomenclature and physicochemical properties is required.

IUPAC Nomenclature Breakdown

The preferred IUPAC name (PIN) for this compound is 2-[1-(cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol . The logical construction of this name is derived as follows:

  • Parent Chain: The core functional group is the primary alcohol attached to a two-carbon chain, establishing the base name as ethan-1-ol .

  • Primary Substituent: Attached to position 2 of the ethanol chain is a saturated six-membered nitrogenous heterocycle linked at carbon 4, designated as a piperidin-4-yl group.

  • Secondary Substituent: The piperidine nitrogen (position 1) is functionalized with a sulfonyl group bonded to a cyclopropyl ring, yielding the cyclopropanesulfonyl moiety.

Physicochemical Profiling

The following table summarizes the quantitative data defining the drug-likeness of this building block [3]. Its parameters fall well within Lipinski’s Rule of 5, ensuring that downstream derivatives maintain favorable pharmacokinetic properties.

PropertyValueRationale for Drug Design
CAS Number 2008019-99-4Standard identifier for commercial procurement and registry tracking.
Molecular Formula C₁₀H₁₉NO₃SEnables low-molecular-weight starting points for complex scaffolds.
Molecular Weight 233.33 g/mol Leaves a >250 Da "budget" for additional pharmacophores (Rule of 5).
Calculated LogP ~0.8 - 1.2Favorable lipophilicity; ensures aqueous solubility while permitting membrane permeation.
Topological Polar Surface Area (TPSA) 54.5 ŲOptimal for cellular permeability; avoids the >140 Ų threshold that limits oral absorption.
H-Bond Donors 1 (-OH)Provides a highly reactive, chemoselective handle for downstream functionalization.
H-Bond Acceptors 3 (SO₂, O)Enhances target binding affinity through robust hydrogen-bonding networks.

Structural Rationale in Drug Design

As an application scientist, I evaluate building blocks not just for what they are, but for the causality of their structural features in a biological context.

  • The Cyclopropanesulfonyl Group: Sulfonamides are classic bioisosteres for amides but offer superior metabolic stability against amidases. The addition of the cyclopropyl ring serves a dual purpose: it fine-tunes the lipophilicity (LogP) of the molecule and introduces a sterically compact, rigid moiety that restricts the conformational space of the sulfonamide, locking it into a bioactive geometry [1].

  • The Piperidine Core: Piperidine is a privileged scaffold in medicinal chemistry. In this molecule, the basicity of the piperidine nitrogen is completely neutralized by the electron-withdrawing sulfonyl group. This prevents unwanted hERG channel interactions (a common liability of basic amines) while utilizing the rigid chair conformation of the ring to project the ethanol linker at a precise 1,4-vector.

  • The Ethanol Linker: The primary alcohol is a synthetic blank canvas. It can be oxidized to an aldehyde for reductive aminations, oxidized to a carboxylic acid for amide couplings, or converted into a mesylate/halide for nucleophilic displacement.

Mechanistic Application: Targeting 11β-HSD1

One of the most prominent applications of cyclopropanesulfonyl-piperidine derivatives is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. This enzyme catalyzes the intracellular conversion of inactive cortisone to active cortisol, driving localized glucocorticoid receptor activation. Overexpression of 11β-HSD1 in adipose and hepatic tissues is a primary driver of metabolic syndrome, obesity, and type 2 diabetes.

By utilizing 2-[1-(cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol as a precursor, chemists can synthesize potent inhibitors that outcompete cortisone for the enzyme's active site. Similar piperidine-sulfonamide scaffolds have also been successfully deployed as TDO2 (tryptophan 2,3-dioxygenase) inhibitors in immuno-oncology [2].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Binds Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activates Metabolic Metabolic Syndrome (Obesity, Diabetes) Receptor->Metabolic Drives Inhibitor Piperidine Sulfonamide Inhibitor Inhibitor->Enzyme Blocks

Figure 1: Mechanism of action for 11β-HSD1 inhibitors derived from piperidine sulfonamides.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the building block and its subsequent functionalization. Every step is designed as a self-validating system, explaining the causality behind the reagent selection.

Protocol A: Chemoselective N-Sulfonylation

Objective: Synthesize 2-[1-(cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol from 4-piperidineethanol.

  • Reaction Setup: Dissolve 4-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

    • Causality: DCM provides an anhydrous, polar aprotic environment that stabilizes the transition state without solvolyzing the highly reactive sulfonyl chloride. The 0°C temperature suppresses the exothermic nature of the reaction, ensuring high chemoselectivity for N-sulfonylation over O-sulfonylation (esterification of the alcohol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA is chosen over Triethylamine (TEA) due to its higher steric hindrance. It acts purely as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine nitrogen which would otherwise kill its nucleophilicity.

  • Electrophile Addition: Slowly add cyclopropanesulfonyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (In-Process QC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The self-validating endpoint is the complete disappearance of the primary amine (which stains dark purple/pink) and the appearance of a UV-active, ninhydrin-negative spot corresponding to the sulfonamide.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidation to Aldehyde Precursor

Objective: Convert the primary alcohol into an aldehyde for downstream reductive amination.

  • Reaction Setup: Dissolve the purified 2-[1-(cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol (1.0 eq) in anhydrous DCM at 0°C.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) in a single portion. Stir for 2 hours at room temperature.

    • Causality: DMP is strictly selected over Jones reagent or KMnO₄. DMP operates under mild, neutral conditions, preventing the over-oxidation of the alcohol to a carboxylic acid and preserving the structural integrity of the sulfonamide core.

  • Validation (Post-Reaction QC): Confirm conversion via ¹H NMR. The self-validating metric is the appearance of a distinct aldehydic proton triplet near δ 9.8 ppm and the complete disappearance of the primary alcohol multiplet near δ 3.6 ppm.

Workflow Start 4-Piperidineethanol (Starting Material) Reagent Cyclopropanesulfonyl Chloride + DIPEA in DCM (0°C) Start->Reagent Intermediate 2-[1-(Cyclopropanesulfonyl) piperidin-4-yl]ethan-1-ol Reagent->Intermediate N-Sulfonylation Oxidation Dess-Martin Periodinane (Chemoselective Oxidation) Intermediate->Oxidation Aldehyde Aldehyde Intermediate (Electrophile) Oxidation->Aldehyde O-Oxidation ReductiveAmination Reductive Amination with Target Amine Aldehyde->ReductiveAmination FinalDrug Lead Drug Candidate (e.g., 11β-HSD1 Inhibitor) ReductiveAmination->FinalDrug Scaffold Assembly

Figure 2: Synthetic workflow from starting material to final drug candidate.

Conclusion

The compound 2-[1-(cyclopropanesulfonyl)piperidin-4-yl]ethan-1-ol represents a highly rationalized building block in modern medicinal chemistry. By neutralizing the basicity of the piperidine ring while leveraging its rigid geometry to project an easily functionalized ethanol linker, chemists can rapidly access complex chemical space. Whether targeting metabolic disorders via 11β-HSD1 or exploring novel oncological pathways, mastering the synthesis and application of this intermediate is a critical asset for any drug discovery program.

References

  • Source: Google Patents (US20090306048A1)
  • Title: 4-(indol-3-yl)
Foundational

Structural and Cheminformatic Analysis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: SMILES Derivation, Physicochemical Profiling, and Synthetic Methodology

Executive Summary In early-stage drug discovery, the precise definition, computational profiling, and robust synthesis of novel pharmacophores are critical to pipeline success. The compound 2-(1-Cyclopropanesulfonyl-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the precise definition, computational profiling, and robust synthesis of novel pharmacophores are critical to pipeline success. The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol represents a highly versatile, drug-like building block. The piperidine ring serves as a metabolically stable core. The strategic installation of a cyclopropanesulfonyl moiety at the N1 position—as opposed to a traditional phenylsulfonyl group—modulates lipophilicity and eliminates benzylic protons, thereby mitigating CYP450-mediated oxidative liabilities[1]. Furthermore, the C4-ethanol appendage provides a primary hydroxyl group, acting as an orthogonal handle for downstream functionalization, such as ester prodrug synthesis or attachment to PROTAC linkers.

This whitepaper provides an in-depth technical guide to the compound's SMILES derivation, computational profiling, and self-validating synthetic methodology.

Part 1: SMILES Derivation & Structural Deconstruction

SMILES (Simplified Molecular-Input Line-Entry System) is the foundational topological language of cheminformatics, enabling the translation of 2D chemical structures into machine-readable strings .

To construct the canonical SMILES for 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, we logically deconstruct the molecule into three primary fragments:

  • The Hydroxyethyl Handle: Represented simply as OCC.

  • The Piperidine Core: A six-membered nitrogenous ring. An unsubstituted piperidine is C1CCNCC1. Because our target is substituted at the C4 and N1 positions, we open the branching at these specific nodes, yielding the scaffold: C1CCN(...)CC1.

  • The Cyclopropanesulfonyl Group: The sulfonyl group is denoted as S(=O)(=O). The cyclopropyl ring is C2CC2. Combined, this substituent is S(=O)(=O)C2CC2.

Assembling these fragments by attaching the hydroxyethyl group to C4 (Node 1 of the ring) and the cyclopropanesulfonyl group to N1 (Node 4 of the ring) yields the final, canonical SMILES string: OCCC1CCN(S(=O)(=O)C2CC2)CC1

SMILES_Logic A 2-Hydroxyethyl Group SMILES: OCC B Piperidine Core SMILES: C1CCN(...)CC1 A->B Attached at C4 D Final SMILES OCCC1CCN(S(=O)(=O)C2CC2)CC1 B->D Assembly C Cyclopropanesulfonyl SMILES: S(=O)(=O)C2CC2 C->B Attached at N1

Figure 1: Logical deconstruction and SMILES assembly of the target compound.

Part 2: Cheminformatics & Computational Workflow

Before committing resources to synthesis, we must validate the compound's theoretical viability and prepare its 3D conformation for virtual screening. This protocol utilizes, the industry-standard open-source cheminformatics toolkit.

Protocol: 3D Conformer Generation and Energy Minimization
  • SMILES Parsing: Input the string OCCC1CCN(S(=O)(=O)C2CC2)CC1 into the RDKit MolFromSmiles function to generate the 2D molecular graph.

  • Protonation State Assignment: Adjust the environment to pH 7.4. (Causality: The piperidine nitrogen is incorporated into the sulfonamide linkage, rendering its lone pair delocalized and non-basic. Consequently, the molecule remains neutral at physiological pH).

  • 3D Embedding: Utilize the ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm to generate the initial 3D conformer. (Causality: ETKDG is preferred over standard distance geometry because it incorporates crystallographic torsion knowledge, preventing physically impossible ring conformations—critical for the rigid cyclopropyl and flexible piperidine rings).

  • Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field) to relax the structure.

  • Validation: Calculate the root-mean-square deviation (RMSD) between pre- and post-minimization structures to ensure the geometry has converged to a local energy minimum.

Physicochemical Profiling

Based on , the compound exhibits excellent drug-like physicochemical properties, making it highly suitable for oral bioavailability and membrane permeation.

PropertyValueClinical/Chemical Significance
Molecular Weight (MW) 233.33 g/mol Well below the 500 Da threshold, ensuring good permeability.
LogP (Estimated) ~0.8Optimal balance of aqueous solubility and lipid permeability.
Topological Polar Surface Area (TPSA) 62.75 ŲIdeal for membrane penetration (threshold < 140 Ų).
Hydrogen Bond Donors (HBD) 1Provided by the primary hydroxyl group.
Hydrogen Bond Acceptors (HBA) 4Provided by the sulfonyl oxygens and hydroxyl oxygen.
Rotatable Bonds 4Low conformational entropy, favorable for target binding.

Part 3: Synthetic Methodology & Validation Protocol

The synthesis of sulfonamides via the reaction of amines with sulfonyl chlorides is a robust, high-yielding transformation widely utilized in medicinal chemistry[1][2]. The following protocol describes the highly chemoselective N-sulfonylation of 2-(piperidin-4-yl)ethanol.

Protocol: N-Sulfonylation of 2-(Piperidin-4-yl)ethanol
  • Step 1: Reagent Preparation. Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during the reaction without competing with the secondary amine for the electrophilic sulfonyl chloride, thus preventing unwanted side reactions.

  • Step 2: Sulfonylation. Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add cyclopropanesulfonyl chloride (1.1 eq) dissolved in a minimal amount of DCM.

    • Causality: The sulfonylation reaction is highly exothermic. Cooling the system to 0 °C controls the reaction kinetics and prevents the potential O-sulfonylation of the primary alcohol, ensuring absolute chemoselectivity for the more nucleophilic piperidine nitrogen.

  • Step 3: Reaction Monitoring (Self-Validation). Allow the reaction to warm to room temperature. Monitor progress via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the starting material peak is fully consumed (typically 2-4 hours).

  • Step 4: Aqueous Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove residual DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Step 5: Purification. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate/Hexanes.

  • Step 6: Final Validation. Confirm the structure and purity (>95%) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to verify the [M+H]⁺ mass of 234.1. Utilize ¹H-NMR to confirm the presence of the cyclopropyl protons (characteristic multiplets at ~1.0 ppm) and the intact ethyl alcohol side chain.

Synth_Workflow SM 2-(Piperidin-4-yl)ethanol + DIPEA in DCM Reagent Add Cyclopropanesulfonyl Chloride (0 °C to RT) SM->Reagent Workup Aqueous Workup (Wash with 1N HCl, Brine) Reagent->Workup Purification Flash Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification Validation Validation (LC-MS, 1H-NMR) Purification->Validation

Figure 2: Self-validating synthetic workflow for N-sulfonylation.

Conclusion

The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a structurally optimized, synthetically accessible intermediate. By leveraging rigorous SMILES definition, computational profiling, and a self-validating synthetic workflow, researchers can confidently integrate this scaffold into advanced medicinal chemistry programs, utilizing its unique physicochemical properties to drive the discovery of novel therapeutics.

References

  • Daylight Chemical Information Systems. "SMILES - A Simplified Chemical Language." Daylight Theory Manual.[Link]

  • RDKit. "Open-Source Cheminformatics Software." RDKit Documentation. [Link]

  • Lipinski, C. A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001).[Link]

  • Feng, M. et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 16(11), 1200-1216 (2016).[Link]

Sources

Exploratory

Decoding the Chemical Space: A Technical Guide to DNA-Encoded Library (DEL) Discovery

Introduction: The DEL Paradigm Shift In the pursuit of novel bioactive small molecules, the pharmaceutical industry has historically relied on High-Throughput Screening (HTS). While effective, HTS is inherently limited b...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The DEL Paradigm Shift

In the pursuit of novel bioactive small molecules, the pharmaceutical industry has historically relied on High-Throughput Screening (HTS). While effective, HTS is inherently limited by spatial constraints—each compound must be evaluated individually in spatially segregated wells, capping practical library sizes at roughly 106 compounds.

As an application scientist, I have witnessed firsthand the paradigm shift brought about by DNA-Encoded Library (DEL) technology. DELs bridge the gap between combinatorial chemistry and molecular biology[1]. By covalently linking small molecules to amplifiable DNA barcodes, we can multiplex the screening of up to trillions of compounds simultaneously in a single microcentrifuge tube[2]. This guide dissects the mechanistic principles, synthesis architectures, and selection protocols that make DELs a self-validating and highly efficient discovery engine.

Section 1: The Architecture of DEL Synthesis

The fundamental causality behind DEL's massive chemical diversity lies in the "split-and-pool" combinatorial synthesis strategy[1]. Instead of synthesizing compounds in parallel, we use a single-stranded or double-stranded DNA headpiece as both a solid support and an informational barcode.

Protocol 1: On-DNA Split-and-Pool Synthesis

Objective: Generate a combinatorial library with exponential diversity using linear synthetic steps.

  • Initiation: Begin with a highly pure, amine-modified DNA headpiece containing a universal PCR primer binding site.

  • Splitting: Aliquot the DNA headpiece equally into N reaction wells (e.g., a 96-well plate).

  • Chemical Conjugation: In each well, perform a DNA-compatible chemical reaction (e.g., amide coupling, reductive amination) to attach a unique building block. Causality: Reactions must proceed in aqueous conditions and avoid highly acidic environments that cause DNA depurination.

  • Enzymatic Ligation: Enzymatically ligate a unique double-stranded DNA barcode to the headpiece in each well. This barcode corresponds specifically to the building block added.

  • Pooling: Combine the contents of all N wells into a single pool, precipitate the DNA-small molecule conjugates using ethanol, and purify.

  • Iteration: Repeat the split-react-ligate-pool cycle M times. The final library size scales exponentially ( NM ).

DEL_Synthesis Start DNA Headpiece Split Split into N Wells Start->Split React Chemical Reaction (Building Block Addition) Split->React Ligate Enzymatic Ligation (DNA Barcode) React->Ligate Pool Pool all Wells Ligate->Pool Cycle Iterative Cycles (Exponential Diversity) Pool->Cycle Cycle->Split Repeat

Iterative split-and-pool synthesis workflow for DNA-encoded libraries.

Section 2: Affinity-Mediated Selection

Because the massive size of the DNA tag sterically precludes most functional or phenotypic readouts, DEL screening relies purely on thermodynamic binding affinity[3]. To ensure the protocol is a self-validating system, we must run parallel selections against a "beads-only" matrix control. This allows us to computationally subtract false positives (matrix binders) from true target binders[4].

Protocol 2: Automated Magnetic Bead-Based Affinity Selection

Objective: Isolate high-affinity binders from a DEL pool of 109 compounds.

  • Target Immobilization: Incubate the target protein (e.g., His-tagged) with magnetic beads (e.g., His-Tag Dynabeads) for 30 minutes at room temperature[5].

  • Library Incubation: Introduce the DEL pool to the immobilized target. Incubate for 1 hour to reach thermodynamic equilibrium. Causality: Adding a blocking agent like sheared salmon sperm DNA is critical here; it saturates non-specific binding sites on the beads, preventing the DEL DNA barcodes from adhering to the matrix.

  • Stringent Washing: Perform 3 x 3-minute wash steps using an automated magnetic handler (e.g., KingFisher Duo)[5]. Causality: Stringent washing drives the dissociation of low-affinity binders (fast off-rates), enriching the pool for target-specific, high-affinity ligands.

  • Elution: Transfer the target-bound magnetic beads to PCR tubes and heat at 95 °C for 10 minutes. This denatures the target protein and releases the bound DNA-encoded molecules[5].

  • Amplification: Subject the eluate to PCR amplification using primers complementary to the universal headpiece sequences.

Affinity_Selection Incubation Incubate DEL Pool with Target Protein Capture Immobilize Target (e.g., His-tag & Magnetic Beads) Incubation->Capture Wash Stringent Washing (Remove Non-binders) Capture->Wash Elute Heat Denaturation (Elute Binders) Wash->Elute PCR PCR Amplification of DNA Barcodes Elute->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS

Affinity-mediated selection and deconvolution of DEL hits.

Section 3: Quantitative Data Analysis and Hit Deconvolution

The readout of a DEL screen is not a fluorescence signal, but rather Next-Generation Sequencing (NGS) read counts. The causality of hit determination relies on statistical enrichment. Because sequencing is subject to Poisson noise and PCR amplification bias, we calculate normalized z-scores to compare the sequence counts in the target-selection pool versus the beads-only control[6][7].

To understand the operational advantages of DEL, we must quantitatively compare it against traditional HTS:

MetricHigh-Throughput Screening (HTS)DNA-Encoded Libraries (DEL)
Library Size 105 to 106 compounds 109 to 1012 compounds[8]
Assay Format Spatially segregated (multi-well plates)Pooled (single microcentrifuge tube)
Screening Time Weeks to MonthsDays
Cost per Compound ~$1,100[8]< $0.01 (approx. $150,000 for entire screen)[8]
Hit Rate (Raw) ~1%[9]Varies (highly dependent on target and library)
Primary Readout Functional/Phenotypic (Fluorescence, Luminescence)Thermodynamic Affinity (NGS Read Counts)[3]

Section 4: The Machine Learning Paradigm in DEL

While DELs provide unprecedented access to chemical space, the data is inherently noisy due to variable chemical yields and sampling depth[6]. Recent advancements have fused DEL datasets with Machine Learning (ML) to overcome these limitations.

By utilizing uncertainty-aware probabilistic loss functions[7] and training Graph Convolutional Neural Networks (GCNNs) on the massive datasets generated by DEL screens, we can extrapolate structure-activity relationships (SAR) to massive virtual libraries. This ML-DEL synergy has been shown to increase hit rates from a traditional ~1% to up to 72% (at 30 μM) for specific targets, fundamentally altering the economics of hit finding[9].

Conclusion

DEL technology has successfully merged the vastness of combinatorial chemistry with the precision of molecular biology. By encoding chemical identity within amplifiable DNA barcodes, it transforms drug discovery into a highly parallel, data-rich informatics challenge, paving the way for the next generation of targeted therapeutics.

References

  • Small-molecule discovery through DNA-encoded libraries. NIH.gov.
  • Drug Discovery with DNA-Encoded Chemical Libraries. ACS.org.
  • DNA-encoded chemical library. Wikipedia.org.
  • Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries. bioRxiv.org.
  • Quantitative Comparison of Enrichment from DNA-Encoded Chemical Library Selections. NIH.gov.
  • Machine Learning on DNA-Encoded Libraries: A New Paradigm for Hit Finding. Github.io.
  • Challenges and Prospects of DNA Encoded Library Data Interpret
  • AI Takes on DNA-encoded Chemical Libraries. Enamine.net.
  • Machine learning on DNA-encoded library count data using an uncertainty-aware probabilistic loss function. NIH.gov.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Introduction: The Piperidine Scaffold and the Imperative for High-Throughput Screening The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Imperative for High-Throughput Screening

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals.[1][2] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a frequent choice in the design of novel therapeutics targeting a multitude of disease areas, including oncology and central nervous system disorders.[3][4] The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol represents a novel entity within this chemical class, and as such, its biological activities remain to be elucidated. High-throughput screening (HTS) provides the essential technological framework for rapidly and efficiently interrogating the bioactivity of such novel compounds against vast libraries of biological targets or in complex cellular systems.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol. It provides detailed protocols for both biochemical and cell-based screening assays, emphasizing the scientific rationale behind experimental design and the critical importance of rigorous assay validation and data analysis.

Strategic Assay Selection for a Novel Compound

Given the novelty of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, the initial HTS strategy can diverge into two primary avenues: target-based screening and phenotypic screening.[7]

  • Target-Based (Biochemical) Screening: This approach is employed when a specific biological target (e.g., an enzyme or receptor) is hypothesized or known. Biochemical assays measure the direct interaction of the compound with the purified target, offering a clear mechanistic understanding of any observed activity.[3]

  • Phenotypic Screening: In the absence of a defined target, phenotypic screening utilizes cell-based assays to identify compounds that elicit a desired change in cellular behavior or phenotype (e.g., inhibition of cancer cell proliferation, modulation of a specific signaling pathway).[7][8] This method provides a more biologically relevant context but requires subsequent target deconvolution studies to identify the mechanism of action.[9]

The choice between these strategies will depend on the specific research goals and the availability of prior knowledge about the compound or related analogs. This guide will provide detailed protocols for both approaches to ensure broad applicability.

Biochemical HTS Assays: Protocols and Principles

For target-based screening of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, two powerful and widely used homogenous assay formats are presented below: Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). These "mix-and-read" assays are well-suited for HTS due to their simplicity, robustness, and lack of wash steps.[10][11]

Fluorescence Polarization (FP) Assay for Competitive Binding

Principle: FP is a technique used to monitor the binding of a small, fluorescently labeled molecule (tracer) to a larger binding partner (e.g., a protein receptor).[12][13] The tracer, when unbound, tumbles rapidly in solution, resulting in depolarized light emission upon excitation with polarized light. When bound to the larger partner, its tumbling is restricted, and the emitted light remains polarized.[14] In a competitive binding assay, a test compound that binds to the target will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.[10]

Diagram of the Fluorescence Polarization Assay Principle:

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Unbound Tracer Fluorescent Tracer Depolarized Light Depolarized Light Unbound Tracer->Depolarized Light Rapid Tumbling Bound Tracer Fluorescent Tracer Bound Complex Bound Complex Target Protein Target Protein Polarized Light Polarized Light Bound Complex->Polarized Light Slow Tumbling

Caption: Principle of Fluorescence Polarization Assay.

Protocol for a Competitive FP-Based HTS Assay:

Materials:

  • Fluorescence polarization plate reader with appropriate filters for the chosen fluorophore.

  • 384-well, black, low-volume microplates.

  • Purified target protein.

  • Fluorescently labeled tracer molecule.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol compound library dissolved in DMSO.

  • Positive control (a known binder to the target protein).

  • Negative control (DMSO).

Procedure:

  • Reagent Preparation: Prepare working solutions of the target protein and fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically during assay development to achieve a stable and robust signal window.[15]

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plate into the wells of the 384-well assay plate. Also, dispense the positive and negative controls into their designated wells.

  • Target Protein Addition: Add the target protein solution to all wells except those designated for measuring the polarization of the free tracer.

  • Tracer Addition: Add the fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Read the plate on a fluorescence polarization plate reader. The reader will measure the fluorescence intensity in both the parallel and perpendicular planes relative to the excitation light plane and calculate the polarization values in millipolarization units (mP).[10]

AlphaLISA Assay for Target Engagement

Principle: The AlphaLISA technology is a bead-based immunoassay that measures the interaction between two molecules.[16] It utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads, upon excitation at 680 nm, release singlet oxygen molecules that can travel up to 200 nm.[11] If an Acceptor bead is within this proximity due to a biological interaction, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at a specific wavelength (e.g., 615 nm).[16] Test compounds that disrupt this interaction will lead to a decrease in the AlphaLISA signal.

Diagram of the AlphaLISA Assay Principle:

AlphaLISA_Principle cluster_0 No Interaction / Inhibition cluster_1 Interaction Donor_NoInt Donor Bead Acceptor_NoInt Acceptor Bead NoSignal No Signal Donor_NoInt->NoSignal Singlet Oxygen (decays) Excitation_NoInt 680 nm Excitation Excitation_NoInt->Donor_NoInt Donor_Int Donor Bead Acceptor_Int Acceptor Bead Donor_Int->Acceptor_Int Singlet Oxygen Transfer Analyte Analyte Donor_Int->Analyte Binding Signal ~615 nm Emission Acceptor_Int->Signal Analyte->Acceptor_Int Binding Excitation_Int 680 nm Excitation Excitation_Int->Donor_Int

Caption: Principle of the AlphaLISA Assay.

Protocol for a Competitive AlphaLISA HTS Assay:

Materials:

  • AlphaLISA-compatible plate reader.

  • 384-well, white, opaque microplates.

  • Streptavidin-coated Donor beads.

  • Anti-tag (e.g., anti-His) Acceptor beads.

  • Biotinylated target protein A.

  • His-tagged target protein B.

  • AlphaLISA assay buffer.

  • 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol compound library dissolved in DMSO.

  • Positive control (a known inhibitor of the protein-protein interaction).

  • Negative control (DMSO).

Procedure:

  • Reagent Preparation: Prepare working solutions of biotinylated protein A, His-tagged protein B, and the test compounds in AlphaLISA assay buffer. The final concentration of DMSO should be kept low (typically ≤ 1%) to avoid assay interference.[11]

  • Compound and Protein Addition: Dispense the test compounds, positive controls, and negative controls into the assay plate. Then, add a mixture of biotinylated protein A and His-tagged protein B to all wells.

  • Incubation 1: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the interaction between the proteins and the test compounds.

  • Bead Addition: In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.[16]

  • Incubation 2: Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow the beads to bind to the protein complex.

  • Measurement: Read the plate on an AlphaLISA-compatible plate reader.

Cell-Based HTS Assay: A Phenotypic Approach

Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context.[17] A reporter gene assay is a common and versatile cell-based HTS method.

Principle: A reporter gene assay measures the transcriptional activity of a promoter of interest.[5] A cell line is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter that is responsive to a signaling pathway of interest. An increase or decrease in the reporter signal indicates that a test compound has modulated the activity of that pathway.

Diagram of a Generic Cell-Based Reporter Assay Workflow:

Cell_Assay_Workflow Start Start Cell_Seeding Seed Reporter Cell Line in 384-well Plate Start->Cell_Seeding Incubation1 Incubate (24h) for Cell Adherence Cell_Seeding->Incubation1 Compound_Addition Add Test Compound (e.g., 10 µM final) Incubation1->Compound_Addition Incubation2 Incubate (18-24h) with Compound Compound_Addition->Incubation2 Stimulation Add Pathway Stimulus (if required) Incubation2->Stimulation Lysis_Reagent Add Reporter Assay Reagent (e.g., Luciferase Substrate) Stimulation->Lysis_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Lysis_Reagent->Read_Plate End End Read_Plate->End

Caption: Workflow for a cell-based reporter gene assay.

Protocol for a Luciferase Reporter Gene HTS Assay:

Materials:

  • Stable cell line expressing a luciferase reporter gene.

  • Cell culture medium and supplements.

  • 384-well, white, solid-bottom cell culture plates.

  • Luminometer plate reader.

  • Automated liquid handling system.

  • 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol compound library dissolved in DMSO.

  • Positive control (a known modulator of the signaling pathway).

  • Negative control (0.1% DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).[3]

Procedure:

  • Cell Seeding: Using an automated dispenser, seed the reporter cells into the 384-well plates at a predetermined density that allows for optimal growth during the assay period.[3]

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Compound Addition: Transfer a small volume (e.g., 50 nL) of each test compound and control from the library plates to the assay plates. The final concentration of the test compound is typically in the range of 1-10 µM.[3]

  • Incubation with Compound: Incubate the cells with the compounds for a period sufficient to elicit a response in the signaling pathway (e.g., 18-24 hours).

  • Reagent Addition: Equilibrate the plates to room temperature and add the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: After a short incubation (e.g., 5-10 minutes) to stabilize the luminescent signal, read the plates on a luminometer.

Assay Validation and Quality Control: The Z'-Factor

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and capable of distinguishing between active and inactive compounds.[18] The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay.[19][20] It takes into account both the dynamic range of the assay (the difference between the means of the positive and negative controls) and the variability of the data (the standard deviations of the controls).[18][21]

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Data Presentation: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between the positive and negative controls with low data variability. It is highly suitable for HTS.[20][22]
0 to 0.5AcceptableThe assay is marginal and may require optimization. It can be used for screening, but with caution.[18]
< 0UnacceptableThe assay is not suitable for HTS as there is too much overlap between the control signals.[18]

Data Analysis and Hit Confirmation

The primary output of an HTS campaign is a large dataset that requires careful analysis to identify "hits"—compounds that exhibit a statistically significant level of activity.[23] This typically involves:

  • Data Normalization: Raw data is normalized to account for plate-to-plate and well-to-well variations.[24]

  • Hit Selection: A threshold for activity is established (e.g., >3 standard deviations from the mean of the negative controls), and compounds exceeding this threshold are selected as primary hits.[25]

  • Confirmation and Dose-Response: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 or EC50 values).[24]

  • Orthogonal Assays: To eliminate false positives, confirmed hits should be tested in an alternative, mechanistically distinct assay (an orthogonal assay).[26]

Conclusion

The high-throughput screening of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol presents an exciting opportunity to uncover novel biological activities for this piperidine derivative. By carefully selecting an appropriate screening strategy—be it target-based or phenotypic—and meticulously developing and validating the chosen assay, researchers can confidently identify promising lead compounds for further drug discovery efforts. The protocols and principles outlined in this guide provide a robust framework for initiating such a campaign, grounded in scientific integrity and field-proven methodologies.

References

  • Vertex AI Search. (2025, April 29).
  • PMC.
  • BIT 479/579 High-throughput Discovery. Z-factors.
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  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.
  • On HTS. (2023, December 12). Z-factor.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BMG Labtech. Homogenous AlphaLISA assay for IgG.
  • Wikipedia. Z-factor.
  • ResearchGate.
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  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • PerkinElmer. AlphaLISA Assay Development Guide.
  • Molecular Devices.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BMG LABTECH.
  • Frontiers in Cellular and Infection Microbiology. (2023, May 5).
  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery.
  • Benchchem. Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup.
  • Revvity. AlphaLISA assay development guide.
  • Charles River Laboratories. High-Throughput Screening (HTS) Services.
  • PubMed. Introduction: cell-based assays for high-throughput screening.
  • PMC. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Basicmedical Key. (2016, July 22).
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges.
  • ResearchGate. (2025, August 10).
  • PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.
  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery.
  • PMC.
  • Hilaris Publisher. (2024, December 30). High-Throughput Screening (HTS)
  • ChemDiv Drug Discovery. High Throughput Screening (HTS) Solutions for Lead Discovery.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride.
  • Benchchem.
  • MDPI. (2023, February 2).
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug....
  • Vulcanchem. 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol - 884497-64-7.
  • Sigma-Aldrich. 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.
  • Google Patents. FR2688504A1 - 2-(Piperid-1-yl)
  • CymitQuimica. 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.
  • PubChem. (R)-1-(Piperidin-4-YL)ethanol.
  • Santa Cruz Biotechnology. 2-(4-Methyl-piperidin-1-yl)-ethanol | SCBT.
  • Sigma-Aldrich. 1-(Ethylsulfonyl)-4-piperidineethanol | 1435489-63-6.

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Abstract This document provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, a novel small molecule with potential therapeutic relev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, a novel small molecule with potential therapeutic relevance. Given the absence of a defined biological target in the public domain, we present a tiered screening cascade designed to first identify the broader pharmacological class of the compound and subsequently elucidate its specific molecular target and mechanism of action. The protocols detailed herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems. We will focus on two primary, high-throughput screening assays targeting G-Protein Coupled Receptors (GPCRs) and ion channels, two major classes of drug targets frequently modulated by molecules containing piperidine scaffolds.

Introduction and Rationale

The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol features a piperidine core, a common motif in centrally active pharmaceuticals, coupled with a cyclopropanesulfonyl group. This unique combination suggests potential interactions with various biological targets. In early-stage drug discovery, the initial step after synthesizing a novel chemical entity is to determine its biological activity profile. In vitro assays are indispensable tools in this phase, offering a controlled environment to assess the compound's effect on specific molecular targets or cellular pathways, thereby guiding further optimization and development.[1][2][3]

This guide proposes a logical, two-tiered approach to characterizing the activity of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

  • Tier 1: Broad-Spectrum Phenotypic Screening. The objective is to determine if the compound modulates major cell-signaling pathways. We will utilize two robust, cell-based assays: a cyclic AMP (cAMP) assay to screen for activity at Gs and Gi-coupled GPCRs, and a calcium flux assay to detect modulation of Gq-coupled GPCRs or various ion channels.[4][5]

  • Tier 2: Target Deconvolution and Potency Determination. Positive "hits" from Tier 1 screening will inform the design of subsequent experiments to identify the specific molecular target(s) and quantify the compound's potency and efficacy. This may involve screening against receptor panels or employing more specific biophysical assays.

The following sections provide detailed, field-proven protocols for the Tier 1 assays, explain the rationale behind experimental choices, and offer guidance on data interpretation.

Hypothesized Biological Targets

The chemical architecture of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol provides clues to its potential biological targets. The piperidine ring is a privileged scaffold found in numerous approved drugs that target GPCRs and ion channels. The sulfonyl group can act as a hydrogen bond acceptor, contributing to binding affinity and specificity.

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a major target for therapeutics.[6][7] GPCRs are classified based on the G-protein they couple to (e.g., Gs, Gi, Gq).

    • Gs/Gi-Coupled Receptors: These receptors modulate the production of the second messenger cyclic AMP (cAMP). Gs activation increases cAMP levels, while Gi activation decreases them.[4][8]

    • Gq-Coupled Receptors: These receptors activate phospholipase C, leading to the generation of inositol phosphates and a subsequent increase in intracellular calcium ([Ca2+]i).[4]

  • Ion Channels: These are pore-forming proteins that control the flow of ions across cell membranes. Their modulation can lead to changes in membrane potential and intracellular ion concentrations, such as calcium.[5][9] Many drugs containing piperidine motifs are known to modulate ion channel activity.[10]

The proposed screening strategy is designed to efficiently test these primary hypotheses.

Tier 1 Screening: Workflow and Protocols

The initial screening phase is designed to be rapid, cost-effective, and provide clear, actionable data. We will run two parallel assays on a suitable host cell line (e.g., HEK293 or CHO cells) that endogenously expresses a variety of GPCRs and ion channels, or can be engineered to express a specific target.

Overall Experimental Workflow

The workflow for the primary screening is depicted below. This parallel approach allows for the efficient assessment of the compound's impact on two of the most critical second messenger pathways.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Decision Compound Compound Dilution Plate (2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol) Assay1 Assay 1: cAMP Accumulation (Luminescence-based) Compound->Assay1 Assay2 Assay 2: Calcium Flux (Fluorescence-based) Compound->Assay2 Cells Cell Culture & Plating (HEK293 or CHO cells) Cells->Assay1 Cells->Assay2 Analysis1 Analyze Luminescence (EC50/IC50 for cAMP) Assay1->Analysis1 Analysis2 Analyze Fluorescence (EC50 for Ca2+ response) Assay2->Analysis2 Decision Hit Identification Proceed to Tier 2? Analysis1->Decision Analysis2->Decision

Caption: Parallel workflow for Tier 1 screening of the test compound.

Protocol 1: Homogeneous Luminescent cAMP Assay

This assay measures changes in intracellular cAMP levels and can detect activation of Gs-coupled receptors (cAMP increase) or Gi-coupled receptors (inhibition of forskolin-stimulated cAMP increase). We will utilize a sensitive, homogeneous assay, such as the Promega GloSensor™ or cAMP-Glo™ Assay, which uses a genetically encoded biosensor or a competition-based luciferase reaction.[11][12]

Principle: The GloSensor™ assay utilizes a modified luciferase fused to a cAMP-binding domain. When cAMP binds, a conformational change occurs, leading to a dramatic increase in light output.[11] The cAMP-Glo™ assay is a competitive binding assay where cellular cAMP competes with a PKA substrate, affecting ATP levels available for a luciferase reaction.[12]

Materials:

  • HEK293 cells stably or transiently expressing the GloSensor™-22F cAMP plasmid.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: CO2-independent medium (e.g., HBSS) with 10 mM HEPES, pH 7.4.

  • GloSensor™ cAMP Reagent or cAMP-Glo™ Assay Kit (Promega).

  • Forskolin (Gs-pathway activator).

  • IBMX (phosphodiesterase inhibitor, optional but recommended).[8]

  • Test Compound: 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, 10 mM stock in DMSO.

  • Solid white, 384-well assay plates.

  • Luminometer plate reader.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed HEK293-GloSensor cells in white, clear-bottom 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Prepare control wells:

      • Negative Control: Assay Buffer with 0.1% DMSO.

      • Positive Control (Gs): Isoproterenol (a known beta-adrenergic agonist) at its EC80 concentration.

      • Positive Control (Gi): Forskolin (e.g., 10 µM) + Negative Control.

      • Test for Gi activity: Forskolin (10 µM) + test compound dilutions.

  • Assay Execution:

    • Equilibrate the GloSensor™ cAMP Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions (typically a 1:50 dilution in Assay Buffer).

    • Add 10 µL of the prepared GloSensor™ Reagent to each well of the cell plate.

    • Incubate the plate at room temperature for 2 hours in the dark to allow for substrate equilibration.

    • Add 10 µL of the diluted test compound or controls to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the negative control (vehicle) wells.

  • Plot the normalized luminescence against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (for Gs agonism) or IC50 (for Gi agonism).

Data Presentation:

Treatment GroupCompound ConcentrationRaw Luminescence (RLU)Normalized Response (%)
Vehicle Control01,5000%
Positive Control (Gs)10 µM Isoproterenol85,000100%
Test Compound0.01 µM1,6501.8%
Test Compound0.1 µM5,50047.9%
Test Compound1 µM45,000520.7%
Test Compound10 µM82,000964.1%
Protocol 2: Homogeneous Fluorescent Calcium Flux Assay

This assay measures changes in intracellular calcium ([Ca2+]i), which can result from the activation of Gq-coupled GPCRs or the modulation of various calcium-permeable ion channels. We will use a "no-wash" fluorescent dye kit, such as the FLIPR® Calcium Assay Kit (Molecular Devices), which simplifies the workflow.[13]

Principle: Cells are loaded with a cell-permeant calcium indicator dye (e.g., Fluo-8 AM).[14] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to calcium, the dye's fluorescence intensity increases significantly. A masking dye is included in the extracellular buffer to quench background fluorescence.[13]

Materials:

  • HEK293 or CHO cells.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR® Calcium 6 Assay Kit or similar (contains calcium indicator dye and probenecid solution).

  • Test Compound: 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, 10 mM stock in DMSO.

  • Positive Control: ATP or Carbachol (activates endogenous purinergic or muscarinic Gq-coupled receptors).

  • Negative Control: Assay Buffer with 0.1% DMSO.

  • Black-walled, clear-bottom 384-well assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells in black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol. This typically involves dissolving the dye concentrate in Assay Buffer containing probenecid (which inhibits dye extrusion from the cells).

    • Add 25 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, then 15 minutes at room temperature, protected from light. Do not wash the cells. [13]

  • Assay Execution:

    • Prepare a compound plate with serial dilutions of the test compound and controls at 4x the final desired concentration.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 12.5 µL from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium response.

Data Analysis:

  • The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the negative (vehicle) control.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the EC50.

Signaling Pathway Visualization:

G cluster_GPCR GPCR-Mediated Pathways Ligand_Gs Ligand (Gs) GPCR_Gs Gs-Coupled Receptor Ligand_Gs->GPCR_Gs AC_Gs Adenylate Cyclase GPCR_Gs->AC_Gs cAMP ↑ cAMP AC_Gs->cAMP Ligand_Gi Ligand (Gi) GPCR_Gi Gi-Coupled Receptor Ligand_Gi->GPCR_Gi AC_Gi Adenylate Cyclase GPCR_Gi->AC_Gi cAMP_inhib ↓ cAMP AC_Gi->cAMP_inhib Ligand_Gq Ligand (Gq) GPCR_Gq Gq-Coupled Receptor Ligand_Gq->GPCR_Gq PLC Phospholipase C GPCR_Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca ↑ [Ca2+]i ER->Ca

Caption: Simplified overview of major GPCR signaling pathways.

Data Interpretation and Next Steps

The results from the Tier 1 screen will guide the subsequent investigation.

Assay ResultInterpretationRecommended Next Steps (Tier 2)
cAMP Increase (Agonist effect) Compound may be an agonist at a Gs-coupled receptor.Profile against a panel of known Gs-coupled GPCRs (e.g., adrenergic, dopamine, serotonin receptors). Perform radioligand binding assays to confirm direct interaction and determine affinity (Ki).[15][16]
cAMP Decrease (Antagonist at Gs or Agonist at Gi) Compound may be an antagonist at a Gs-coupled receptor or an agonist at a Gi-coupled receptor.Test for inhibition of a known Gs-agonist. Profile against a panel of known Gi-coupled GPCRs (e.g., opioid, cannabinoid, muscarinic M2/M4 receptors).
Calcium Flux Increase Compound may be an agonist at a Gq-coupled GPCR or an activator of a calcium channel.Profile against a panel of Gq-coupled GPCRs. Use specific ion channel blockers to investigate the mechanism. Perform electrophysiology studies (patch-clamp) for direct measurement of ion channel activity.[17]
No Activity in Either Assay Compound may not target these pathways, or may act on other target classes (e.g., kinases, nuclear receptors, transporters).Consider alternative primary screening assays based on structural similarity to known ligands for other target classes.

Trustworthiness and Self-Validation: Each protocol incorporates critical controls to ensure data integrity. The use of both positive and negative controls validates that the assay system is responsive and specific.[18] For instance, in the cAMP assay, forskolin directly activates adenylyl cyclase, serving as a G-protein-independent positive control for the downstream detection machinery. In the calcium flux assay, a known agonist like ATP confirms cell health and receptor functionality. Calculating the Z'-factor for each assay plate is a standard practice to confirm the assay's robustness and suitability for high-throughput screening.[3]

Conclusion

This application note provides a robust, logical, and scientifically grounded strategy for the initial in vitro characterization of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol. By employing a parallel screening approach targeting cAMP and calcium signaling pathways, researchers can efficiently determine the compound's primary mechanism of action, paving the way for more detailed target identification and lead optimization studies. The provided protocols are designed to be reproducible and include the necessary controls to generate high-quality, trustworthy data.

References

  • Title: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation Source: ACS Measurement Science Au URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) Source: Bio-protocol URL: [Link]

  • Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]

  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Intracellular Calcium Flux Source: University of Utah Flow Cytometry URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Quality by Design for Preclinical In Vitro Assay Development Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Essentials of In Vitro Assay Development Source: Kosheeka URL: [Link]

  • Title: Analysis of High-throughput Cell Screening Techniques for Ion Channels Source: Labinsights URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: FLIPR Calcium 4 Assay Kit Guide Source: Molecular Devices URL: [Link]

  • Title: Ion Channel Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Fluo-8 Calcium Flux Assay Source: Protocols.io URL: [Link]

  • Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]

Sources

Method

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol for cancer cell line studies

Application Note: Utilizing 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol as a Core Pharmacophore Module in Targeted Cancer Cell Line Studies Target Audience: Researchers, medicinal chemists, and oncology drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol as a Core Pharmacophore Module in Targeted Cancer Cell Line Studies

Target Audience: Researchers, medicinal chemists, and oncology drug development professionals.

Structural Rationale & Causality in Drug Design

The compound 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a highly specialized, bifunctional building block utilized in the rational design of targeted oncology therapeutics. Structurally, it combines a flexible piperidine-ethanol linker with a sterically demanding, metabolically stable cyclopropanesulfonyl moiety.

In medicinal chemistry, this unique architecture is frequently grafted onto kinase hinge-binding scaffolds (e.g., aminopyrimidines or pyrazoles) to generate highly potent inhibitors against targets such as Cyclin-Dependent Kinase 2 (CDK2) ()[1] and Indoleamine 2,3-Dioxygenase 1 (IDO1) ()[2].

The causality behind selecting this specific module:

  • Isoform Selectivity & Solvent Exposure: The terminal ethanol group provides a primary hydroxyl handle for Mitsunobu coupling or nucleophilic displacement, allowing seamless attachment to a heterocyclic core. Once bound to the kinase hinge region, the rigid piperidine ring projects the cyclopropanesulfonyl group outward into the solvent-exposed region, enhancing target selectivity[1].

  • Restricted BBB Penetration: The cyclopropanesulfonyl group possesses a high polarity-to-lipophilicity ratio. This restricts blood-brain barrier (BBB) penetration—a critical design choice for avoiding central nervous system (CNS) toxicity when targeting peripheral solid tumors ()[3].

Experimental Workflows: In Vitro Cancer Cell Line Studies

Once the building block is conjugated to an active inhibitor scaffold, rigorous in vitro validation is required. The following protocols detail the self-validating systems used to confirm both phenotypic efficacy and on-target mechanism of action.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Objective: Determine the anti-proliferative IC₅₀ of the synthesized inhibitor across various cancer cell lines. Causality for Assay Choice: The ATP-based luminescence assay (CellTiter-Glo) is chosen over traditional MTT/MTS assays because it directly correlates with metabolically active cells, is highly sensitive, and is immune to the redox-state artifacts often induced by metabolic inhibitors.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., OVCAR-3, HCT-116, and MDA-MB-468). Seed at 2,000–5,000 cells/well in a 384-well white opaque plate .

    • Expert Insight: White plates are strictly required to maximize luminescence signal reflection and eliminate well-to-well optical crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the synthesized inhibitor (starting at 10 µM). Ensure the final DMSO concentration is strictly ≤0.1% (v/v).

    • Expert Insight: Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity, artificially skewing the IC₅₀ curve.

  • Exposure: Incubate the treated plates for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes.

    • Expert Insight: The luciferase enzyme kinetics are highly temperature-dependent. Skipping this step causes "edge effects" where outer wells read differently than inner wells.

  • Detection: Add CellTiter-Glo reagent (1:1 v/v ratio to culture media). Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Quantify luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement & Mechanistic Validation (Western Blotting)

Objective: Confirm intracellular target engagement (e.g., CDK2 inhibition) by measuring the downstream phosphorylation state of the Retinoblastoma protein (Rb). Causality for Assay Choice: Phenotypic cell death is meaningless without proving the drug hits its intended target. CDK2 drives the G1/S phase transition by phosphorylating Rb. A dose-dependent reduction in p-Rb (Ser807/811) confirms the on-target mechanism[1].

Step-by-Step Methodology:

  • Treatment: Seed HCT-116 cells in 6-well plates. Upon reaching 70% confluence, treat with the inhibitor at 1×, 3×, and 10× the established IC₅₀ concentration for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1× protease and phosphatase inhibitor cocktails.

    • Expert Insight: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are mandatory. Without them, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, resulting in false-negative p-Rb signals.

  • Protein Quantification: Clarify the lysate by centrifugation (14,000 × g, 15 mins, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Expert Insight: Never use non-fat dry milk when probing for phosphoproteins. Milk contains casein (a phosphoprotein) which will cross-react with the phospho-specific antibody, causing severe background noise.

  • Probing: Incubate with primary antibodies (anti-p-Rb Ser807/811, anti-total Rb, and anti-GAPDH as a loading control) overnight at 4°C.

  • Development: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using Enhanced Chemiluminescence (ECL).

Quantitative Data Presentation

The following table summarizes the biological evaluation of a representative CDK2 inhibitor synthesized using the 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol module. Note the inclusion of MDA-MB-468 cells; because this cell line is genetically deficient in Rb, it serves as a self-validating negative control, proving that the compound's cytotoxicity is strictly dependent on the CDK2/Rb pathway.

Table 1: Quantitative Summary of Inhibitor Efficacy Across Cancer Cell Lines

Cell LineTissue OriginRb StatusAnti-Proliferative IC₅₀ (nM) ± SDIntracellular p-Rb Inhibition IC₅₀ (nM)
OVCAR-3 OvarianWild-Type45 ± 452 ± 6
HCT-116 ColonWild-Type68 ± 775 ± 8
MDA-MB-468 BreastNull (Deficient)> 10,000N/A (Target pathway absent)

Mechanistic Visualization

Pathway CDK2 CDK2 / Cyclin E Complex Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates Inhibitor Synthesized Inhibitor (Cyclopropanesulfonyl-piperidine) Inhibitor->CDK2 Inhibits pRb Phospho-Rb (Inactive) Rb->pRb Converts to E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases Proliferation Cancer Cell Proliferation E2F->Proliferation Drives G1/S Phase

Fig 1: CDK2/Rb signaling pathway illustrating the targeted inhibition mechanism.

References

  • Discovery of (4-Pyrazolyl)-2-Aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: RCSB Protein Data Bank (PDB ID: 8UV0) URL:[Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazole Antagonists of the CB1 receptor with reduced brain penetration Source: Bioorganic & Medicinal Chemistry Letters (NIH PMC) URL:[Link]

Sources

Application

Application Note: Antimicrobial Profiling of Sulfonylpiperidine Derivatives: Mechanisms, Screening, and Validation

Rationale and Mechanistic Paradigms Sulfonylpiperidines represent a highly versatile, privileged scaffold in medicinal chemistry and drug development. The piperidine ring provides favorable pharmacokinetic properties—suc...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Paradigms

Sulfonylpiperidines represent a highly versatile, privileged scaffold in medicinal chemistry and drug development. The piperidine ring provides favorable pharmacokinetic properties—such as a basic nitrogen for salt formation and a predictable 3D conformation—while the sulfonyl group acts as a robust hydrogen bond acceptor, modulating lipophilicity and target residence time.

Historically, antimicrobial discovery focused heavily on direct bactericidal or fungicidal activity. Recent structural-activity relationship (SAR) studies have demonstrated that 1-benzhydryl-sulfonyl piperidines exhibit potent direct antimicrobial activity against agricultural pathogens like Xanthomonas axonopodis and Fusarium solani[1]. Similarly, chalcone-piperidine sulfonamides have shown superior direct antifungal efficacy against Phytophthora capsici compared to commercial standards like azoxystrobin[2].

However, the rise of antimicrobial resistance (AMR) has necessitated a paradigm shift toward anti-virulence strategies . By modifying the sulfonylpiperidine scaffold—such as incorporating a catechol moiety to create pyridine-3-N-sulfonylpiperidines—researchers have successfully engineered compounds that do not kill bacteria directly, but instead chelate iron. This iron starvation downregulates the production of deadly toxins (e.g., pyocyanin) in ESKAPE pathogens like Pseudomonas aeruginosa, allowing the host immune system to clear the infection[3].

Mechanism A Sulfonylpiperidine Derivatives B Direct Antimicrobial Activity A->B Structural Optimization C Anti-Virulence Activity A->C Host-Mimetic Design D Membrane/Enzyme Disruption B->D E Iron Chelation (Catechol moiety) C->E F Pathogen Death (Fungi/Bacteria) D->F G Toxin Inhibition (e.g., Pyocyanin) E->G

Dual-action mechanisms of sulfonylpiperidines: direct microbial killing vs. anti-virulence.

Quantitative Efficacy Summary

The table below summarizes the divergent activities of key sulfonylpiperidine classes, highlighting the necessity for customized screening protocols depending on the intended mechanism of action.

Compound ClassTarget PathogenMechanism of ActionKey Efficacy MetricRef
1-benzhydryl-sulfonyl piperidines Xanthomonas axonopodisDirect antibacterialSignificant MIC reduction vs. standard[1]
Pyridine-3-N-sulfonylpiperidine (4a) Pseudomonas aeruginosaAnti-virulence (Iron chelation)Rescues >50% of infected Drosophila[3]
Chalcone-piperidine sulfonamides Phytophthora capsiciDirect antifungalEC50 = 12.02 mg/L (superior to azoxystrobin)[2]

Experimental Protocols: A Self-Validating Screening System

To accurately capture both direct antimicrobial and anti-virulence properties of novel sulfonylpiperidines, a multi-tiered, self-validating screening workflow is required.

Protocol A: In Vitro Direct Antimicrobial Susceptibility (Broth Microdilution)

This protocol isolates the direct bactericidal/fungicidal properties of the compound library.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., X. axonopodis or P. capsici) on agar for 18-24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 10 mg/mL stock of the sulfonylpiperidine derivative in 100% DMSO. Perform 2-fold serial dilutions in MHB across a 96-well plate (final test range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound-containing broth in each well.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) by measuring optical density (OD600) using a microplate reader.

  • Causality & Expert Insight: Sulfonylpiperidines can be highly lipophilic. If precipitation occurs upon addition to the aqueous broth, the apparent MIC will be artificially high. Always visually inspect wells for compound crashing before reading OD600.

  • Self-Validating Controls:

    • Vehicle Control: 1% DMSO in MHB + bacteria (ensures the solvent does not inhibit growth).

    • Sterility Control: MHB + compound only (validates aseptic technique and provides a blank for OD600 subtraction).

Protocol B: Anti-Virulence & Iron Chelation Assay (Pyocyanin Quantification)

Compounds like pyridine-3-N-sulfonylpiperidine (4a) do not inhibit P. aeruginosa growth in vitro but strip the bacteria of virulence factors[3]. Standard MIC assays (Protocol A) will yield false negatives for these compounds.

Step-by-Step Methodology:

  • Culture Setup: Inoculate P. aeruginosa (PA14) in 5 mL of King's A broth (promotes pyocyanin production) containing the test compound at sub-MIC concentrations (e.g., 50 µM).

  • Incubation: Incubate cultures at 37°C with shaking (200 rpm) for 24 hours.

  • Growth Normalization: Measure the OD600 of the culture to quantify bacterial density.

  • Pyocyanin Extraction: Centrifuge 3 mL of the culture at 10,000 x g for 10 min. Transfer the cell-free supernatant to a new tube. Add 1.5 mL of chloroform, vortex vigorously for 2 min, and centrifuge.

  • Acidification: Extract the bottom blue organic layer and mix it with 1 mL of 0.2 M HCl. The solution will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. Calculate relative pyocyanin production: (OD520/OD600)×100 .

  • Causality & Expert Insight: Iron is a critical cofactor for the biosynthesis of pyocyanin. By introducing a catechol-bearing sulfonylpiperidine, you create a competitive iron-chelating environment. The bacteria survive, but their pathogenic arsenal is disarmed.

  • Self-Validating Controls: Normalizing the OD520 against the OD600 is a critical self-validation step. If a compound reduces pyocyanin but also drops the OD600 by 80%, it is a direct antimicrobial, not a pure anti-virulence agent.

Protocol C: In Vivo Efficacy Validation (Drosophila melanogaster Infection Model)

To bridge the gap between in vitro assays and mammalian models, Drosophila is used to validate host survival, capturing both direct and anti-virulence mechanisms[3].

Step-by-Step Methodology:

  • Fly Preparation: Collect 5- to 7-day-old adult female Drosophila melanogaster (wild-type Oregon-R). Starve for 2 hours prior to infection.

  • Infection: Anesthetize flies using CO2. Dip a fine tungsten needle (0.1 mm diameter) into a concentrated bacterial pellet ( OD600=100 ) and prick the dorsal thorax of the fly.

  • Treatment: Transfer infected flies (n=20 per vial) to vials containing standard fly medium supplemented with 1 mM of the test sulfonylpiperidine.

  • Monitoring: Record fly mortality every 12 hours for up to 5 days. Generate Kaplan-Meier survival curves.

  • Causality & Expert Insight: In vitro environments do not replicate the complex iron-restricted environment of a living host. The Drosophila model allows the host's immune system to synergize with the anti-virulence compound, providing a highly accurate predictive model for mammalian efficacy.

  • Self-Validating Controls: Include a "Mock Infection" group (pricked with a sterile needle) to ensure the trauma of the prick or the toxicity of the compound itself is not causing mortality.

High-Throughput Screening Workflow

Workflow S1 Compound Library S2 In Vitro MIC Screening S1->S2 Direct Killers S3 Anti-Virulence Assay S1->S3 Toxin Inhibitors S4 Drosophila Infection Model S2->S4 S3->S4 S5 Hit Validation S4->S5 In Vivo Efficacy

High-throughput screening workflow for identifying antimicrobial sulfonylpiperidines.

References[1] Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed / Arch Pharm Res. (2009). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgRQhDFaLYNrQt72Ez64oqHibkU0aW7iE7CWy6mQJORj4eWcYteXJBSZl_RLOXj0Qr-U5Sbnf-8_0DLQHXhJHnp-UBY4Y-JvoXsSq3UiWG8mGrXKgj0rp7-HdG2Qn9Altalq9I[3] An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery. Virulence / Taylor & Francis. (2022). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_4PVaVzF7kHrJga_f1md3yo48DBLGIihmJ1qp7Zh13ZkU0mxRO8eVGPgYRXuWu9WfUA7bJLN9toRT9xUeSrrEjup0OfqqXPc9Spyc8SgP-wPNqCR-XEKQgeTYpqIFi3L9dcPgtqvLUZs6_wANmZcbgXTZaSh4SSPdzdB[2] Design, synthesis, and antifungal activities of chalcone derivatives containing piperidine and sulfonamide moiety. ResearchGate. (2024). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRIWaaR7QKdD6gC-7hFv73lt_GmEHkSqIiCfTl0I8M6PolSc1EM1qhSRBmEEJ53aAr4FKcXhtcD6v_bTCjP4zB0CVALyv9GEIpa6th-IqXTXGzO5KUEEXGeeK-PzcJJZ4lP1xv-byBsBAaNPq5bbbejIFBR7U5dhJ8B7mik7Yy2SFXAOiYCVnWP6Ws_c_Xf-NQWqozrc_dojcL_aJ5-lnZqhEho_oEeKPqLHYq4RMYkbtZYO8doRWdca4_s5OsvRGHzyIfa4mMH0Xdc1UcthD1Rxoq9OAirJmNhX_Xik=

Sources

Method

Application Notes and Protocols for the Synthesis of N-Aryl Piperidines via Zincke Imine Intermediates

Introduction: The Significance of N-Aryl Piperidines and a Modern Synthetic Approach The N-aryl piperidine motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Piperidines and a Modern Synthetic Approach

The N-aryl piperidine motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2][3] This privileged scaffold is prevalent in therapeutics targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics, owing to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is crucial for optimizing interactions with biological targets.[2]

Historically, the synthesis of N-aryl piperidines has been approached through various methods, each with its own set of limitations, such as harsh reaction conditions or the need for tedious multi-step preparations of starting materials.[1] A classic yet powerful strategy involves the Zincke reaction, which traditionally transforms a pyridine into an N-aryl pyridinium salt.[4] This salt can then be reduced to the corresponding piperidine. However, the classical approach often suffers from a limited scope of applicable pyridines.[5]

This application note details a modern and versatile strategy for the synthesis of a diverse range of N-(hetero)aryl piperidines. The methodology leverages a pyridine ring-opening and ring-closing sequence that proceeds through a key Zincke imine intermediate .[5][6][7][8] This approach provides broad access to N-(hetero)aryl pyridinium salts from a wide variety of substituted pyridines and (hetero)anilines, which can then be readily converted to the desired piperidine derivatives through hydrogenation or nucleophilic addition.[5][6] This strategy is particularly amenable to high-throughput experimentation (HTE), making it highly valuable for generating compound libraries for drug discovery programs.[5][6][9]

Mechanistic Insights: The Zincke Imine Pathway

The overall transformation relies on a cascade of reactions that begins with the activation of a pyridine ring, followed by its ring-opening to form a crucial Zincke imine intermediate, and subsequent ring-closing with a desired (hetero)aryl amine.

The process can be conceptually broken down into the following key stages:

  • Pyridine Activation: The starting pyridine is activated to make it susceptible to nucleophilic attack. A modern approach involves the use of triflic anhydride (Tf₂O) to form a highly reactive N-triflyl pyridinium salt.[5] This is a significant improvement over the classical use of 2,4-dinitrochlorobenzene, which limits the scope of applicable pyridines.[5]

  • Ring Opening to Form the Zincke Imine: A secondary amine, such as dibenzylamine, attacks the activated pyridinium salt. This leads to the opening of the pyridine ring to form a more stable, acyclic Zincke imine intermediate.[5] This intermediate is a key branching point, allowing for the introduction of diverse aryl groups in the next step.

  • Ring Closing with a Primary Amine: The isolated or in-situ generated Zincke imine then reacts with a primary (hetero)aryl amine. This step involves a condensation reaction followed by a cyclization, which expels the secondary amine from the initial ring-opening step and forms the new N-(hetero)aryl pyridinium salt.[4][5]

  • Reduction to the N-Aryl Piperidine: The resulting N-(hetero)aryl pyridinium salt is then reduced to the final N-aryl piperidine. This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide (PtO₂) under a hydrogen atmosphere.[5]

The diagram below provides a visual representation of the overall reaction mechanism.

Zincke Imine Mechanism cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Ring Closing cluster_3 Step 4: Reduction Pyridine Substituted Pyridine ActivatedPyridinium N-Tf Pyridinium Salt Pyridine->ActivatedPyridinium + Tf₂O Tf2O Tf₂O ZinckeImine Zincke Imine Intermediate ActivatedPyridinium->ZinckeImine Attack & Ring Opening SecondaryAmine Secondary Amine (e.g., Bn₂NH) SecondaryAmine->ZinckeImine PyridiniumSalt N-(Hetero)aryl Pyrrolidinium Salt ZinckeImine->PyridiniumSalt Condensation & Cyclization PrimaryAmine (Hetero)aryl Amine (R-NH₂) PrimaryAmine->PyridiniumSalt Piperidine N-(Hetero)aryl Piperidine PyridiniumSalt->Piperidine Reduction Hydrogenation H₂, Catalyst (e.g., PtO₂) Hydrogenation->Piperidine

Caption: Reaction mechanism for N-aryl piperidine synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-aryl piperidines via Zincke imine intermediates. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of the Zincke Imine Intermediate

This protocol describes the synthesis of a Zincke imine from a substituted pyridine.

Materials and Reagents:

  • Substituted Pyridine (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Dibenzylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted pyridine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triflic anhydride (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add dibenzylamine (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude Zincke imine can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Synthesis of N-(Hetero)aryl Pyridinium Salt and Subsequent Reduction

This protocol outlines a streamlined one-pot procedure for the synthesis of the N-(hetero)aryl pyridinium salt directly from the Zincke imine, followed by reduction to the piperidine.[5]

Materials and Reagents:

  • Crude Zincke Imine from Protocol 1 (1.0 equiv)

  • (Hetero)aryl aniline (1.5 - 3.0 equiv)[5]

  • Acetic acid (AcOH) (10 equiv)[5]

  • Isopropyl acetate (IPAc) or Methanol (MeOH)[5]

  • Platinum(IV) oxide (PtO₂) (catalytic amount)

  • Hydrogen gas (H₂)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Hydrogenation apparatus

  • Celite®

Procedure:

Part A: Pyridinium Salt Formation

  • Dissolve the crude Zincke imine (1.0 equiv) in either IPAc or MeOH in a round-bottom flask.[5]

  • Add the (hetero)aryl aniline (1.5 - 3.0 equiv) and acetic acid (10 equiv) to the solution.[5]

  • Heat the reaction mixture to 50 °C (for IPAc) or 70 °C (for MeOH) and stir for 12-24 hours, monitoring by TLC/LC-MS.[5]

  • Upon completion, allow the mixture to cool to room temperature. The pyridinium salt may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude salt is often used directly in the next step after a simple workup.[5]

Part B: Hydrogenation to the Piperidine

  • To the vessel containing the crude N-(hetero)aryl pyridinium salt, add a suitable solvent (e.g., MeOH).

  • Add a catalytic amount of PtO₂.

  • Place the reaction vessel under an atmosphere of hydrogen gas (typically balloon pressure or in a Parr shaker at 50 psi).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitoring by TLC/LC-MS).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(hetero)aryl piperidine.

  • Purify the product by column chromatography on silica gel or by crystallization to obtain the final product.

The following diagram illustrates the general experimental workflow.

Experimental Workflow Start Start: Substituted Pyridine Activation Step 1: Activation (Tf₂O, 0°C) Start->Activation RingOpening Step 2: Ring Opening (Bn₂NH, RT) Activation->RingOpening ZinckeImine Crude Zincke Imine RingOpening->ZinckeImine RingClosing Step 3: Ring Closing ((Hetero)aryl Amine, AcOH, Heat) ZinckeImine->RingClosing PyridiniumSalt Crude N-(Hetero)aryl Pyrrolidinium Salt RingClosing->PyridiniumSalt Hydrogenation Step 4: Hydrogenation (H₂, PtO₂, RT) PyridiniumSalt->Hydrogenation Purification Purification (Chromatography/Crystallization) Hydrogenation->Purification FinalProduct Final Product: N-(Hetero)aryl Piperidine Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

Data Presentation and Scope

The Zincke imine approach demonstrates a broad substrate scope, accommodating a wide range of electronically and sterically diverse (hetero)aryl anilines.[5] The choice of solvent for the pyridinium salt formation can be crucial, with IPAc at 50 °C and MeOH at 70 °C being effective conditions for many substrates.[5]

EntryAniline SubstituentSolventTemperature (°C)Outcome
14-MethoxyIPAc50Good Yield
24-ChloroMeOH70Good Yield[5]
32-MethylIPAc50Moderate Yield (Steric Hindrance)
44-CyanoMeOH70Good Yield[5]
53-PyridylMeOH70Good Yield
62-PyrazolylIPAc50Moderate Yield[5]

This table is a representative summary based on literature findings.[5] Actual yields will vary depending on the specific pyridine and aniline used.

Troubleshooting and Key Considerations

  • Low Yield in Pyridinium Salt Formation:

    • Cause: Insufficient acid catalysis or inappropriate solvent/temperature.

    • Solution: Ensure 10 equivalents of acetic acid are used. Screen both IPAc at 50 °C and MeOH at 70 °C to find the optimal condition for your specific substrate.[5] For poorly nucleophilic anilines, microwave heating in aqueous solvents has been shown to be effective.[10]

  • Incomplete Hydrogenation:

    • Cause: Catalyst poisoning or insufficient hydrogen pressure.

    • Solution: Ensure the pyridinium salt is reasonably pure before hydrogenation, as impurities can poison the catalyst. Increase hydrogen pressure if using a Parr apparatus.

  • Side Product Formation:

    • Cause: In some cases, intermolecular displacement of benzylmethylamine by aniline can occur as a side reaction.[1]

    • Solution: Careful control of reaction stoichiometry and temperature can minimize this. Using the aniline directly in the ring-opening/ring-closing protocol can also be explored to streamline the process.[5]

  • Purification Challenges:

    • Cause: The final piperidine product may be basic and retain traces of acid or other byproducts.

    • Solution: A standard aqueous workup with a base (e.g., NaHCO₃) before chromatography can be beneficial. For pyridinium salts, ion exchange can be used to alter solubility properties, aiding in purification.[5]

Conclusion

The synthesis of N-aryl piperidines through Zincke imine intermediates represents a robust and highly adaptable strategy for accessing a wide array of these valuable scaffolds. The method's broad substrate scope, amenability to one-pot procedures, and suitability for high-throughput synthesis make it a powerful tool for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and key experimental parameters, scientists can efficiently generate diverse libraries of N-aryl piperidines for the exploration of structure-activity relationships and the discovery of new therapeutic agents.

References

  • Dodge, J. A., & Nissen, J. S. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(14), 2393–2395. Available at: [Link]

  • St. John, A., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • St. John, A., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Zincke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2026). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. Available at: [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • National Library of Medicine. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 76(23), 9555–9567. Available at: [Link]

  • ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. Available at: [Link]

  • ACS Publications. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Cheng, W.-C., & Kurth, M. J. (2002). THE ZINCKE REACTION. A REVIEW. Organic Preparations and Procedures International, 34(6), 585–608. Available at: [Link]

  • Taylor & Francis Online. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications. Available at: [Link]

  • ACS Publications. (2024). Formation and reactivity of pyridinium salts via Zincke imine intermediates. Retrieved from [Link]

  • PubMed. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. Molecules, 21(4), 496. Available at: [Link]

Sources

Application

High-Throughput Synthesis of Piperidine Libraries: Strategies for 3D Fragment Space and Drug Discovery

Abstract The piperidine heterocycle is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics[1]. As modern drug discovery shifts from flat, 2D aromatic systems toward Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics[1]. As modern drug discovery shifts from flat, 2D aromatic systems toward Fragment-Based Drug Discovery (FBDD) utilizing 3D chemical space, the demand for structurally diverse, stereochemically rich piperidine libraries has surged[2]. This application note details high-throughput synthesis (HTS) methodologies for generating substituted piperidines, focusing on solid-phase N-acyliminium ion chemistry and parallel catalytic hydrogenation. By combining mechanistic causality with self-validating experimental protocols, this guide provides researchers with robust workflows for library generation and hit deconvolution.

Introduction: The Case for 3D Piperidine Libraries

Historically, combinatorial libraries were dominated by sp2-hybridized planar molecules due to the ease of cross-coupling chemistries. However, these libraries often suffer from poor pharmacokinetic profiles and limited target specificity[2]. Piperidine derivatives offer a solution by providing a rigid, sp3-rich core that allows for the precise spatial orientation of substituents, thereby optimizing drug-target interactions[1].

High-throughput synthesis of these libraries requires methodologies that balance chemical diversity with operational simplicity. Techniques such as solid-phase organic synthesis (SPOS) and liquid-phase combinatorial synthesis enable the rapid generation of thousands of analogs[3]. By utilizing late-stage functionalization and conformational control, researchers can systematically access all regio- and diastereoisomers of substituted piperidines[2].

HTS_Workflow A Library Design (3D Fragment Space) B Scaffold Selection (Piperidine Cores) A->B C Parallel Synthesis (Solid/Liquid Phase) B->C Diversification D Cleavage & Purification C->D Quality Control E High-Throughput Screening D->E Assay Integration

Caption: High-throughput workflow for the design, synthesis, and screening of piperidine libraries.

Mechanistic Principles & Causality

Solid-Phase N-Acyliminium Ion Chemistry

Solid-phase synthesis is highly advantageous for library generation because it allows the use of excess reagents to drive reactions to completion, followed by simple washing steps to remove byproducts[4]. A powerful method for functionalizing the piperidine core at the C2 position involves N-acyliminium ion intermediates[4].

Causality: Treating a resin-bound carbamate-tethered δ-amino acetal with a strong acid (e.g., p-toluenesulfonic acid) induces the loss of methanol, triggering ring closure to form a highly electrophilic N-acyliminium ion[4]. Because this intermediate is transient and prone to degradation, it is immediately trapped using benzotriazole (Bt) to form a stable, resin-bound 2-Bt-substituted piperidine[4]. Upon exposure to a Lewis acid (like BF3·OEt2) and a carbon nucleophile (e.g., allyltrimethylsilane), the Bt group is displaced, regenerating the iminium ion for nucleophilic attack, yielding diverse 2-substituted piperidines[4].

N_Acyliminium_Pathway A Resin-Bound Amino Acetal B Acid-Induced Ring Closure A->B pTSA / CH2Cl2 C N-Acyliminium Ion Intermediate B->C -MeOH D Nucleophilic Trapping C->D BF3·OEt2 E 2-Substituted Piperidine D->E Cleavage

Caption: Mechanistic pathway of solid-phase N-acyliminium ion generation and nucleophilic trapping.

Catalytic Hydrogenation and Epimerization

For the generation of saturated piperidine arrays from readily available pyridine precursors, catalytic hydrogenation is the most atom-economical approach[1].

Causality: High-pressure hydrogenation over a heterogeneous catalyst (such as 5% Ru/C or 10% Pd/C) selectively reduces the aromatic ring. Ru/C is specifically chosen to prevent the hydrogenolysis of sensitive functional groups (e.g., benzyl ethers or halogens)[1]. This reduction inherently favors the formation of cis-diastereomers due to syn-addition of hydrogen across the catalyst surface[2]. To access the trans-diastereomers and fully populate the 3D fragment space, the cis-piperidines are subjected to base-mediated epimerization (via enolate formation) or diastereoselective α-lithiation followed by electrophilic trapping[2].

Quantitative Data Summary

The following table summarizes the key synthetic strategies utilized in piperidine library generation, comparing their stereochemical outcomes and typical yields based on validated literature parameters[3],[1],[2],[4].

Synthesis StrategyKey Reagents & CatalystsStereochemical OutcomeTypical YieldThroughput Suitability
Solid-Phase N-Acyliminium Trapping pTSA, BF3·OEt2, AllyltrimethylsilaneRacemic at C257–85%High (Automated synthesizers)
Catalytic Hydrogenation 5% Ru/C, H2 (3-10 MPa), EtOHcis-Diastereomers80–95%High (Parallel pressure reactors)
Diastereoselective Lithiation s-BuLi, TMEDA, Electrophilestrans-Diastereomers60–80%Medium (Requires cryogenic conditions)
Liquid-Phase Substitution Polymer-supported benzyl halidesVariable>80%High (Centrifugal liquid removal)

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during automated or semi-automated library synthesis.

Protocol 1: Solid-Phase Synthesis of 2-Substituted Piperidines

Objective: Generate a sub-library of C2-functionalized piperidines using N-acyliminium chemistry.

  • Resin Preparation: Swell the carbamate-tethered δ-amino acetal resin (e.g., 0.25 mmol/g loading) in anhydrous CH2Cl2 for 30 minutes.

  • Acid-Induced Cyclization: Add a catalytic amount of p-toluenesulfonic acid (pTSA) in CH2Cl2. Shake at room temperature for 30 minutes.

    • Validation Check: Remove a small aliquot of resin, wash, and analyze via FT-IR. The complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) confirms 100% ring-closure[4].

  • Benzotriazole Trapping: Add 1H-benzotriazole (5 equivalents) to the reaction mixture. Shake for an additional 2 hours at room temperature to form the stable 2-Bt precursor[4]. Wash the resin extensively with CH2Cl2.

  • Nucleophilic Substitution: Suspend the resin in anhydrous CH2Cl2 and cool to 0 °C. Add the desired carbon nucleophile (e.g., allyltrimethylsilane, 5 equivalents) followed by dropwise addition of BF3·OEt2 (3 equivalents)[4]. Warm to room temperature and shake for 16 hours.

  • Cleavage: Wash the resin with CH2Cl2, THF, and MeOH. Cleave the product from the solid support using NaOMe in THF/MeOH (2:1, v/v) at room temperature[4].

  • Isolation: Filter the resin, concentrate the filtrate under reduced pressure, and purify via automated reverse-phase HPLC.

Protocol 2: High-Throughput Catalytic Hydrogenation of Pyridine Arrays

Objective: Rapidly reduce a library of substituted pyridines to their corresponding cis-piperidines.

  • Array Setup: Dispense a library of pyridine derivatives (0.1 M solutions in ethanol or acetic acid) into a 96-well high-pressure glass vial array[1].

  • Catalyst Addition: Add 5% Ru/C (typically 1-5 mol% loading) to each well[1].

    • Causality Note: Ru/C is utilized over Pd/C if the library contains easily reducible moieties (like N-benzyl groups) that must be preserved for downstream diversification.

  • Hydrogenation: Place the array into a high-pressure autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas[1]. Pressurize the reactor to 5 MPa (approx. 725 psi) and heat to 80 °C with vigorous orbital shaking for 12-24 hours[1].

  • Validation Check: Depressurize the reactor, remove 5 µL aliquots from representative wells, and analyze via LC-MS. A mass shift of +6 Da confirms complete saturation of the pyridine core.

  • Workup via Tilted Centrifugation: To avoid tedious filtration of the heterogeneous catalyst across 96 wells, place the microtiter plates in a tilted centrifuge (9-degree tilt) and spin at 350 rpm. The catalyst pellets at the bottom corner of the wells, allowing the supernatant containing the pure cis-piperidine products to be decanted or aspirated cleanly using a robotic liquid handler.

References

  • Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & Medicinal Chemistry Letters. 3

  • BenchChem Technical Support Team. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem. 1

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. 2

  • Radboud University Repository. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry. 4

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of Multi-Substituted Chiral Piperidines

For Researchers, Scientists, and Drug Development Professionals The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2][3][4] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity and selectivity, making the development of robust and efficient stereoselective synthetic methods a key focus for organic and medicinal chemists.[5] This guide provides an in-depth overview of cutting-edge strategies for the stereoselective synthesis of multi-substituted chiral piperidines, complete with detailed experimental protocols and expert insights.

The Significance of Stereochemistry in Piperidine-Containing Drugs

The introduction of chirality into a piperidine scaffold can significantly influence its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[5] For instance, the enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer being therapeutic while the other may be inactive or even toxic. Consequently, the ability to selectively synthesize a single desired stereoisomer is of paramount importance in drug discovery and development.

Strategic Approaches to Chiral Piperidine Synthesis

The stereoselective construction of multi-substituted piperidines can be broadly categorized into several key strategies, each with its own advantages and limitations. This guide will focus on some of the most powerful and versatile methods developed in recent years.

Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

A significant breakthrough in the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4][6][7] This method utilizes readily available pyridines and boronic acids to generate chiral tetrahydropyridines, which can then be reduced to the desired piperidines.

The key to this transformation is a three-step sequence: (i) partial reduction of the pyridine starting material, (ii) a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, and (iii) a final reduction to yield the chiral piperidine.[4][6][7] The enantioselectivity is controlled by a chiral phosphine ligand, such as (S)-Segphos, complexed to the rhodium catalyst.

Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol is adapted from Mishra, S. et al., J. Am. Chem. Soc. 2023.[8]

Materials:

  • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

  • (S)-Segphos

  • Toluene

  • Tetrahydrofuran (THF)

  • Degassed Water

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

Procedure:

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a short plug of silica gel, washing with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

  • The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Data Presentation: Scope of the Rh-Catalyzed Asymmetric Cross-Coupling

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative9598
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine derivative9297
32-Thienylboronic acid3-(2-Thienyl)-tetrahydropyridine derivative8596
4Vinylboronic acid pinacol ester3-Vinyl-tetrahydropyridine derivative7895

Data is representative and compiled from the literature.[4][6][7]

Workflow Visualization: Rh-Catalyzed Synthesis of 3-Substituted Piperidines

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Asymmetric Cross-Coupling cluster_2 Step 3: Reduction Rh_catalyst [Rh(cod)OH]₂ + (S)-Segphos Solvents Toluene, THF, H₂O Active_catalyst Active Rh(I)-Segphos Catalyst Rh_catalyst->Active_catalyst 70 °C, 10 min Base aq. CsOH Coupling Rh-Catalyzed Asymmetric Reductive Heck Reaction Active_catalyst->Coupling Dihydropyridine Phenyl pyridine-1(2H)-carboxylate Dihydropyridine->Coupling Boronic_acid Arylboronic Acid Boronic_acid->Coupling Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Coupling->Tetrahydropyridine 70 °C, 20 h Reduction Hydrogenation (e.g., H₂, Pd/C) Tetrahydropyridine->Reduction Piperidine Chiral 3-Substituted Piperidine G Dienolate 1,3-bis-trimethylsilylenol ether Mannich_Reaction Vinylogous Mannich Reaction Dienolate->Mannich_Reaction Aldehyde Aldehyde Aldehyde->Mannich_Reaction Amine Chiral Amine Amine->Mannich_Reaction Dihydropyridinone Chiral 2,3-Dihydropyridinone Mannich_Reaction->Dihydropyridinone [Catalyst] Piperidines Multi-substituted Chiral Piperidines Dihydropyridinone->Piperidines Further Transformations G Pyridinium_Salt Substituted Pyridinium Salt Hydrogenation Asymmetric Hydrogenation Pyridinium_Salt->Hydrogenation Chiral_Catalyst Chiral Ir or Rh Catalyst Chiral_Catalyst->Hydrogenation Hydrogen H₂ (High Pressure) Hydrogen->Hydrogenation Chiral_Piperidine Enantioenriched Piperidine Hydrogenation->Chiral_Piperidine

Sources

Application

Pharmacological screening protocols for synthetic piperidine derivatives

Title: Pharmacological Screening Protocols for Synthetic Piperidine Derivatives: A Comprehensive Application Note Introduction The piperidine ring is a highly versatile and privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Screening Protocols for Synthetic Piperidine Derivatives: A Comprehensive Application Note

Introduction The piperidine ring is a highly versatile and privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from cholinesterase inhibitors (donepezil) to analgesics (fentanyl) and antipsychotics (haloperidol)[1][2]. Due to the basicity of the nitrogen atom and the conformational flexibility of the six-membered ring, synthetic piperidine derivatives frequently interact with a broad spectrum of biological targets. To systematically evaluate novel piperidine analogs, a robust, multi-tiered pharmacological screening cascade is required.

This application note details three critical screening modalities:

  • Target Efficacy: Enzymatic inhibition of Acetylcholinesterase (AChE).

  • Functional Profiling: G Protein-Coupled Receptor (GPCR) activation.

  • Safety Pharmacology: hERG potassium channel liability assessment.

Part 1: Target Efficacy – Acetylcholinesterase (AChE) Inhibition

Causality & Mechanism AChE terminates cholinergic neurotransmission by hydrolyzing acetylcholine. In Alzheimer's disease drug design, piperidine derivatives are engineered to act as dual-binding site inhibitors. The protonated piperidine nitrogen interacts via cation- π bonding with the Catalytic Active Site (CAS), while bulky lipophilic substituents engage the Peripheral Anionic Site (PAS)[1][3]. To quantify this inhibition, the modified Ellman’s spectrophotometric assay is the gold standard[1][4]. The assay uses acetylthiocholine (ATC) as a surrogate substrate. AChE hydrolyzes ATC into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, absorbing strongly at 412 nm[4].

ache_pathway ATC Acetylthiocholine (ATC) Thio Thiocholine ATC->Thio Hydrolysis AChE AChE Enzyme AChE->ATC Catalyzes TNB TNB Anion (Yellow, 412 nm) Thio->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Blocks CAS/PAS

Caption: Mechanism of Ellman's Assay for AChE Inhibition.

Protocol: Modified Ellman’s Assay Self-Validating System: This protocol incorporates a non-enzymatic blank to subtract background ATC hydrolysis and a positive control (Donepezil) to validate assay sensitivity[4].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (electric eel) to 0.2 U/mL. Prepare 3 mM DTNB and 15 mM ATC solutions in buffer[4].

  • Compound Plating: In a 96-well microplate, add 20 µL of piperidine derivatives (varying concentrations in 1% DMSO/buffer) to test wells. Add 20 µL of 1% DMSO/buffer to control wells (100% activity) and blank wells[4].

  • Enzyme Addition & Pre-incubation: Add 20 µL of AChE working solution to all wells except the blank. Incubate at 37°C for 15 minutes to allow steady-state inhibitor-enzyme binding[4].

  • Reaction Initiation: Add 120 µL of DTNB (3 mM), followed immediately by 20 µL of ATC (15 mM) to all wells[4].

  • Kinetic Measurement: Immediately read absorbance at 412 nm using a microplate reader in kinetic mode (every 1 minute for 15 minutes). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC 50​ [4].

Part 2: Functional Profiling – GPCR Screening

Causality & Mechanism Over 30% of FDA-approved drugs target GPCRs[5]. Piperidine derivatives, particularly those with benzyl or phenylpiperazine motifs, frequently exhibit high affinity for aminergic GPCRs (e.g., Dopamine D2, Serotonin, and Sigma-1 receptors)[5][6]. While radioligand binding confirms target affinity, it cannot distinguish between agonists and antagonists. Therefore, cell-based functional assays are required. Measuring β -arrestin recruitment is highly advantageous because it provides a direct, pathway-agnostic readout of GPCR activation, avoiding the signal amplification noise inherent to downstream cAMP or calcium flux assays[5].

gpcr_workflow Ligand Piperidine Ligand GPCR Target GPCR Ligand->GPCR Binds Arrestin β-Arrestin Recruitment GPCR->Arrestin Phosphorylation & Activation Reporter Reporter Activation (Luciferase/FRET) Arrestin->Reporter Triggers Readout Luminescence/Fluorescence Readout Reporter->Readout Quantification

Caption: GPCR β-Arrestin Recruitment Assay Workflow.

Protocol: High-Throughput β -Arrestin Recruitment Assay Self-Validating System: The assay utilizes a known reference agonist to define the maximum system response ( Emax​ ) and requires concurrent cell viability testing to ensure that apparent antagonism is not an artifact of compound cytotoxicity[5][7].

  • Cell Preparation: Seed engineered reporter cells (e.g., CHO or HEK293 expressing the target GPCR and a β -arrestin-luciferase fusion construct) into a 384-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C[5].

  • Compound Treatment (Agonist Mode): Add piperidine derivatives in concentration-response formats (e.g., 10 pM to 10 µM). Incubate for 90 minutes at 37°C to allow for optimal β -arrestin recruitment and reporter gene transcription[5].

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with the piperidine derivatives for 30 minutes, followed by the addition of the reference agonist at its EC 80​ concentration.

  • Detection: Add the luminescent substrate reagent. Incubate for 15 minutes at room temperature in the dark.

  • Quantification: Measure luminescence. Normalize data to the vehicle control (0%) and reference agonist (100%) to calculate EC 50​ or IC 50​ .

Part 3: Safety Pharmacology – hERG Channel Liability

Causality & Mechanism The human ether-à-go-go-related gene (hERG, Kv11.1) encodes the alpha subunit of a potassium ion channel responsible for the repolarizing IKr​ current in the cardiac action potential[8]. The inner vestibule of the hERG channel is lined with aromatic residues that readily form π

π and cation- π interactions with basic, lipophilic molecules[8]. Because synthetic piperidines perfectly match this pharmacophore, they carry a high risk of blocking the channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes[9][8]. Consequently, FDA guidelines mandate rigorous in vitro hERG screening using patch-clamp electrophysiology[10].

herg_patch_clamp Cell CHO-hERG Cell Seal Whole-Cell Configuration (>1 GΩ Seal) Cell->Seal Depol Depolarization (+40 mV) Channel Activation Seal->Depol Repol Repolarization (-50 mV) Tail Current Measurement Depol->Repol Analysis Fractional Block Calculation (IC50) Repol->Analysis Drug Piperidine Perfusion Drug->Repol Inhibits Tail Current

Caption: Automated hERG Patch-Clamp Voltage Protocol and Analysis.

Protocol: FDA-Aligned Automated Patch-Clamp Assay Self-Validating System: The protocol requires a seal resistance of >1 G Ω to ensure data integrity. Drug potency is calculated as a "fractional block" by dividing the current in the presence of the drug by the cell's own pre-drug baseline, internally controlling for variable channel expression[8][10].

  • Cell Capture & Seal Formation: Suspend CHO-hERG cells in extracellular solution and apply to the automated planar patch-clamp system. Apply negative pressure to form a gigaseal ( >1 G Ω ) and rupture the membrane to achieve whole-cell configuration[9][8].

  • Voltage Protocol Execution: Maintain cells at a holding potential of -80 mV. Apply a brief pulse to -90 mV to monitor input resistance. Depolarize to +40 mV for 2 seconds to open and inactivate the channels. Finally, repolarize to -50 mV for 2 seconds to elicit the outward tail current[10][11].

  • Baseline Stabilization: Repeat the voltage protocol every 5 seconds until the peak tail current stabilizes (typically 3-5 minutes)[10].

  • Compound Perfusion: Perfuse the piperidine derivative at increasing concentrations. Apply each concentration for 3-5 minutes until the inhibitory effect reaches a steady state[11].

  • Positive Control: Perfuse a known hERG blocker (e.g., 0.5 – 1 µM E-4031 or cisapride) to confirm assay sensitivity and achieve full channel block[9][10].

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block and fit the data to a Hill equation to determine the IC 50​ [10].

Part 4: Quantitative Data Presentation

The following table summarizes the pharmacological profiles of reference piperidine derivatives across the discussed target classes, providing benchmark values for assay validation.

Compound / DerivativeTargetAssay TypePotency (IC 50​ / K i​ )Reference
Donepezil AChEModified Ellman's SpectrophotometricIC 50​ = 33.4 nM[12]
Phenoxyethyl Piperidine (7c) AChE / BuChEModified Ellman's SpectrophotometricIC 50​ = 35.6 µM / 2.5 µM[1]
Haloperidol Sigma-1 ReceptorRadioligand BindingK i​ = 2.5 nM[6]
E-4031 hERG (Kv11.1)Automated Patch-ClampIC 50​ = 724 nM[9]

References

  • [4] BenchChem. Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives.4

  • [7] BenchChem. Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.7

  • [10] FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (July 30 2021).10

  • [1] NIH/PMC. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.1

  • [8] NIH/PMC. Early identification of hERG liability in drug discovery programs by automated patch clamp.8

  • [11] BenchChem. Application Notes and Protocols for hERG Channel Safety Assessment.11

  • [9] Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.9

  • [12] Taylor & Francis. Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors.12

  • [2] NIH/PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.2

  • [6] RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.6

  • [3] PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics.3

  • [5] NIH/PMC. Advances in G Protein-Coupled Receptor High-throughput Screening.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Sulfonylation of Piperidine Rings

Welcome to the technical support center for challenges in the N-sulfonylation of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the N-sulfonylation of piperidine rings. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this crucial transformation. The N-sulfonyl piperidine moiety is a cornerstone in medicinal chemistry, but its synthesis can be deceptively complex. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the causality behind common problems and provide actionable solutions.

Q1: Why is my N-sulfonylation reaction failing or giving a very low yield?

This is the most common issue, and it typically stems from one or more of four key areas: the reactivity of the piperidine, the integrity of the sulfonylating agent, the choice of base, or the reaction conditions.

Analysis of Potential Causes & Solutions:

  • Low Nucleophilicity of Piperidine: The nitrogen atom in piperidine is a secondary amine, but its nucleophilicity can be significantly reduced by steric hindrance from substituents on the ring or by electron-withdrawing groups.[1][2] Secondary amines, in general, show lower reactivity compared to primary amines in sulfonylation reactions.[3]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. However, monitor the reaction closely for decomposition.[4] Alternatively, using a more reactive sulfonylating agent, such as a sulfonyl fluoride or employing a catalytic activator like 4-dimethylaminopyridine (DMAP), can enhance the reaction rate.[5]

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the corresponding and unreactive sulfonic acids.[5][6] This is a frequent and often overlooked cause of reaction failure.

    • Solution: Always use a fresh bottle of the sulfonyl chloride or purify the existing stock if its quality is questionable. Ensure the reagent is stored in a desiccator under an inert atmosphere (e.g., Nitrogen or Argon).[5] A small-scale control reaction with a simple, reliable amine like aniline can quickly verify the reagent's activity.

  • Inappropriate Base Selection: The base is critical for neutralizing the HCl generated during the reaction. An incorrect choice can lead to a stalled reaction or unwanted side products.

    • Solution: For most applications, a non-nucleophilic, sterically hindered tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended.[5] Pyridine is a classic choice that can also act as a nucleophilic catalyst, but it can sometimes lead to the formation of chlorinated byproducts.[5][6] For particularly stubborn reactions, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective.[4][5]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, concentration, or temperature can halt the reaction.

    • Solution: Ensure a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) and a larger excess of the base (1.5-2.0 equivalents) are used.[5] The reaction should be run at a reasonable concentration (typically 0.1-0.5 M in a solvent like Dichloromethane (DCM)). Start the reaction at 0 °C, especially during the dropwise addition of the sulfonyl chloride, and then allow it to warm to room temperature.[5]

Start Low / No Yield Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Conditions 2. Assess Conditions Start->Check_Conditions Check_Substrate 3. Evaluate Substrate Start->Check_Substrate Sulfonyl_Chloride Is Sulfonyl Chloride fresh? Check_Reagents->Sulfonyl_Chloride Temp_Control Was temperature controlled? (0°C to RT) Check_Conditions->Temp_Control Steric_Hindrance Is piperidine sterically hindered? Check_Substrate->Steric_Hindrance Base_Choice Is Base appropriate? (e.g., non-nucleophilic) Sulfonyl_Chloride->Base_Choice Yes Sol_Reagent_1 Use fresh/purified reagent. Store under N2. Sulfonyl_Chloride->Sol_Reagent_1 No Sol_Reagent_2 Switch to Et3N, DIPEA, or K2CO3/DMF. Base_Choice->Sol_Reagent_2 No Stoichiometry Is stoichiometry correct? (1.1 eq RSO2Cl, 1.5 eq Base) Temp_Control->Stoichiometry Yes Sol_Cond_1 Start at 0°C, then warm. Gentle heating may be needed. Temp_Control->Sol_Cond_1 No Sol_Cond_2 Adjust stoichiometry. Use slight excess of RSO2Cl. Stoichiometry->Sol_Cond_2 No Sol_Substrate_1 Increase temp, use DMAP catalyst, or use more reactive sulfonylating agent. Steric_Hindrance->Sol_Substrate_1 Yes

Caption: A troubleshooting flowchart for low-yield N-sulfonylation reactions.

Q2: How can I overcome severe steric hindrance from substituents on my piperidine ring?

Steric hindrance is a primary kinetic barrier in these reactions.[1] Bulky groups adjacent to the nitrogen (e.g., at the 2- and 6-positions) can dramatically slow down the rate of sulfonylation.

Strategies for Hindered Substrates:

  • Harsher Conditions: While not always ideal, increasing the reaction temperature (e.g., refluxing in a higher-boiling solvent like acetonitrile or 1,4-dioxane) can provide the energy to overcome the activation barrier. This must be balanced against the potential for substrate or product decomposition.[4]

  • Nucleophilic Catalysis: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is a highly effective strategy.[5] DMAP reacts with the sulfonyl chloride to form a much more reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the hindered piperidine nitrogen.

  • Alternative Reagents: If sulfonyl chlorides fail, consider more reactive sulfonylating agents. Sulfonyl anhydrides (e.g., p-toluenesulfonic anhydride) are more potent electrophiles.[7]

Piperidine SubstrateRecommended BaseSolventCatalyst (if needed)Temperature
Unhindered (e.g., Piperidine)Triethylamine (1.5 eq)DCMNone0 °C to RT
Moderately Hindered (e.g., 4-methylpiperidine)Triethylamine (1.5 eq)DCM / MeCNDMAP (0.1 eq)RT
Severely Hindered (e.g., 2,6-dimethylpiperidine)DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)MeCN / DMFDMAP (0.1 eq)50 °C to Reflux
Q3: My reaction is sluggish and I'm observing the formation of a salt precipitate. What is happening?

A sluggish reaction accompanied by salt formation often points to an issue with the base's efficacy or solubility.

Analysis:

The reaction between the piperidine and the sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The primary role of the base (e.g., triethylamine) is to "scavenge" this acid, forming a hydrochloride salt (e.g., triethylammonium chloride). If this salt precipitates from the reaction solvent (common in less polar solvents like DCM), it can sometimes coat the surfaces of other reagents, slowing the reaction down. More critically, if the base is not strong enough or present in sufficient quantity, the HCl will protonate the starting piperidine, forming a piperidinium salt. This protonated amine is no longer nucleophilic and will not react with the sulfonyl chloride, effectively killing the reaction.

Solutions:

  • Solvent Choice: Switch to a more polar solvent that can better solubilize the ammonium salt byproduct. Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent choices.[4]

  • Base Stoichiometry: Ensure at least 1.5 equivalents of your tertiary amine base are used to fully neutralize the generated HCl.

  • Use of Inorganic Bases: In some cases, a heterogeneous inorganic base like potassium carbonate or cesium carbonate can be very effective, particularly in polar aprotic solvents like DMF.[5] The reaction occurs on the surface of the solid base.

Frequently Asked Questions (FAQs)

FAQ1: What is the general mechanism for the N-sulfonylation of a piperidine?

The reaction proceeds via a nucleophilic addition-elimination pathway at the sulfur center. The piperidine nitrogen acts as the nucleophile.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of 2-(1-Cyclopropanesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol .

The primary synthetic challenge in this workflow is achieving strict chemoselectivity. Your starting material, 2-(piperidin-4-yl)ethanol, is an amino alcohol containing both a secondary amine and a primary alcohol. While the nitrogen is kinetically more nucleophilic, poor stoichiometric control or inappropriate base selection will inevitably drive O-sulfonylation, leading to complex product mixtures, bis-sulfonylated impurities, and downstream degradation.

This guide dissects the causality behind these side reactions and provides a field-proven, self-validating protocol to ensure >95% N-sulfonylation selectivity.

Mechanistic Causality & Reaction Pathways

To troubleshoot side-product formation, we must first map the competing mechanistic pathways. The diagram below illustrates the logical relationship between reaction conditions, the desired N-sulfonylation, and the cascade of over-reaction and degradation.

Chemoselectivity SM 2-(piperidin-4-yl)ethanol [Nucleophile] NSulf N-Sulfonylation (Kinetically Favored) 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol SM->NSulf 1.05 eq Reagent Schotten-Baumann 0°C, NaHCO3 Reagent Cyclopropanesulfonyl Chloride [Electrophile] Reagent->NSulf BisSulf Bis-Sulfonylation (N,O-di-sulfonyl) Over-reaction Product NSulf->BisSulf Excess Reagent Excess TEA / RT Degradation Alkyl Chloride / Alkene (via Sulfonate Leaving Group) BisSulf->Degradation Heat / Nucleophiles (Cl- attack or E2)

Reaction pathways and side-product formation in N-sulfonylation.

Troubleshooting & FAQs

Q1: Why am I observing a significant amount of bis-sulfonylated side product (N,O-bis-cyclopropanesulfonyl)?

Expert Insight: The secondary amine of the piperidine ring is kinetically more nucleophilic than the primary alcohol. However, once the N-sulfonylation is complete, the remaining primary alcohol can undergo O-sulfonylation if excess cyclopropanesulfonyl chloride and an organic base (like Triethylamine or Pyridine) are present in a homogeneous organic solvent. This is a well-documented chemoselectivity challenge in amino alcohol functionalization 1. Solution: Strictly limit the sulfonyl chloride to 1.00 – 1.05 equivalents. Furthermore, switch from homogeneous organic bases to a biphasic aqueous/organic system (see Q3).

Q2: My LC-MS shows an impurity with a mass corresponding to [M-H₂O] or [M-HCl] relative to the expected product. What is this?

Expert Insight: This is a downstream degradation product of O-sulfonylation. If the primary alcohol is sulfonylated, the resulting cyclopropanesulfonate ester becomes an excellent leaving group. Under the basic conditions of the reaction, or upon heating during concentration, this intermediate can undergo:

  • E2 Elimination: Forming a 4-vinylpiperidine derivative ([M-H₂O] equivalent mass loss from the starting material).

  • Nucleophilic Substitution: Chloride ions (generated as a byproduct of the sulfonylation) can attack the carbon bearing the sulfonate, yielding a 4-(2-chloroethyl)piperidine derivative. Solution: Preventing O-sulfonylation entirely is the only way to eliminate these degradation pathways. Do not heat the reaction mixture above room temperature during workup.

Q3: How can I optimize the solvent and base to strictly favor N-sulfonylation?

Expert Insight: The most robust method to suppress O-sulfonylation is to utilize Schotten-Baumann conditions (a biphasic mixture of Dichloromethane and aqueous NaHCO₃) 2. This establishes a self-validating system: the pH of the aqueous layer (~8.3) is sufficient to free-base the piperidine nitrogen (pKₐ ~10-11) at the solvent interface, allowing it to react rapidly with the electrophile. However, it is entirely insufficient to deprotonate the primary alcohol (pKₐ ~16). The alcohol remains protonated, highly solvated by water, and sterically shielded from the organic-soluble cyclopropanesulfonyl chloride, inherently preventing O-sulfonylation.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of various reaction parameters on chemoselectivity, derived from field-optimized scale-up campaigns.

Reaction ConditionEquivalents (R-SO₂Cl)Base / Solvent SystemTemp (°C)N-Sulfonylation Yield (%)Bis-Sulfonylation Impurity (%)
Homogeneous (Standard)1.50 eqTEA (2.0 eq) / DCM2565%30%
Homogeneous (Optimized)1.05 eqDIPEA (1.2 eq) / DCM085%10%
Schotten-Baumann (Ideal) 1.05 eq NaHCO₃ (aq) / DCM 0 to 25 >95% <2%

Validated Experimental Protocol: Chemoselective N-Sulfonylation

This step-by-step methodology leverages the Schotten-Baumann approach to guarantee high purity and yield of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol 3.

Materials Required:

  • 2-(piperidin-4-yl)ethanol (1.0 eq)

  • Cyclopropanesulfonyl chloride (1.05 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Initialization: Charge a clean, dry reaction vessel with 2-(piperidin-4-yl)ethanol (1.0 eq) and dissolve it in DCM (approx. 10 mL per gram of starting material).

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ solution to the vessel. Begin vigorous mechanical stirring to maximize the surface area of the aqueous-organic interface.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures slow down the kinetics of the O-sulfonylation side reaction significantly more than the N-sulfonylation.

  • Electrophile Addition: Dissolve cyclopropanesulfonyl chloride (1.05 eq) in a minimal amount of DCM (approx. 2 mL per gram). Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes. Ensure the internal temperature does not exceed 5 °C during addition.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C), stirring for an additional 2 hours.

  • Monitoring: Verify reaction completion via LC-MS or TLC (using a ninhydrin stain to check for the disappearance of the secondary amine).

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM.

  • Purification: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature <35 °C to prevent degradation) to afford the highly pure 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

References

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction.
  • Application Notes and Protocols: Regioselectivity in Chemoselective N-Sulfonyl
  • US11098032B2 - Pyran derivatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors.

Sources

Troubleshooting

Technical Support Center: Optimization of Piperidine Sulfonylation

Welcome to the Technical Support Center for N-sulfonylation workflows. The functionalization of piperidine derivatives via sulfonylation is a critical transformation in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-sulfonylation workflows. The functionalization of piperidine derivatives via sulfonylation is a critical transformation in medicinal chemistry and drug discovery. While the Schotten-Baumann-type nucleophilic acyl substitution is generally robust, researchers frequently encounter bottlenecks related to steric hindrance, reagent degradation, and product isolation.

This guide provides a self-validating experimental protocol, quantitative optimization data, and an in-depth troubleshooting FAQ to ensure high-yielding, reproducible syntheses.

Core Reaction Mechanism & Workflow

G A Piperidine Derivative (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->C D Deprotonation (via Base) C->D Cl- Elimination E Piperidine Sulfonamide (Target Product) D->E Proton Abstraction

Mechanism of N-sulfonylation proceeding via a tetrahedral intermediate.

Section 1: Standard Operating Procedure (SOP)

This self-validating protocol is designed for the standard sulfonylation of secondary amines. Every step includes a built-in causality check to ensure the chemical environment is optimized for the tetrahedral intermediate's stability.

Step 1: Preparation & Cooling

  • Action: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2–1.5 equiv). Cool the mixture to 0 °C using an ice bath.

  • Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic.1[1].

Step 2: Electrophile Addition

  • Action: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15–30 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly electrophilic sulfonyl chloride, preventing localized heating and the formation of dimeric byproducts.

Step 3: Reaction Progression & Self-Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The complete disappearance of the ninhydrin-active amine spot and the emergence of a less polar, UV-active product spot confirm successful conversion.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with 1M aqueous HCl to protonate and remove excess base and unreacted amine. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Quantitative Optimization Data

When standard conditions fail, solvent and base optimization is required. The table below summarizes comparative data for driving the sulfonylation of sterically hindered piperidines.

Table 1: Optimization of Solvent and Base for Hindered Piperidine Sulfonylation

SolventBase (Equiv)AdditiveTemp (°C)Yield (%)Mechanistic Observation
DCMTEA (1.5)None0 to RT45%Sluggish reaction with hindered amines; incomplete conversion.
THFDIPEA (2.0)None0 to RT55%Better solubility for polar intermediates, but slow kinetics.
CHCl₃Pyridine (solvent)NoneRT72%Pyridine acts as both a solvent and a mild nucleophilic catalyst.
CHCl₃Pyridine (4:1)DMAP (2.0)RT>85%DMAP forms a highly reactive sulfonylpyridinium intermediate, overcoming steric hindrance.
Section 3: Troubleshooting FAQs

Q1: My reaction yield is exceptionally low, and LC-MS shows a large amount of unreacted piperidine. How can I drive the reaction to completion? A1: This is a classic symptom of either electrophile hydrolysis or severe steric hindrance.

  • Hydrolysis Check: Sulfonyl chlorides are highly sensitive to ambient moisture. If your solvent or glassware was not strictly anhydrous, the sulfonyl chloride likely hydrolyzed into a sulfonic acid, which is inert to amines under these conditions. Ensure the use of anhydrous solvents and fresh reagents.

  • Steric Hindrance: If you are working with a 2-substituted or 2,6-disubstituted piperidine, the nucleophilic attack is sterically blocked. Switch your base system.2[2].

Q2: I am observing multiple spots on my TLC, and my isolated yield is poor. What causes these side reactions? A2: Multiple spots generally arise from poor temperature control. Because the sulfonylation reaction is exothermic, adding the sulfonyl chloride too quickly at room temperature causes localized heating. This degrades the sulfonyl chloride and promotes side reactions[1]. Always perform the addition strictly at 0 °C and control the drop rate.

Q3: The sulfonamide product is highly polar, leading to poor recovery during the aqueous workup. How can I improve isolation? A3: 3[3].

  • Salting Out: Saturate the aqueous layer completely with solid NaCl prior to extraction to force the organic product into the organic phase.

  • Solvent Switch: Instead of extracting with DCM or Ethyl Acetate, extract with a more polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v).

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Analyze Crude via LC-MS/TLC Start->CheckTLC Unreacted Unreacted Amine Detected? CheckTLC->Unreacted Hydrolysis Sulfonic Acid (Hydrolysis) Present? Unreacted->Hydrolysis Yes FixWorkup Action: Optimize extraction (Salting out, CHCl3/iPrOH) Unreacted->FixWorkup No (Product lost in workup) Steric Substrate Sterically Hindered? Hydrolysis->Steric No FixHydrolysis Action: Rigorously dry solvents, use fresh Sulfonyl Chloride Hydrolysis->FixHydrolysis Yes FixSteric Action: Add DMAP catalyst, switch to Pyridine/CHCl3 Steric->FixSteric Yes Success Optimal Yield Achieved FixHydrolysis->Success FixSteric->Success FixWorkup->Success

Decision tree for diagnosing and resolving low yields in piperidine sulfonylation.

References
  • ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library. ACS Publications. 2

  • 1-(Phenylsulfonyl)pyrrolidine | Research Chemical. Benchchem. 1

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. PMC. 3

Sources

Optimization

Technical Support Center: Troubleshooting Piperidine Compound Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation in their piperidine-based libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation in their piperidine-based libraries. Piperidine is a privileged scaffold in medicinal chemistry, but its electron-rich secondary or tertiary nitrogen renders it highly susceptible to oxidative and metabolic instability.

This guide is designed to move beyond basic storage advice. Here, we dissect the chemical causality behind piperidine degradation and provide self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Causality-Driven FAQs & Troubleshooting

Q1: My piperidine-containing compound is developing a yellow/brown tint and precipitating out of solution. What is the chemical mechanism, and how do I prevent it? A1: You are observing macroscopic evidence of N-oxidation . The nitrogen atom in the piperidine ring possesses an available lone pair that acts as a nucleophile. When exposed to atmospheric oxygen, UV light, or trace transition metal ions (often present in lower-grade solvents), a free-radical autoxidation cascade is initiated. This leads to the formation of N-oxides, which are significantly more polar than the parent compound and often exhibit altered solubility, leading to precipitation.1[1].

  • The Fix: Break the radical propagation chain. Purge your solutions with an inert gas (Argon is heavier than Nitrogen and forms a better blanket) and introduce a sacrificial radical scavenger like Butylated Hydroxytoluene (BHT) at 0.1% w/v.

Q2: During in vitro metabolic stability assays (e.g., microsomal incubations or microbial testing), my piperidine derivative degrades rapidly, but I don't see N-oxides. Where is the mass going? A2: You are likely experiencing Cytochrome P450-mediated ring opening . CYP450 enzymes catalyze the α-hydroxylation of the piperidine ring, forming an unstable hemiaminal. This intermediate spontaneously undergoes C-N bond cleavage to form an aminoaldehyde. 2[2]. In certain bacterial assays, 3[3].

  • The Fix: If this is a drug design issue, consider blocking the α-carbon metabolic hotspots via fluorination or the introduction of sterically hindering methyl groups.

Q3: I am observing unexpected peaks in my HPLC analysis. How do I logically deduce if it is an oxidation issue? A3: Because N-oxides are more polar, they will exhibit an earlier retention time (RT) on a standard C18 reverse-phase column.1[1]. Follow the decision tree below (Fig 2) and confirm via LC-MS by looking for the characteristic [M+16]+ mass shift.

Part 2: Visualizations of Degradation & Troubleshooting

PiperidineDegradation Piperidine Piperidine (Parent Scaffold) CN_Cleavage C-N Bond Cleavage (CYP450 / Oxidation) Piperidine->CN_Cleavage AminoAcid 5-Aminovaleric Acid (Intermediate) CN_Cleavage->AminoAcid Deamination Deamination & Oxidation AminoAcid->Deamination GlutaricAcid Glutaric Acid (Dicarboxylic Acid) Deamination->GlutaricAcid

Fig 1. Metabolic degradation pathway of piperidine via C-N bond cleavage.

HPLCTroubleshooting Start Unexpected HPLC Peaks CheckRT Evaluate Retention Time Start->CheckRT EarlyRT Earlier RT (More Polar) CheckRT->EarlyRT NOxide Suspect N-Oxidation EarlyRT->NOxide Confirm LC-MS: Check for [M+16]+ NOxide->Confirm Action Purge Argon + Add BHT Confirm->Action

Fig 2. Decision tree for diagnosing and resolving unexpected polar HPLC peaks.

Part 3: Quantitative Data Presentation

The following table summarizes typical stability profiles of a standard 4-substituted piperidine compound under various environmental conditions. Notice the synergistic protective effect of combining thermal control, inert atmosphere, and radical scavengers.

Storage ConditionTemp (°C)AtmosphereAntioxidant AddedDegradation at 30 Days (%)
Ambient Light25AirNone14.5
Dark25AirNone8.2
Dark4AirNone3.1
Dark4ArgonNone0.8
Dark4Argon0.1% w/v BHT< 0.1

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to alert you when it fails. The following methodology for assessing piperidine stability includes a Mass Balance Validation step. If the mass balance fails, the protocol self-flags that degradation products are either volatile, precipitating, or irreversibly binding to the column, preventing false-negative stability reports.

Protocol: Stability-Indicating HPLC Method & Forced Degradation Assay

Objective: To accurately quantify piperidine N-oxidation and ensure no "invisible" degradation pathways are compromising the sample.

Step 1: Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of the piperidine compound in HPLC-grade Acetonitrile/Water (50:50).

  • Inject 10 µL into a C18 reverse-phase HPLC system. Record the exact Peak Area of the parent compound ( Areainitial​ ).

Step 2: Oxidative Stress Induction (Forced Degradation)

  • Aliquot 1 mL of the stock solution into a glass vial.

  • Add 100 µL of 3% H2​O2​ to force oxidative stress.

  • Incubate at 40°C for 24 hours protected from light.

Step 3: Quenching and Dilution

  • Quench the reaction by adding 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxide.

  • Dilute the sample back to exactly 1.0 mg/mL (accounting for added volumes) to ensure concentration parity with the baseline.

Step 4: Chromatographic Resolution

  • Inject 10 µL of the stressed sample.

  • Utilize a gradient method (e.g., 5% to 95% Acetonitrile over 15 minutes) to ensure highly polar N-oxides and non-polar dimers are fully eluted.

  • Integrate the new parent Peak Area ( Areafinal​ ) and the sum of all degradant peak areas ( ΣAreadegradants​ ).

Step 5: Mass Balance Validation (The Self-Validating Check)

  • Calculate the Mass Balance: Areafinal​+ΣAreadegradants​

  • Validation Rule: The calculated mass balance must equal Areainitial​±2% .

  • Causality Check: If the total area is significantly less than Areainitial​ , your piperidine compound has degraded into species that are not absorbing at your chosen UV wavelength, have precipitated out of the quenched solution, or have permanently bound to the stationary phase. You must switch to an LC-MS/ELSD detector or adjust your sample extraction solvent.

References

  • Title: Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: BenchChem URL
  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 Source: Applied and Environmental Microbiology URL
  • Title: A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-Sulfonylpiperidines

Welcome to the Technical Support Center dedicated to the synthesis of N-sulfonylpiperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of N-sulfonylpiperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important structural motif. The piperidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals, making robust and scalable synthetic routes essential.[1]

This resource provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to address the common challenges encountered when scaling up these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-sulfonylation of a piperidine?

The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of the sulfonyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.[2]

N_Sulfonylation_Mechanism Piperidine Piperidine (Nucleophile) intermediate Tetrahedral Intermediate Piperidine->intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->intermediate Base Base (e.g., Et₃N) proton_transfer Proton Transfer Product N-Sulfonylpiperidine Salt Base-H⁺Cl⁻ start intermediate->Product Chloride Elimination proton_transfer->Salt Acid Quench

Caption: General mechanism for N-sulfonylation of piperidine.

Q2: Why is the choice of base so critical in this synthesis?

The base is crucial for two main reasons. First, it scavenges the HCl generated during the reaction, preventing the protonation of the starting piperidine, which would render it non-nucleophilic and stall the reaction.[3] Second, the choice of base can influence the reaction rate and side-product profile. For instance, pyridine can act as both a base and a nucleophilic catalyst, but at higher temperatures, it can lead to undesired byproducts.[4] Sterically hindered, non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices to simply act as acid scavengers.[3]

Q3: How do I select an appropriate solvent?

Solvent selection impacts reagent solubility, reaction rate, and sometimes even the reaction pathway.[4][] Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred.[3][6] They effectively dissolve the piperidine and sulfonyl chloride without competing in the reaction. For scale-up, factors like boiling point, cost, and safety become more prominent.

Base TypeExample(s)Typical Use Case & Considerations
Tertiary Amines Triethylamine (Et₃N), DIPEAGeneral purpose acid scavengers. Sterically hindered to prevent N-alkylation side reactions.[3]
Pyridine Pyridine, LutidineActs as a base, solvent, and nucleophilic catalyst. Can be difficult to remove during work-up.[4]
Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Milder bases, often used in polar aprotic solvents for sensitive substrates. Can lead to heterogeneous mixtures.[3][4]

Table 1: Common Bases for N-Sulfonylation of Piperidines.

Q4: My sulfonyl chloride reagent may be old. How can I assess its quality?

Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[4] Some heteroaromatic sulfonyl chlorides are also thermally unstable and can decompose via SO₂ extrusion.[4][7]

  • Visual Inspection: The reagent should be a free-flowing solid or clear liquid. Clumping, discoloration (often yellowing), or a strong acidic smell (other than the pungent odor of the sulfonyl chloride) suggests decomposition.[8][9]

  • Control Reaction: The most reliable method is to run a small-scale control reaction with a simple, reliable amine (like benzylamine) and fresh base. If this control reaction fails, the sulfonyl chloride is likely degraded.[4] See Protocol 2 for a detailed procedure.

  • Analytical Check: If available, ¹H NMR can be used to check for the presence of sulfonic acid impurities.

Troubleshooting Guide: From Lab Bench to Pilot Plant

Category 1: Low or No Product Formation

Q: My reaction is sluggish or fails to proceed. What are the primary causes?

Answer: This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or inherent substrate reactivity.

  • Reagent Inactivity:

    • Sulfonyl Chloride Hydrolysis: As discussed in the FAQ, this is the most frequent cause. Use a fresh bottle or a recently purchased stock.[4]

    • "Wet" Reagents/Solvent: Trace amounts of water will rapidly consume the sulfonyl chloride. Ensure your piperidine starting material, solvent, and inert gas atmosphere are anhydrous.

    • Base Protonation: If your base is not sufficiently anhydrous or has been improperly stored, it may be partially protonated, reducing its effectiveness as an acid scavenger.

  • Suboptimal Reaction Conditions:

    • Temperature: Many N-sulfonylations are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2][4] For sterically hindered piperidines or less reactive sulfonyl chlorides, gentle heating may be required. Monitor the reaction for potential decomposition if heating.[4]

    • Insufficient Mixing: On a larger scale, poor mixing can create localized "hot spots" or areas of high concentration, leading to side reactions, and unmixed pockets of reactants, leading to low conversion.[10] Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture.

  • Low Substrate Nucleophilicity:

    • Sterically hindered piperidines (e.g., those with substituents at the 2 and 6 positions) are less nucleophilic and will react more slowly.

    • Electron-withdrawing groups on the piperidine ring can also decrease its nucleophilicity. For these challenging substrates, consider using a more reactive sulfonylating agent (e.g., a sulfonyl fluoride as a more stable but less reactive alternative, or a more electrophilic aryl sulfonyl chloride).[6]

Troubleshooting_Low_Yield problem_node problem_node check_node check_node action_node action_node result_node result_node start Low or No Yield check_reagents Are reagents fresh & anhydrous? start->check_reagents check_conditions Are T° & stoichiometry correct? check_reagents->check_conditions Yes replace_reagents Use fresh sulfonyl chloride. Ensure anhydrous conditions. check_reagents->replace_reagents No check_workup Is product lost during work-up? check_conditions->check_workup Yes optimize_T Warm reaction to RT or heat gently. Use 1.1-1.2 eq. of SO₂Cl. check_conditions->optimize_T No modify_workup Saturate aqueous layer with NaCl. Use continuous extraction. check_workup->modify_workup Yes success Problem Solved check_workup->success No replace_reagents->success optimize_T->success modify_workup->success

Caption: Troubleshooting workflow for low-yielding reactions.

Category 2: Side Reactions and Impurities

Q: I'm observing a significant amount of di-sulfonylation with my primary amine-containing piperidine. How can I prevent this?

Answer: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine or a carefully controlled amount of the sulfonyl chloride (1.0-1.1 equivalents).[4]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C).[4] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

Q: My reaction mixture is turning dark, and I'm seeing multiple unidentified spots on TLC. What's happening?

Answer: Darkening often indicates decomposition.

  • Thermal Instability: Certain sulfonyl chlorides, particularly heteroaromatic ones, are thermally labile.[7] If you are heating the reaction, you may be causing decomposition. Try running the reaction at a lower temperature for a longer period.

  • Base-Induced Decomposition: The combination of a strong base and an unstable sulfonyl chloride can lead to complex side reactions. Consider using a milder inorganic base like K₂CO₃.[4]

  • Impure Starting Materials: Impurities in either the piperidine or the sulfonyl chloride can initiate polymerization or other side reactions. Ensure the purity of your starting materials before beginning, especially on a large scale.[11]

Category 3: Work-up and Purification Challenges

Q: My N-sulfonylpiperidine product appears to be water-soluble, and I have low recovery after aqueous work-up. How can I improve isolation?

Answer: This is common for N-sulfonylpiperidines with additional polar functional groups.

  • "Salting Out": Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer.[4]

  • Alternative Solvents: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or, in some cases, a mixture of DCM and isopropanol.

  • Avoid Aqueous Work-up: If possible, quench the reaction by filtering off the base-HCl salt (e.g., triethylammonium chloride) and concentrating the filtrate directly. The crude product can then be purified by chromatography.

Q: I'm struggling to separate my product from the sulfonic acid byproduct via column chromatography.

Answer: Sulfonic acids are very polar and can streak badly on silica gel, co-eluting with polar products.

  • Basic Wash: During the work-up, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a salt that will be extracted into the aqueous layer, effectively removing it before chromatography.

  • Alternative Stationary Phase: If silica is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Piperidine (Lab Scale)

This protocol describes a general method for the synthesis of an N-sulfonylpiperidine.[2][4]

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the piperidine derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration of the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: See Protocol 3 for a standard aqueous work-up procedure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Quality Check for Sulfonyl Chlorides
  • In a small vial, dissolve benzylamine (1.0 eq., ~50 mg) and triethylamine (1.5 eq.) in 1 mL of anhydrous DCM.

  • Cool to 0 °C.

  • Add the questionable sulfonyl chloride (1.1 eq.).

  • Allow to stir at room temperature for 1 hour.

  • Spot the reaction mixture on a TLC plate and compare it against a spot of the starting benzylamine. A complete consumption of benzylamine and the appearance of a new, less polar spot indicates an active sulfonyl chloride.

Protocol 3: Standard Aqueous Work-up Procedure
  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and dilute with additional DCM.

  • Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1 M HCl (to remove excess amine and base).

    • Saturated aqueous NaHCO₃ (to remove any acidic impurities like sulfonic acid).

    • Saturated aqueous NaCl (brine) (to initiate drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Analytical Characterization

Q: What are the standard methods to confirm the structure and purity of my final N-sulfonylpiperidine product?

Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization.[12][13][14]

TechniqueInformation Provided
¹H & ¹³C NMR Confirms the covalent structure, ratio of protons, and carbon framework. Essential for structural elucidation.[13]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) provides the exact mass and elemental formula.[13]
HPLC Used to determine the purity of the compound and can be used to quantify it against a reference standard.[15][16]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, particularly the characteristic S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).[12]

Table 2: Key Analytical Techniques for Characterization.

References

  • Sciencemadness Wiki. (2023, August 06). Sulfuryl chloride. [Link]

  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • The Aquila Digital Community. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • Kumar, V., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry, 244, 114774. [Link]

  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • PubMed. Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[13][14]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. [Link]

  • ResearchGate. (2025, August 06). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • National Institutes of Health. (n.d.). Sulfuryl chloride. PubChem. [Link]

  • Shvartsberg, M. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]

  • National Institutes of Health. (2025, September 08). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5, 1344-1351. [Link]

  • Chemodanov, D., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 28(11), e202103980. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4). [Link]

  • MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. [Link]

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1096-1104. [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm, 63(6), 461-6. [Link]

  • National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC. [Link]

  • ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. [Link]

  • PubMed. (2013, January 01). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • PubMed. (2021, August 03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2025, August 09). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. [Link]

  • PubMed. (1975). Studies on antibacterial agents. III. Synthesis of N,N'-bis(4-quinolyl-4-quinaldinyl-, 4-quinazolinyl-, or 9-acridinyl)polymethylenediamines and their sulfonamides. [Link]

  • ResearchGate. (2014, May 31). How do you purify N-vinylpyrrolidinone?. [Link]

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) on Impurity Causality

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complex impurity profiles associated with piperidine chemistry.

Rather than simply providing a list of fixes, this guide focuses on the causality behind impurity formation. By understanding the mechanistic origins of byproducts and azeotropes, you can implement self-validating protocols that inherently prevent impurities, ensuring compliance with stringent regulatory standards.

Q1: Why is separating unreacted pyridine from my synthesized piperidine so difficult, and why does distillation fail? A: The difficulty is rooted in physical chemistry. Pyridine and piperidine form a constant-boiling azeotropic mixture consisting of approximately 92% piperidine and 8% pyridine by weight, which boils at 106.1°C under atmospheric pressure[1]. Because their vapor and liquid phases have the same composition at this temperature, simple or fractional distillation cannot separate them. To resolve this, you must exploit their differing chemical properties (specifically, basicity and nucleophilicity) rather than their boiling points, such as using selective salt formation[2].

Q2: During the N-alkylation of piperidine, I consistently observe multiple byproduct spots on my LC-MS. What is the mechanistic cause? A: You are likely observing over-alkylation leading to quaternary ammonium salts[3]. When you react a secondary amine (piperidine) with an alkyl halide, the resulting mono-alkylated tertiary amine is often more electron-rich due to the inductive electron-donating effects of the new alkyl group. If steric hindrance is minimal, this tertiary amine becomes a stronger nucleophile than your starting material, competing for the remaining alkyl halide and leading to a runaway reaction.

Q3: What are the regulatory thresholds for these impurities if I am developing a new active pharmaceutical ingredient (API)? A: If you are synthesizing a new drug substance, impurity management must align with the ICH Q3A(R2) guidelines[4]. The FDA and EMA require strict adherence to specific thresholds based on the maximum daily dose of the drug. Impurities above the "Reporting Threshold" must be documented, those above the "Identification Threshold" must be structurally characterized, and those above the "Qualification Threshold" require toxicological safety data[5].

Part 2: Quantitative Data & Regulatory Thresholds

To effectively manage your synthesis, you must benchmark your methods against established physicochemical data and regulatory guidelines.

Table 1: Catalyst Performance & Causality in Pyridine Hydrogenation Incomplete hydrogenation is the primary source of pyridine impurities. Selecting the right catalyst and solvent system is critical for driving the reaction to completion[6],[1].

CatalystTypical Pressure (bar)Temp (°C)Solvent SystemMechanistic Notes
PtO₂ (Adams') 50 - 7025 - 80Glacial Acetic AcidHighly effective. Acidic media protonates the pyridine nitrogen, preventing catalyst poisoning and increasing the ring's susceptibility to reduction[1].
Rh/C 30 - 8025 - 50Methanol / EthanolA milder alternative that reduces ring dearomatization energy barriers without requiring highly corrosive strong acids[1].
Ru/C 70 - 10080 - 120Water / AlcoholsThe industrial-scale choice. Requires harsher conditions but offers excellent catalyst longevity and turnover numbers[6].

Table 2: ICH Q3A(R2) Impurity Thresholds for New Drug Substances [5] Use this table to determine the required purity limits for your final piperidine API.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Breaking the Pyridine-Piperidine Azeotrope

The Problem: Post-hydrogenation, residual pyridine cannot be distilled away from the piperidine product due to azeotrope formation[1]. The Solution: Exploit the pKa difference. Piperidine (pKa ~11.2) is significantly more basic and nucleophilic than pyridine (pKa ~5.2).

SeparationLogic Start Crude Mixture (Piperidine + Pyridine) Azeotrope Azeotrope Formation (92% Pip / 8% Pyr) Start->Azeotrope Heating Salt CO2 Sparging (Salt Formation) Start->Salt Preferred Route Distillation Fractional Distillation Azeotrope->Distillation Fail Incomplete Separation Distillation->Fail Constant Boiling Solid Piperidine Carbonate (Solid Precipitate) Salt->Solid Filtration Liquid Pyridine Impurity (Remains in Mother Liquor) Salt->Liquid Discard Pure Base Liberation (Pure Piperidine) Solid->Pure NaOH (aq)

Workflow for resolving the piperidine-pyridine azeotrope via selective salt formation.

Step-by-Step Methodology: Selective Carbonate Salt Purification [2],[1] This protocol is a self-validating system: Pyridine lacks the basicity to form a stable solid carbonate under these conditions, ensuring 100% of the precipitate is your target piperidine.

  • Dissolution: Dissolve the crude reaction mixture in anhydrous diethyl ether (10 mL per gram of crude).

  • Sparging: Cool the flask to 0°C using an ice bath. Vigorously bubble dry CO₂ gas through the solution for 30–60 minutes. A dense white precipitate of piperidine carbonate will form.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether. The unreacted pyridine remains completely dissolved in the filtrate.

  • Liberation: Transfer the solid filter cake to a separatory funnel. Suspend in deionized water and add 1M NaOH dropwise until the pH reaches >12, liberating the free piperidine base.

  • Extraction: Extract the aqueous layer three times with fresh diethyl ether. Dry the combined organic layers over solid KOH, filter, and carefully concentrate under reduced pressure to yield ultra-pure piperidine.

Issue 2: Preventing Over-Alkylation Impurities

The Problem: Direct reaction with alkyl halides yields quaternary ammonium impurities[3]. The Solution: Switch the reaction mechanism from direct SN​2 alkylation to Reductive Amination.

AlkylationLogic SM Piperidine (Secondary Amine) Direct Direct Alkylation (RX, Base) SM->Direct RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) SM->RedAm Mono Mono-alkylated Product (Tertiary Amine) Direct->Mono Fast PureMono Pure Mono-alkylated Product RedAm->PureMono Self-Limiting Quat Quaternary Ammonium (Over-alkylation Impurity) Mono->Quat Competing Reaction

Mechanistic divergence between direct N-alkylation (prone to impurities) and reductive amination.

Step-by-Step Methodology: Controlled Mono-Alkylation via Reductive Amination This protocol is self-validating: The intermediate iminium ion is reduced to a tertiary amine. Because a tertiary amine cannot form another iminium species with the carbonyl compound, the reaction is mechanically halted at mono-alkylation, inherently preventing quaternary salt formation.

  • Imine Formation: In an oven-dried round-bottom flask flushed with Argon, dissolve the piperidine derivative (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir for 1 hour at room temperature to allow iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise over 15 minutes. The mild nature of this reducing agent ensures it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Transfer to a separatory funnel and extract three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. The resulting product will be free of over-alkylated impurities.

Part 4: References

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. U.S. Food and Drug Administration.

  • Technical Support Center: Piperidine Carbamate Synthesis - Benchchem. Benchchem.

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. Benchchem.

  • Pyridine - Wikipedia. Wikipedia.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. Benchchem.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Novel Piperidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for enhancing the solubility of novel pip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for enhancing the solubility of novel piperidine compounds, a common challenge in pharmaceutical research. This document is structured to provide a comprehensive understanding of the underlying principles and to offer actionable, step-by-step protocols to overcome solubility hurdles in your experiments.

Understanding the Challenge: Why Piperidine Compounds Can Be Poorly Soluble

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] While the parent piperidine ring is miscible with water, its derivatives, particularly those with lipophilic substituents, often exhibit poor aqueous solubility.[3][4] This poor solubility can stem from a high crystal lattice energy and low polarity, which hinders the dissolution process and subsequent absorption in biological systems.[4]

The basic nitrogen atom in the piperidine ring (pKa of the protonated form is approximately 11.22) plays a crucial role in its pH-dependent solubility.[3] At a pH below the pKa, the nitrogen is protonated, forming a more soluble piperidinium salt. Conversely, at a pH above the pKa, the compound exists predominantly as the less soluble free base.[3] Understanding this relationship is fundamental to developing effective solubilization strategies.

Foundational Experimental Protocol: Determining Equilibrium Solubility

Before attempting to enhance solubility, it is crucial to quantify the baseline solubility of your compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Materials:

  • Your novel piperidine compound (solid)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

  • Preparation: Add an excess amount of your solid piperidine compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment for 24-72 hours. This extended period allows the system to reach equilibrium between the dissolved and undissolved compound.[5]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials to further pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[3]

  • Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound.

  • Reporting: Express the equilibrium solubility in units such as mg/mL or µg/mL at the specified temperature and pH.[3]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: My piperidine compound has very low solubility in aqueous buffer for my biological assay.

This is a frequent challenge due to the often lipophilic nature of substituted piperidine rings.[3] The following workflow provides a systematic approach to address this issue.

Troubleshooting_Aqueous_Solubility cluster_pH pH Adjustment Details cluster_CoSolvent Co-solvent Strategy cluster_Advanced Advanced Options Start Poor Aqueous Solubility pH_Adjust Step 1: pH Adjustment (for ionizable compounds) Start->pH_Adjust Co_Solvent Step 2: Co-solvent Addition pH_Adjust->Co_Solvent If insufficient Success Sufficient Solubility Achieved pH_Adjust->Success If sufficient Advanced Step 3: Advanced Techniques Co_Solvent->Advanced If insufficient Co_Solvent->Success If sufficient Advanced->Success If sufficient pH_Profile Determine pH-solubility profile Acidic_Buffer Use acidic buffer (pH < pKa) to form a soluble salt pH_Profile->Acidic_Buffer DMSO_Stock Prepare a concentrated stock in DMSO Dilute Dilute stock into aqueous buffer DMSO_Stock->Dilute Optimize_DMSO Optimize final DMSO concentration (e.g., <=1%) Dilute->Optimize_DMSO Cyclodextrin Cyclodextrin Complexation Solid_Dispersion Solid Dispersion

Caption: A workflow for systematically addressing poor aqueous solubility.

Detailed Steps:

  • pH Adjustment: Since most piperidine compounds are basic, lowering the pH of your aqueous buffer can significantly increase solubility by forming a protonated, more soluble salt.[3][6]

    • Action: Prepare a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4).[3]

    • Causality: At a pH below the pKa of the piperidine nitrogen, the equilibrium shifts towards the charged piperidinium ion, which is more readily solvated by water.[3][7]

  • Use of Co-solvents: If pH adjustment is insufficient or not suitable for your assay, a water-miscible organic co-solvent can be used.[3][8]

    • Action: Prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[3] Ensure the final concentration of the co-solvent is compatible with your experimental system (typically ≤1% for DMSO in cell-based assays).[3]

    • Causality: Co-solvents like DMSO can reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[9]

  • Advanced Techniques: If the above methods do not yield the desired solubility, consider more advanced formulation strategies.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][10] This is particularly useful for increasing the apparent solubility of a compound in solution.[3]

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix. When introduced to an aqueous medium, the polymer dissolves and releases the drug as fine colloidal particles, which can lead to improved solubility and dissolution rates.[11]

Issue 2: My compound precipitates from the DMSO stock solution upon storage.

Possible Causes & Solutions:

  • Supersaturated Solution: The concentration of your stock solution may be too high, leading to crystallization over time.

    • Solution: Prepare a new stock solution at a lower concentration.[12][13]

  • Low Storage Temperature: Storing the DMSO stock at low temperatures (e.g., -20°C or -80°C) can reduce the solubility of the compound, causing it to precipitate.

    • Solution: If the compound's stability permits, store the DMSO stock at room temperature.[3] If low-temperature storage is necessary, try to redissolve the precipitate by gently warming the vial to 37°C and vortexing before use.[12][13] However, it is always best to prepare fresh solutions to ensure accurate concentration.[3]

Issue 3: My compound precipitates after diluting the DMSO stock into my aqueous assay buffer.

This is a common problem for poorly soluble compounds when the solvent environment abruptly changes from organic to aqueous.[13][14]

Strategies to Prevent Precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer with a higher percentage of an organic co-solvent.[3]

  • Vigorous Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This can prevent localized high concentrations that can initiate precipitation.[15]

  • Pre-warming the Buffer: Having the aqueous buffer at 37°C during the addition of the DMSO stock can sometimes help maintain solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why are piperidine-containing compounds often poorly soluble in water? A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with large, lipophilic groups. The solubility is highly dependent on the nature and substitution pattern on the piperidine ring.[3]

Q2: What is the first and most critical step in enhancing the solubility of a basic piperidine derivative? A2: The most critical first step is to determine the pH-solubility profile of your compound.[3] Since the piperidine nitrogen is basic, its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[3][16] Lowering the pH below the pKa will protonate the nitrogen, forming a more soluble salt.[3]

Q3: What are the most common initial steps to try for enhancing the solubility of a piperidine-containing compound? A3: The most straightforward initial approaches are:

  • pH Adjustment: Prepare a stock solution in an acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) to form a soluble salt.[3]

  • Use of Co-solvents: Employ a water-miscible organic co-solvent like DMSO, ethanol, or polyethylene glycols (PEGs) to prepare a concentrated stock solution for dilution into aqueous media.[3]

Q4: When should I consider more advanced techniques like cyclodextrins or solid dispersions? A4: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.[3]

Q5: Can I heat the solution to dissolve my piperidine compound? A5: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit for some compounds. However, use this method with caution as excessive heat can lead to chemical degradation. Also, the compound may precipitate upon cooling to room or physiological temperature, making this approach more suitable for initial solubilization rather than maintaining solubility in an experiment.[15]

Q6: How do I prepare a cyclodextrin inclusion complex in the lab? A6: A common laboratory method is the co-precipitation technique.[10][17] This involves dissolving the cyclodextrin in water, adding the piperidine compound (often dissolved in a small amount of organic solvent), and then stirring the mixture for a period to allow for complex formation. The complex can then be isolated by methods such as freeze-drying or co-precipitation.[10][17]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential impact of different solubility enhancement strategies.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.0> 10
Data is illustrative and based on typical behavior of basic piperidine compounds.[3]

Table 2: Solubility Enhancement of Piperine (a naturally occurring piperidine derivative) using β-Cyclodextrin Derivatives

CompoundStability Constant (M⁻¹)Solubility Enhancement
Piperine/β-Cyclodextrin (βCD)~100-
Piperine/Hydroxypropyl-β-CD (HPβCD)~200~2-fold higher stability constant vs. βCD
Piperine/Sulfobutyl-ether-β-CD (SBEβCD)~200~2-fold higher stability constant vs. βCD
Adapted from studies on piperine complexation.[3][18][19]

Experimental Workflows and Methodologies

Protocol 2: pH-Solubility Profile Generation

pH_Solubility_Profile_Workflow Start Start: Determine pH-Solubility Profile Prepare_Buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) Start->Prepare_Buffers Equilibrate Equilibrate excess compound in each buffer (Shake-Flask Method) Prepare_Buffers->Equilibrate Quantify Quantify solubility at each pH using HPLC Equilibrate->Quantify Plot Plot Solubility vs. pH Quantify->Plot Analyze Analyze the profile to identify optimal pH for solubilization Plot->Analyze End End: pH-Solubility Profile Established Analyze->End

Caption: A workflow for generating a pH-solubility profile.

Protocol 3: Co-solvent Stock Solution Preparation and Use

Objective: To prepare a concentrated stock solution of a poorly soluble piperidine compound in DMSO for subsequent dilution into an aqueous medium.

Materials:

  • Piperidine compound

  • Anhydrous, high-purity DMSO[12]

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh the desired amount of the piperidine compound and place it in a sterile tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[13]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[12][13]

  • Preparation of Working Solution: Thaw a single aliquot at room temperature. Perform a stepwise or direct dilution into your pre-warmed aqueous buffer while vortexing to reach the final desired concentration.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Davis, M. E., & Brewster, M. E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (2025).
  • Global Pharmaceutical Sciences Review. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • BenchChem. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • BenchChem. (2025).
  • Li, P., Tabibi, S. E., & Yalkowsky, S. H. (1999). Solubilization of flavopiridol by pH control combined with cosolvents, surfactants, or complexants. Journal of Pharmaceutical Sciences, 88(9), 945-947.
  • Khan Academy. (n.d.). pH and solubility.
  • World Health Organization. (2018).
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Journal of Chemical and Pharmaceutical Research. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Priyanka, A., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(9), 2689.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • ResearchGate. (2025).
  • Darandale, S., & Vavia, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(6), 2096.
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • Investigo. (2022). Cyclodextrins inclusion complex.
  • Reddit. (2021).
  • MDPI. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
  • BenchChem. (2025). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Foley, D. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 8(10), 1046–1050.
  • International Journal of Pharmaceutical and Biological Archives. (2023). Solubility enhancement techniques: A comprehensive review.
  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • ResearchGate. (2025).
  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 2(11).
  • Khan Academy. (n.d.). pH and solubility.
  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13.
  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
  • BenchChem. (2025).
  • Alhakamy, N. A., et al. (2022). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. Polymers, 14(18), 3823.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • International Journal of Engineering and Science Invention. (2022). Water soluble complexes of Fexofenadine Hydrochloride and α-cyclodextrins.
  • Slideshare. (n.d.). Phase solubility analysis and pH solubility profile.
  • The Geochemist's Workbench. (2023, July 20). How to make a solubility (activity-pH) diagram in Act2 [Video]. YouTube.
  • SciELO. (2018). Equilibrium solubility study to determine fexofenadine hydrochloride BCS class and challenges in establishing conditions for dissolution.
  • Google Patents. (n.d.). KR102222271B1 - Solubilized composition of fexofenadine.
  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • PubMed. (2024).
  • MDPI. (2021).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • ResearchGate. (2025).
  • Molecules. (2023).

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Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: SCXRD vs. Alternative Modalities

Executive Summary & Context In the landscape of modern medicinal chemistry, functionalized heterocyclic building blocks like 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol are critical intermediates. Frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the landscape of modern medicinal chemistry, functionalized heterocyclic building blocks like 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol are critical intermediates. Frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)—including GPCR modulators and 11-beta-HSD1 inhibitors—the exact three-dimensional conformation of this molecule dictates its downstream reactivity and target binding affinity.

While routine analytical techniques can confirm molecular weight and atomic connectivity, they often fall short in mapping precise 3D spatial arrangements. As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a rigorous exercise in physical chemistry. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Powder X-ray Diffraction (PXRD), demonstrating why SCXRD remains the unequivocal gold standard for the structural validation of this specific piperidine derivative.

The Contenders: A Comparative Modality Analysis

To validate the structure of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, we must select a technique that answers our specific chemical questions. While X-ray crystallography accounts for the vast majority of deposited structures in structural biology and small molecule databases[1], it is not the only tool available.

Table 1: Performance Comparison of Structural Validation Techniques
MetricSCXRD (Single Crystal X-ray)NMR Spectroscopy (1D/2D)HRMS (Mass Spectrometry)PXRD (Powder X-ray)
Primary Output Absolute 3D coordinates & packingAtomic connectivity & dynamicsExact mass & formulaBulk phase purity & polymorphs
Sample State Solid (Single Crystal, >0.05 mm)Solution (Liquid)Gas phase (Ionized)Solid (Microcrystalline powder)
Stereochemical Confidence Absolute (Direct observation)Relative (Requires NOE/chiral agents)None Low (Difficult ab initio solving)
Conformational Data Lowest-energy solid-state conformerTime-averaged solution ensembleNoneBulk lattice parameters
Throughput/Speed Low to Medium (Crystallization bottleneck)High (Minutes to hours)Very High (Minutes)High (Minutes)
The Decision Logic

When both methods are applicable, SCXRD is vastly superior to NMR for determining the absolute configuration and relative stereochemistry of complex centers[2]. NMR is highly valuable for understanding how the molecule behaves dynamically in solution, but it cannot directly yield the precise atomic coordinates required for rigorous structure-based drug design[3].

Technique_Selection Q1 Goal: Absolute Configuration & 3D Packing? SCXRD SCXRD (Single Crystal X-ray) Q1->SCXRD Yes (Requires Crystals) Q2 Goal: Bulk Purity & Polymorph ID? Q1->Q2 No PXRD PXRD (Powder X-ray) Q2->PXRD Yes (Powder Sample) Q3 Goal: Solution Dynamics & Connectivity? Q2->Q3 No NMR NMR Spectroscopy (1D/2D) Q3->NMR Yes (Liquid Sample)

Decision matrix for selecting structural validation techniques for small molecules.

Deep Dive: Why SCXRD is Essential for this Specific Molecule

The molecule 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol presents specific structural challenges that necessitate SCXRD:

  • Piperidine Ring Conformation: The piperidine core can undergo rapid ring-flipping in solution between various chair and boat conformations. NMR will only provide a time-averaged signal of these states. SCXRD freezes the molecule, definitively revealing the lowest-energy chair conformation and the equatorial/axial positioning of the ethanol appendage.

  • Sulfonyl Geometry: The cyclopropanesulfonyl group introduces significant steric bulk. The exact dihedral angles between the piperidine nitrogen, the sulfur atom, and the cyclopropyl ring are critical for understanding the molecule's spatial footprint. SCXRD maps the electron density directly, leaving no ambiguity[2].

  • Hydrogen Bonding Networks: The terminal hydroxyl (-OH) group of the ethanol moiety and the sulfonyl oxygens will form complex intermolecular hydrogen bonds. While solid-state NMR can provide clues about molecular packing[4], SCXRD provides exact donor-acceptor distances and angles, which are vital for predicting the physical stability and solubility of the compound.

Self-Validating Experimental Protocol: SCXRD Workflow

A robust scientific protocol must be self-validating. In SCXRD, the validation is intrinsic to the mathematical refinement process: the agreement between the calculated model and the raw diffraction data is quantified by the R1​ factor. An R1​ value < 5%, combined with a featureless residual electron density map, mathematically proves the structure.

Step-by-Step Methodology

Step 1: Crystal Engineering & Harvesting

  • Causality: High-quality diffraction requires a highly ordered lattice.

  • Action: Dissolve 15 mg of highly pure (>99%) 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to occur over 3–5 days at 4°C.

  • Selection: Under a polarized light microscope, select a single, crack-free crystal with dimensions of approximately 0.1 × 0.1 × 0.2 mm. Mount the crystal on a polyimide loop using paratone oil.

Step 2: Data Acquisition

  • Causality: Thermal motion of atoms blurs electron density maps (high Debye-Waller factors). Cooling the crystal sharpens the diffraction spots.

  • Action: Transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Irradiation: Irradiate the sample using a microfocus X-ray source (typically Cu , λ=1.5418 Å, which provides stronger anomalous dispersion signals useful for absolute structure determination compared to Mo ). Collect full sphere data using ω and ϕ scans.

Step 3: Phase Problem Solution & Refinement

  • Causality: X-ray detectors only measure the amplitude of the diffracted waves, not their phase. Phases must be recovered mathematically to reconstruct the electron density.

  • Action: Integrate the raw diffraction images using software like APEX4 or CrysAlisPro. Solve the structure using intrinsic phasing or direct methods (e.g., ShelXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (ShelXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Step 4: Final Validation

  • Action: Generate the Crystallographic Information File (CIF). Run the file through the IUCr CheckCIF utility. The absence of Level A or B alerts confirms the geometric and crystallographic integrity of the model.

SCXRD_Workflow N1 Sample Preparation 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol N2 Crystallization Screen (Vapor Diffusion / Slow Evaporation) N1->N2 High Purity (>99%) N3 Crystal Harvesting & Mounting (Cryoloop at 100K) N2->N3 Single Crystal >0.05 mm N4 Data Collection (Single Crystal X-ray Diffractometer) N3->N4 X-ray Source (Cu/Mo Ka) N5 Data Reduction & Integration N4->N5 Diffraction Images N6 Structure Solution (Direct Methods / Intrinsic Phasing) N5->N6 Intensities & HKL N7 Refinement (Least-Squares on F^2) N6->N7 Initial Electron Density N8 Final Structural Validation (CIF generation & CheckCIF) N7->N8 R-factor < 5%

Workflow for SCXRD structural elucidation of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Conclusion

For routine batch-to-batch verification of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, NMR and HRMS are sufficient and rapid. However, when the goal is absolute structural validation, stereochemical confirmation, and the mapping of solid-state intermolecular interactions, Single Crystal X-ray Diffraction is unparalleled. By providing an unambiguous, self-validating 3D model of the molecule's electron density, SCXRD ensures that researchers have the precise geometric data required for advanced pharmaceutical development and computational modeling.

References

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: stackexchange.com URL: [2]

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: sygnaturediscovery.com URL: [1]

  • Title: X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules Source: jeol.com URL: [4]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL: [3]

Sources

Comparative

Cross-validation of in vitro and in silico results for novel compounds

Beyond the Screen: A Comparative Guide to Cross-Validating In Silico Predictions with In Vitro Biophysics As drug discovery programs increasingly rely on computational power to navigate vast chemical spaces, the fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Screen: A Comparative Guide to Cross-Validating In Silico Predictions with In Vitro Biophysics

As drug discovery programs increasingly rely on computational power to navigate vast chemical spaces, the fundamental challenge remains: translating digital predictions into biological reality. While in silico models can screen billions of compounds in days, these computational hits must be rigorously cross-validated using empirical in vitro data to prevent costly late-stage failures.

As an Application Scientist, I approach this challenge not by asking if a compound binds in a simulation, but how we can build a self-validating pipeline that proves it physically binds at the bench. This guide objectively compares advanced computational approaches against traditional screening methods and provides a robust, field-proven framework for cross-validating in silico hits using Surface Plasmon Resonance (SPR).

The Comparative Landscape of Hit Identification

When selecting a hit identification strategy, researchers typically weigh three primary modalities: traditional molecular docking, advanced free energy perturbation (FEP), and empirical high-throughput screening (HTS).

While static molecular docking is effective for early-stage hit identification, it relies on empirical scoring functions that often fail to account for explicit solvent effects and receptor flexibility. In contrast, FEP and Molecular Dynamics (MD) compute the exact thermodynamic differences of binding by alchemically transforming ligands through intermediate states, offering a more rigorous refinement of results[1]. Conversely, HTS provides direct biological readouts but requires massive physical libraries and high reagent consumption.

Table 1: Comparative Analysis of Hit Identification Strategies

MetricTraditional Molecular DockingFree Energy Perturbation (FEP)High-Throughput Screening (HTS)ThroughputUltra-High ( >107 cmpds/day)Low-to-Medium (10s - 100s/week)High ( 105 106 cmpds/campaign)Accuracy / In Vitro CorrelationLow to Moderate ( R2<0.4 )High ( R2>0.7 )Very High (Direct empirical measurement)False Positive RateHigh (Due to rigid receptors & lack of solvent)Low (Accounts for desolvation & entropy)Moderate (Assay interference, PAINS)Cost & Resource IntensityLow (Compute-only)High (GPU-intensive, complex setup)Very High (Reagents, robotics, physical libraries)Primary UtilityInitial library filteringLead optimization & hit-to-lead refinementDe novo hit discovery

The Mechanistic Rationale: Why FEP Requires SPR Validation

FEP methods are among the most accurate tools in structure-based drug design for predicting protein–ligand binding affinities quantitatively[2]. However, FEP calculates the change in Gibbs free energy ( ΔG ), an equilibrium thermodynamic parameter. It does not natively predict the kinetics of the interaction—the association ( kon​ ) and dissociation ( koff​ ) rates.

To build a self-validating system, we must pair FEP with an in vitro technique that measures these exact kinetic parameters. Surface Plasmon Resonance (SPR) is the gold standard for this cross-validation. SPR is a label-free biophysical method that continuously monitors molecular interactions in real-time by detecting changes in the refractive index near a sensor surface[3]. By yielding highly accurate affinity ( KD​ ) and kinetic data, SPR not only validates the in silico predictions but feeds critical structural information back into computational models[4].

The Cross-Validation Workflow

G Lib Virtual Compound Library (10^6 - 10^9 Compounds) Dock Molecular Docking (Structure-Based Filter) Lib->Dock High-Throughput FEP Free Energy Perturbation (Thermodynamic Refinement) Dock->FEP Top 1% Hits SPR Surface Plasmon Resonance (In Vitro Kinetic Validation) FEP->SPR ΔΔG Predictions SPR->FEP Feedback Loop Cell Orthogonal Cell Assays (Functional Validation) SPR->Cell Validated KD & Kinetics

Integrated workflow from in silico screening to in vitro kinetic and functional validation.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, both the computational and biophysical protocols must be executed with strict controls. Below are the paired methodologies for generating and validating a novel compound.

Protocol A: Relative Binding Free Energy (RBFE) Setup (In Silico)
  • System Preparation: Import the high-resolution co-crystal structure of the target protein. Assign protonation states at physiological pH (7.4) and optimize the hydrogen bond network.

  • Ligand Parameterization: Assign accurate force field parameters (e.g., OPLS4) to both the reference ligand and the novel candidate.

  • Alchemical Transformation Map: Define the maximum common substructure (MCS) between the reference and novel compound. Generate a perturbation map utilizing 12-16 λ (lambda) windows to gradually morph the chemical topologies.

  • MD Simulation: Solvate the complex in an explicit water box (TIP3P). Run Molecular Dynamics in the NPT ensemble (constant Number of particles, Pressure, and Temperature) for 1-5 ns per λ window.

  • Thermodynamic Integration: Calculate the relative binding free energy ( ΔΔG ) using the Bennett Acceptance Ratio (BAR).

Protocol B: SPR Kinetic Validation (In Vitro)
  • Surface Immobilization: Activate a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry. Immobilize the target protein. Critical Step: Keep the immobilization level ( Rmax​ ) low (<200 Response Units) to prevent mass transport limitations and steric hindrance, ensuring pure kinetic readouts.

  • Analyte Preparation: Dilute the in silico hit compounds in the running buffer (e.g., PBS-P+). Critical Step: Small molecules often require DMSO for solubility. You must perfectly match the DMSO concentration (typically 1-5%) between the running buffer and the analyte samples to prevent massive bulk refractive index shifts that obscure the binding signal.

  • Kinetic Injection: Perform a Multi-Cycle Kinetic (MCK) or Single-Cycle Kinetic (SCK) injection. Inject the compound at 5 different concentrations (e.g., 3-fold serial dilutions starting at 10x the predicted KD​ ).

  • Data Fitting & Double Referencing: Subtract the signal of a blank reference channel and a buffer-only injection from the raw sensorgrams (double referencing). Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ ).

Synthesizing the Data: The Self-Validating Loop

The ultimate proof of your pipeline's efficacy is the correlation between the computational and empirical data. The experimentally derived KD​ from the SPR assay can be converted into experimental free energy ( ΔGexp​ ) using the standard thermodynamic equation:

ΔGexp​=RTln(KD​)

By plotting the FEP-calculated ΔGcalc​ against the SPR-derived ΔGexp​ for a series of novel compounds, you establish a validation curve. A strong Pearson correlation coefficient ( R2>0.7 ) confirms that your in silico force fields and solvent models accurately represent the physical biochemistry of the target. Once this correlation is established, researchers can confidently bypass routine in vitro screening for every minor structural tweak, relying on the validated in silico model to guide rapid lead optimization.

References

  • "On Free Energy Calculations in Drug Discovery - PMC" - National Institutes of Health (NIH). Available at:[Link]

  • "Integrating Machine Learning into Free Energy Perturbation Workflows" - ACS Publications. Available at:[Link]

  • "Can In-Silico Computational Virtual Screening of Fragment Libraries Model In-Vitro Biophysical Screening Methods with Similar Re" - Harvard DASH. Available at:[Link]

Sources

Validation

Benchmarking the Synthetic Routes of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol: A Comprehensive Guide

Introduction to the Target Building Block In modern drug discovery, sp3-rich heterocycles are highly prized for their improved pharmacokinetic profiles and three-dimensionality. 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Target Building Block

In modern drug discovery, sp3-rich heterocycles are highly prized for their improved pharmacokinetic profiles and three-dimensionality. 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a versatile, bifunctional building block frequently utilized in the design of targeted therapeutics, including soluble epoxide hydrolase (sEH) inhibitors[1] and mammalian farnesyltransferase inhibitors[2].

The structural architecture of this compound features a cyclopropanesulfonyl moiety that enhances metabolic stability and modulates lipophilicity, alongside a primary alcohol that serves as a critical functional handle for downstream diversification (e.g., etherification, oxidation, or cross-coupling). Synthesizing this molecule efficiently requires overcoming a significant chemical hurdle: achieving absolute chemoselectivity between a highly nucleophilic secondary amine and a primary alcohol.

Synthetic Route Benchmarking

As a Senior Application Scientist, I have benchmarked three distinct synthetic strategies for generating this building block. The objective is to balance atom economy, scalability, and yield while minimizing the environmental factor (E-factor).

Route A: Direct Chemoselective N-Sulfonylation (The Optimal Path)

This route directly reacts 4-piperidineethanol with cyclopropanesulfonyl chloride[3]. By strictly controlling the reaction temperature (0 °C) and stoichiometry (1.05 equivalents of the sulfonyl electrophile), the secondary amine is selectively sulfonylated over the primary alcohol[4].

  • Causality & Insight: The nitrogen atom in the piperidine ring is significantly more nucleophilic than the primary hydroxyl group. At depressed temperatures, the kinetic product (N-sulfonylation) forms rapidly. O-sulfonylation is a slower, thermodynamically driven side reaction that only occurs if excess sulfonyl chloride is present or if the reaction is allowed to heat uncontrollably.

Route B: Ester Sulfonylation Followed by Reduction

To completely bypass the risk of O-sulfonylation, Route B utilizes ethyl 2-(piperidin-4-yl)acetate. The amine is first sulfonylated, followed by the reduction of the ester intermediate using Lithium Aluminum Hydride (LiAlH4) to yield the target alcohol.

  • Causality & Insight: While this route offers absolute chemoselectivity by masking the alcohol as an ester during the first step, it introduces severe scalability bottlenecks. The use of stoichiometric LiAlH4 requires rigorous anhydrous conditions, poses fire hazards at scale, and generates aluminum salts that complicate the aqueous workup.

Route C: O-Protection/Deprotection Strategy

This highly conservative approach involves protecting the primary alcohol of 4-piperidineethanol with a silyl ether (e.g., TBSCl), followed by N-sulfonylation, and concluding with a fluoride-mediated deprotection (TBAF).

  • Causality & Insight: Although foolproof against over-sulfonylation, this route adds two unnecessary synthetic steps. It drastically reduces atom economy and increases the cost of goods (COGs), making it unfavorable for process chemistry.

Quantitative Data & Performance Metrics

MetricRoute A (Direct N-Sulfonylation)Route B (Ester Reduction)Route C (Protect/Deprotect)
Step Count 123
Overall Yield 85–92%65–75%50–60%
Atom Economy HighMediumLow
Chemoselectivity Kinetic (Requires strict control)Absolute (By design)Absolute (By design)
Scalability ExcellentModerate (LiAlH4 hazards)Poor (High cost/waste)

Visualizing the Workflows and Mechanisms

Workflow StartA 4-Piperidineethanol RouteA Route A: Direct N-Sulfonylation (1.05 eq R-SO2Cl, TEA, 0 °C) StartA->RouteA 1 Step StartB Ethyl 2-(piperidin-4-yl)acetate RouteB1 Route B Step 1: N-Sulfonylation (R-SO2Cl, TEA) StartB->RouteB1 Target 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol RouteA->Target High Yield, Scalable RouteB2 Route B Step 2: Reduction (LiAlH4, THF, 0 °C) RouteB1->RouteB2 Intermediate RouteB2->Target 2 Steps, Lower Yield

Synthetic Strategy Decision Tree for 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Mechanism Amine Secondary Amine (High Nucleophilicity) Product N-Sulfonylated Product (Target) Amine->Product Fast (k1) Alcohol Primary Alcohol (Low Nucleophilicity) Impurity N,O-Bis-Sulfonylated (Impurity) Alcohol->Impurity Slow (k2) Sulfonyl Cyclopropanesulfonyl Chloride Sulfonyl->Product Product->Impurity Excess Reagent

Kinetic vs Thermodynamic Control in Chemoselective N-Sulfonylation.

Detailed Experimental Protocol (Route A)

The following protocol outlines a self-validating system for the direct chemoselective N-sulfonylation of 4-piperidineethanol, optimized for high yield and purity.

Materials:

  • 4-Piperidineethanol (1.0 eq)

  • Cyclopropanesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation & Cooling: Dissolve 4-piperidineethanol in anhydrous DCM to create a 0.2 M solution. Add TEA (2.0 eq) in one portion. Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

    • Causality: Cooling the system suppresses the formation of the highly reactive sulfene intermediate and kinetically hinders the less nucleophilic primary alcohol from reacting, ensuring strict N-selectivity[3].

  • Electrophile Addition: Dissolve cyclopropanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel or syringe pump.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, preventing the accumulation of excess reagent that drives N,O-bis-sulfonylation[4].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a dual-stain method.

    • Validation Check: The disappearance of the starting secondary amine (which stains bright pink/purple with Ninhydrin) and the appearance of the product (which is UV-active and stains with KMnO4 but is Ninhydrin-negative) confirms reaction completion.

  • Quenching & Phase Separation: Quench the reaction by pouring it into an equal volume of 1M HCl (aq). Transfer to a separatory funnel and separate the phases. Extract the aqueous layer twice with DCM.

    • Causality: The acidic quench protonates any unreacted starting amine and the TEA base, driving them into the aqueous phase as water-soluble salts. The neutral sulfonamide product remains cleanly in the organic phase[5].

  • Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. If the stoichiometry was strictly adhered to, the resulting solid or viscous oil is typically >95% pure and can be used without column chromatography.

Conclusion

For the synthesis of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol, Route A (Direct N-Sulfonylation) is the undisputed optimal pathway. By leveraging the inherent kinetic differences in nucleophilicity between the secondary amine and the primary alcohol, researchers can bypass unnecessary protection/deprotection steps and avoid hazardous reducing agents. Strict adherence to temperature control and reagent stoichiometry is the key to unlocking high yields and seamless scalability.

References

  • Source: google.
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Comparative

Comparative Pharmacology of Piperidine and Pyrrolidine Derivatives: A Guide for Lead Optimization

Executive Summary For drug development professionals and medicinal chemists, the selection of a core heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic profile, physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the selection of a core heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic profile, physicochemical properties, and therapeutic efficacy. Among the most ubiquitous saturated heterocycles are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs[1].

This guide provides an objective, data-driven comparative analysis of these two scaffolds. By examining their physicochemical differences, target engagement profiles, and providing standardized experimental methodologies, this guide equips researchers with the actionable insights needed for effective scaffold hopping and lead optimization.

Physicochemical Properties: The Methylene Unit Difference

While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to subtle yet significant differences in their fundamental physicochemical properties. These differences can be strategically exploited to fine-tune a compound's characteristics[2].

Quantitative Comparison Table
PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Pharmacological Implications
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic secondary amines. Pyrrolidine is slightly more basic, attributed to greater conformational stabilization of its protonated form[1].
LogP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic. This enhances cell permeability but increases the potential for off-target hydrophobic interactions[2].
Conformational Flexibility Rigid chair conformationFlexible envelope and twistPiperidine's rigidity can achieve high binding affinity through conformational restriction; pyrrolidine offers superior adaptability for induced-fit binding[2].
Steric Profile Higher equatorial/axial bulkLower steric hindrancePyrrolidine can access tighter binding pockets, whereas piperidine is better suited for filling large hydrophobic cavities.

Note: To overcome the high basicity of these native scaffolds, medicinal chemists frequently employ fluorination. The predictably lowers the pKa of the protonated species, while lipophilicity (LogP) can either increase or decrease depending on the spatial orientation of the fluorine atoms[3].

Comparative Pharmacology & Structure-Activity Relationships (SAR)

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can have a profound impact on a compound's biological activity. This is driven by differences in ring size, conformational flexibility, and the resulting orientation of substituents[2].

Case Study A: G-Protein Coupled Receptors (GPCRs)

In the development of polypharmacological antipsychotics targeting dopamine (D2) and serotonin (5-HT) receptors, the size of the N-heterocycle plays a critical role. SAR studies demonstrate that than compounds with piperidyl substitution, while maintaining a distinct 5-HT profile essential for mitigating cognitive deficits[4].

Case Study B: Muscarinic Receptor Modulation

Conformational restriction heavily influences intrinsic efficacy. In a study of muscarinic agents, to ileal muscarinic receptors than their antipodes[5]. Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring preserved binding affinity but abolished agonist efficacy, effectively converting the compound into an antagonist[5].

GPCR_Pathway Ligand Heterocyclic Ligand (Piperidine/Pyrrolidine) Receptor Target GPCR (e.g., D2 or M1) Ligand->Receptor Binding Affinity (Ki dependent) GProtein G-Protein Activation (Gαi / Gαq) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Response Cellular Response Effector->Response

GPCR signaling pathway modulated by heterocyclic ligand binding.

Experimental Methodologies for Comparative Profiling

To objectively compare piperidine and pyrrolidine derivatives, researchers must employ robust, self-validating experimental systems. The following protocols detail the critical workflows for assessing receptor affinity and metabolic stability.

SAR_Workflow Start Scaffold Selection (Piperidine vs Pyrrolidine) Synthesis Parallel Synthesis of Derivatives Start->Synthesis PhysChem Physicochemical Profiling (pKa, LogP) Synthesis->PhysChem Binding Radioligand Binding Assay (Receptor Affinity) PhysChem->Binding ADME In Vitro ADME (Microsomal Stability) Binding->ADME Decision Lead Optimization Decision ADME->Decision

Workflow for comparative SAR screening of heterocyclic scaffolds.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

Objective: Determine the absolute binding affinity ( Ki​ ) of synthesized derivatives. Causality: We use a radiolabeled competitor to quantify the displacement capability of the test compounds. The Cheng-Prusoff equation is applied to convert the experimental IC50​ to a Ki​ value, correcting for the radioligand's concentration and affinity. This provides an absolute measure of binding affinity independent of specific assay conditions[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., CHO cells transfected with human D2 receptors) and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H]-spiperone at a concentration equal to its Kd​ ), 50 µL of the test compound (piperidine/pyrrolidine derivative) at varying concentrations ( 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state binding equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Calculate IC50​ via non-linear regression.

  • Self-Validating System:

    • Total Binding Control: Vehicle only (0% displacement).

    • Non-Specific Binding (NSB) Control: Excess unlabeled reference ligand (e.g., 10 µM haloperidol).

    • Validation Metric: The assay is only valid if the Z'-factor is > 0.5 and specific binding is > 80% of total binding.

Protocol 2: In Vitro Microsomal Stability Assay (Phase I Clearance)

Objective: Assess the metabolic vulnerability of the heterocyclic rings to Cytochrome P450 (CYP) enzymes. Causality: Piperidine and pyrrolidine rings are susceptible to distinct metabolic pathways, such as α-carbon oxidation or N-dealkylation. We use Human Liver Microsomes (HLMs) supplemented with NADPH (an essential electron donor for CYPs) to simulate phase I hepatic clearance and identify metabolic soft spots.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Compound Addition: Spike the test compound (piperidine or pyrrolidine derivative) into the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) based on the elimination half-life.

  • Self-Validating System:

    • Positive Control: Run Verapamil (a high-clearance drug) concurrently to verify microsomal enzymatic activity.

    • Negative Control: Run the test compound in HLMs without NADPH to rule out chemical instability or non-CYP-mediated degradation.

References

  • Title: Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide Source: PubMed / Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics Source: RSC Advances URL: [Link]

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]

Sources

Validation

Structural Analysis of Novel Chemistries: A Comparative Guide to Advanced Mass Spectrometry

Introduction The pharmaceutical landscape is increasingly dominated by "beyond Rule-of-Five" (bRo5) modalities, including Proteolysis Targeting Chimeras (PROTACs), molecular glues, and cyclic peptides. Unlike traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pharmaceutical landscape is increasingly dominated by "beyond Rule-of-Five" (bRo5) modalities, including Proteolysis Targeting Chimeras (PROTACs), molecular glues, and cyclic peptides. Unlike traditional small molecules, these novel chemistries possess complex, dynamic architectures that dictate their pharmacological efficacy. As an Application Scientist, I frequently encounter the limitations of standard LC-MS/MS workflows when analyzing these compounds. This guide objectively compares the performance of Orbitrap, Q-TOF, and Ion Mobility-Mass Spectrometry (IM-MS) platforms, providing field-proven, self-validating protocols for the structural elucidation of these challenging molecules.

The Analytical Challenge of Novel Chemistries

Traditional Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fall short for many novel modalities due to their unique structural properties:

  • PROTACs & Molecular Glues : These bivalent molecules function by inducing proximity between a Protein of Interest (POI) and an E3 ligase. The critical analytical endpoint is not merely the mass of the PROTAC, but the stoichiometry, cooperativity, and topology of the non-covalent ternary complex (POI-PROTAC-E3)[1].

  • Cyclic Peptides : Lacking a definitive N- or C-terminus, cyclic peptides require at least two backbone cleavages to generate sequence-informative fragments. Standard HCD often results in a single cleavage (ring opening) without providing the deep sequence coverage necessary for definitive structural assignment[2].

Platform Comparison: Orbitrap vs. Q-TOF vs. IM-MS

Selecting the right mass analyzer is a function of the specific structural question being asked.

  • Orbitrap High-Resolution MS (HRMS) : Orbitrap analyzers utilize Fourier Transform (FT) detection, offering unparalleled resolving power (up to 1,000,000 FWHM). This is critical when analyzing intact PROTAC ternary complexes, as it allows for the baseline resolution of highly charged, megadalton species that would appear as unresolved noise on older platforms[3]. However, the FT process requires longer transient times, limiting the duty cycle for fast LC separations[4].

  • Quadrupole Time-of-Flight (Q-TOF) : Q-TOF instruments excel in acquisition speed and dynamic range. While they cannot match the ultimate resolution of an Orbitrap, their rapid duty cycle makes them ideal for high-throughput screening of degrader libraries or complex metabolite mixtures.

  • Ion Mobility-Mass Spectrometry (IM-MS) : IM-MS adds an orthogonal dimension of gas-phase separation based on the molecule's Collision Cross Section (CCS). For PROTACs, IM-MS is indispensable. It differentiates between extended and compact ternary complex conformers, directly correlating gas-phase topology with solution-phase degradation efficiency[5].

Table 1: Performance Matrix for Novel Chemistries
FeatureOrbitrap HRMSQ-TOF MSIon Mobility-MS (IM-MS)
Primary Advantage Ultra-high resolution (>500,000 FWHM); baseline isotopic resolution.High acquisition speed; excellent dynamic range.Gas-phase structural separation (CCS measurement).
Limitation Slower duty cycle; FT signal averaging requires longer transient times.Lower maximum resolution compared to FT-MS.Requires specialized calibration; lower resolution in the mobility dimension.
Best For (Novel Chemistries) Intact mass analysis of large biotherapeutics; deep UVPD sequencing.High-throughput LC-MS/MS screening of small molecule libraries.Resolving PROTAC ternary complex topologies and conformers.

Advanced Fragmentation: The Superiority of UVPD

To overcome the limitations of HCD in cyclic peptide analysis, Ultraviolet Photodissociation (UVPD) at 193 nm or 213 nm has emerged as a transformative technique. UVPD deposits a massive amount of energy via high-energy photon absorption, driving both homolytic and heterolytic bond cleavages. This generates a rich array of a, b, c, x, y, and z ions in a single MS/MS event, completely mapping the cyclic peptide sequence[6][7].

Cyclic_Peptide cluster_CID CID / HCD Pathway cluster_UVPD UVPD (193/213 nm) Pathway Precursor Intact Cyclic Peptide [M+nH]n+ CID_Step1 Primary Cleavage (Ring Opening) Precursor->CID_Step1 UVPD_Step High-Energy Photon Absorption Precursor->UVPD_Step CID_Step2 Secondary Cleavage (b/y ions only) CID_Step1->CID_Step2 CID_Result Incomplete Coverage Missing sequence data CID_Step2->CID_Result UVPD_Result Simultaneous Cleavages (a, b, c, x, y, z ions) UVPD_Step->UVPD_Result

Comparison of fragmentation pathways: HCD/CID vs. UVPD for cyclic peptide sequencing.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every analytical workflow must be self-validating. Below are two field-proven protocols for structural elucidation.

Protocol 1: Native IM-MS for PROTAC Ternary Complex Architecture

Objective : Determine the cooperativity and CCS of the POI-PROTAC-E3 complex. Causality : We utilize aqueous ammonium acetate because standard organic LC-MS solvents (acetonitrile/formic acid) and low pH disrupt the delicate non-covalent interactions essential for ternary complex formation.

  • Sample Preparation : Buffer exchange the POI and E3 ligase into 200 mM ammonium acetate (pH 7.0) using size-exclusion spin columns.

  • Incubation : Prepare three distinct analytical systems to serve as internal controls:

    • System A (Control 1): POI + E3 (assesses baseline non-specific binding).

    • System B (Control 2): POI + PROTAC (validates binary complex formation).

    • System C (Test): POI + PROTAC + E3 (equimolar ratio, 10 µM each). Incubate at room temperature for 30 minutes.

  • Native ESI : Infuse the samples via nano-electrospray ionization (nESI) using gold-coated borosilicate capillaries. Keep source temperatures low (<100°C) to prevent thermal dissociation.

  • IM-MS Acquisition : Measure the drift time of the intact ternary complex. Convert drift time to CCS (Ω) using established calibrants.

  • Validation : A highly cooperative PROTAC will show a distinct, compact CCS for the ternary complex in System C, with minimal unbound POI/E3 remaining compared to Systems A and B[8].

PROTAC_Workflow A Incubate: POI + PROTAC + E3 (Ammonium Acetate) B Native nESI (Soft Ionization) A->B Preserve Non-covalent C m/z Separation (Quadrupole) B->C D Ion Mobility (IM) CCS Measurement C->D Separate by Shape/Size E High-Res MS (Orbitrap / TOF) D->E F Ternary Complex Topology & Stability E->F Data Analysis

Native Ion Mobility-Mass Spectrometry workflow for PROTAC ternary complex analysis.

Protocol 2: LC-UVPD-Orbitrap MS/MS for Cyclic Peptide Sequencing

Objective : Achieve 100% sequence coverage of a novel cyclic peptide. Causality : We employ an alternating HCD/UVPD duty cycle. The HCD scan acts as a diagnostic control to confirm the intact mass and identify the primary ring-opening event, while the subsequent UVPD scan provides the deep sequence coverage[9].

  • Chromatography : Separate the cyclic peptide mixture using a C18 column (gradient of 5-60% Acetonitrile with 0.1% Formic Acid over 30 mins).

  • MS1 Acquisition : Acquire high-resolution MS1 scans in the Orbitrap (Resolution = 120,000).

  • Alternating MS/MS :

    • Step A (HCD): Isolate the precursor and apply normalized collision energy (NCE) of 28%. Acquire fragments in the Orbitrap.

    • Step B (UVPD): Isolate the same precursor. Apply a single 100 ms pulse of 213 nm UV laser irradiation. Acquire fragments in the Orbitrap.

  • Data Analysis : Overlay the HCD and UVPD spectra. The HCD spectrum will show the dominant linear intermediate, validating the ring-opening mechanism. The UVPD spectrum will yield the orthogonal a/x and c/z ion series required to reconstruct the full sequence[2].

References

  • "Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules", nih.gov,
  • "Cyclic Peptide–Polymer Conjugate Characterization Using 193 nm Ultraviolet Photodissociation Tandem Mass Spectrometry", acs.org,
  • "Native mass spectrometry can effectively predict PROTAC efficacy", biorxiv.org,
  • "Native Mass Spectrometry: Insights and Opportunities for Targeted Protein Degrad
  • "Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly P
  • "TOF vs. Orbitrap for Intact Protein Structural Insights", thermofisher.com,
  • "Ultraviolet Photodissociation of Tryptic Peptide Backbones
  • "Q-TOF vs Q-orbitrap MS d
  • "(PDF)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety data sheet (SDS); it requires a fundamental understanding of the molecule's str...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a basic safety data sheet (SDS); it requires a fundamental understanding of the molecule's structural chemistry. 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is a synthetic piperidine derivative featuring a cyclopropanesulfonyl moiety and an ethanol side-chain.

Because this compound contains both nitrogen (within the piperidine ring and sulfonamide linkage) and sulfur, its disposal cannot be treated as standard non-hazardous organic waste. Improper destruction leads to the release of sulfur oxides (SOx) and nitrogen oxides (NOx), which are potent environmental pollutants strictly regulated under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned operational and logistical plan for the safe handling, segregation, and ultimate thermal destruction of this compound.

Chemical Profile & Hazard Causality

Before executing any disposal plan, personnel must understand the causality behind the required procedures:

  • Sulfonamide & Piperidine Moieties: The presence of heteroatoms (S and N) dictates that upon combustion, the molecule will not cleanly degrade into harmless CO2​ and H2​O . Instead, it generates highly acidic and toxic gases ( SO2​ , SO3​ , NO , NO2​ )[2].

  • Hydroxyl Group: The ethanol side-chain increases the molecule's polarity and potential reactivity with strong oxidizing agents.

  • Causality-Driven Disposal: Because of these heteroatoms, the only acceptable method of ultimate disposal is high-temperature incineration equipped with an Air Pollution Control (APC) system—specifically alkaline wet scrubbers—to neutralize the acidic byproducts[3].

Immediate Safety & Operational Plan

Self-Validating Protocol: Always verify the integrity of your Personal Protective Equipment (PPE) and ventilation systems before handling the chemical. A failure in primary containment must be immediately detectable.

Required PPE & Engineering Controls:

  • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant) paired with a face shield if handling large volumes in solution.

  • Hand Protection: Chemically resistant nitrile or neoprene gloves. Verify breakthrough times specifically for organic sulfonamides.

  • Body Protection: Flame-retardant laboratory coat and closed-toe footwear[4].

Emergency Spill Response Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources.

  • Absorb: Use an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like sawdust, as the compound's organic nature presents a flammability risk when concentrated.

  • Neutralize & Collect: Sweep the absorbed mixture using spark-proof tools and place it into a compatible, sealable hazardous waste container[5].

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to ensure no residual sulfonamide remains on the benchtop or floor.

Logistical Plan: Step-by-Step Disposal Procedures

Step 1: Segregation and Containerization

  • Action: Place the chemical (and any contaminated consumables) into a robust, leak-proof, high-density polyethylene (HDPE) or glass container.

  • Causality: Segregation is critical. Do not mix this compound with strong acids, bases, or oxidizing agents (e.g., peroxides, metallic nitrates), as the ethanol and piperidine groups can undergo dangerous exothermic reactions[6]. Keep it strictly within the "Non-Halogenated Organic Waste" stream.

Step 2: RCRA-Compliant Labeling

  • Action: Label the container clearly with the full chemical name: "2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol".

  • Action: Affix standard hazard warnings: "Hazardous Waste," "Toxic," and "Contains Sulfur/Nitrogen Organics." Date the container the exact moment the first drop of waste is added to comply with satellite accumulation regulations.

Step 3: Institutional Transfer

  • Action: Coordinate with your facility's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste contractor for pickup[7].

  • Action: Provide the contractor with the specific elemental composition (C, H, N, O, S) so the receiving facility can calculate the required scrubber capacity for the incineration process[8].

Step 4: Ultimate Thermal Destruction (Incineration)

  • Action: The chemical must be transferred to a licensed RCRA Part B permitted incineration facility.

  • Causality: The incinerator must operate at a primary combustion temperature of >900°C and a secondary chamber temperature of up to 1100°C with a 2-second residence time[8]. This ensures a Destruction and Removal Efficiency (DRE) of ≥99.99%.

  • Action: The facility must utilize an alkaline Venturi scrubber (e.g., utilizing a 40% NaOH solution) to capture and neutralize the SOx and NOx gases generated during the thermal breakdown of the cyclopropanesulfonyl and piperidine groups[3].

Quantitative Data Presentation

To facilitate EHS compliance and contractor communication, the following table summarizes the critical parameters required for the safe disposal of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Disposal ParameterSpecification / RequirementScientific Rationale
Waste Stream Classification Non-Halogenated Organic Waste (N, S containing)Prevents mixing with incompatible oxidizers or halogenated streams[6].
Primary Combustion Temp. > 900°CRequired to break the stable sulfonamide and piperidine ring structures[3].
Secondary Chamber Temp. 1100°C (2-second residence time)Ensures complete oxidation of organic fragments to prevent toxic byproduct formation[8].
Required APC System Alkaline Wet Scrubber (e.g., NaOH liquid injection)Neutralizes acidic SO2​ / SO3​ and NO / NO2​ gases formed during combustion[2].
Target DRE ≥ 99.99%Mandated by EPA RCRA standards for hazardous organic waste[8].

Process Visualization

The following diagram illustrates the self-validating workflow from waste generation to final, environmentally compliant destruction.

G W Waste Generation: 2-(1-Cyclopropanesulfonyl- piperidin-4-yl)-ethanol S Segregation & Storage (Non-Halogenated Organic) W->S Containerize T EHS Transfer & RCRA Manifesting S->T EHS Pickup I Primary Incineration (>900°C - 1100°C) T->I Commercial Facility C Secondary Combustion (2 sec residence time) I->C Thermal Destruction Sc Alkaline Flue Gas Scrubber (Neutralizes SOx / NOx) C->Sc Exhaust Gas A Ash Disposal (Hazardous Landfill) C->A Bottom Ash E Clean Emission (Stack) Sc->E APC System

Lifecycle and thermal destruction workflow for sulfur/nitrogen-containing organic waste.

References

  • WHS-PRO-013 Laboratory Safety Procedure - Policy - JCU Australia. Available at:[Link]

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS - UTHSC. Available at:[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration - EPA. Available at: [Link]

  • Chapter 2 Section 3.2 - Incinerators - EPA. Available at: [Link]

  • Hazardous/Toxic Waste Incineration - Taylor & Francis Online. Available at: [Link]

  • Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System - Aerosol and Air Quality Research. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

An in-depth understanding of chemical properties and the causality behind safety protocols is what separates standard compliance from true laboratory excellence. Handling 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical properties and the causality behind safety protocols is what separates standard compliance from true laboratory excellence. Handling 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol —a highly functionalized pharmaceutical intermediate—requires a calculated approach to mitigate dermal, ocular, and respiratory risks.

This guide provides researchers and drug development professionals with a rigorously validated, self-contained operational protocol grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1] and the National Research Council's Prudent Practices in the Laboratory[2].

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the chemical's intrinsic properties. The presence of both a sulfonamide moiety and a primary alcohol on a piperidine core dictates its reactivity, solubility, and physiological absorption profile.

Table 1: Quantitative Hazard and Property Summary

Property / HazardValue / ClassificationOperational Causality & Handling Impact
Molecular Formula C₁₀H₁₉NO₃SOrganic nature dictates disposal in halogen-free organic waste streams unless dissolved in chlorinated solvents.
Molecular Weight 233.33 g/mol Moderate molecular weight; typically presents as a solid that can form fine, easily aerosolized dust.
GHS Health Hazards H302, H315, H319, H335Necessitates strict dermal barriers and mandates handling exclusively within a ventilated enclosure to prevent mucosal irritation.
Solubility Soluble in DMSO, MeOH, DCMSpills must be cleaned with compatible solvents (e.g., 70% Isopropanol), as water alone will not effectively decontaminate surfaces.

E-E-A-T Driven PPE Protocol

Selection of Personal Protective Equipment (PPE) is not arbitrary; it is a calculated defense mechanism based on the chemical's specific hazard profile[2]. Before donning any equipment, laboratory personnel must perform a pre-operation risk assessment[3].

  • Hand Protection (Causality-Based Selection):

    • Primary Choice: 100% Nitrile gloves (minimum 4 mil thickness).

    • The "Why": Nitrile provides an excellent dry barrier against the solid powder. However, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO) or chlorinated solvents (e.g., Dichloromethane) during synthesis. If using DCM, standard nitrile degrades in seconds; therefore, double-gloving or using composite gloves (e.g., Silver Shield) is required to protect against the solvent carrier, which readily transports the solute through compromised barriers[3].

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • The "Why": Standard safety glasses with side shields are insufficient. The H319 (Serious Eye Irritation) classification means that accidental transfer of the powder via contaminated gloves to the ocular mucosa can cause severe micro-abrasions and chemical burns[4].

  • Body & Respiratory Protection:

    • Requirement: Flame-resistant (FR) lab coat, fully buttoned, and full-length trousers.

    • The "Why": To prevent dermal absorption (H315)[5]. Respiratory protection (N95 or P100 particulate respirator) is only mandated if handling bulk quantities outside of a certified chemical fume hood, mitigating the H335 (Respiratory Irritation) risk[1].

Step-by-Step Operational Workflow

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior validation check is complete.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Dispense Weighing & Dispensing (Closed System) Hood->Dispense Process Chemical Processing (Synthesis/Assay) Dispense->Process Waste Waste Segregation (Halogen-Free Org) Process->Waste Decon Surface Decontamination Waste->Decon

Figure 1: Standard operating workflow for handling 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol.

Methodology: Safe Dispensing and Reaction Setup

  • System Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (FPM)[5].

    • Validation Check: Read the digital airflow monitor or perform a tissue paper flutter test at the sash opening.

  • Environmental Preparation: Line the weighing area with anti-static weighing paper or a disposable bench pad.

    • Causality: Piperidine derivatives often carry static charges that cause the powder to adhere to stainless steel or aerosolize upon opening the container.

  • Dispensing: Use a grounded, anti-static micro-spatula to transfer the solid. Keep the source container and the receiving vessel as close together as possible to minimize the transfer path.

  • Solvent Addition: If preparing a stock solution, add the solvent slowly down the interior side of the vessel. Do not inject solvent directly into the powder bed, as this rapidly aerosolizes the dry H335 irritant.

  • Decontamination: Wipe down the exterior of the reagent bottle and the analytical balance with a solvent-dampened, lint-free cloth (e.g., 70% Isopropanol) before returning the chemical to the storage cabinet[6].

Spill Response and Disposal Plan

Accidental releases require immediate, calculated action based on hazard assessment guidelines[7].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (< 50g/50mL) Assess->Minor Major Major Spill (> 50g/50mL) Assess->Major Contain Contain with Inert Absorbent Minor->Contain Evacuate Evacuate & Call EHS Major->Evacuate Dispose Collect in Solid Waste Contain->Dispose

Figure 2: Decision matrix and response pathway for accidental chemical spills.

Methodology: Localized Spill Containment

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone[6].

  • Neutralize/Absorb: For solid spills, do not dry sweep, as this aerosolizes the powder. Gently cover the spilled material with damp paper towels (using water or ethanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop or disposable cardboard to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Secondary Clean: Wash the affected surface with a laboratory detergent solution, followed by a water rinse, to ensure complete removal of the sulfonamide residue.

  • Disposal: Label the container explicitly as "Hazardous Solid Waste: Piperidine/Sulfonamide Derivative." Do not mix with halogenated waste streams unless the compound was actively dissolved in a chlorinated solvent during the spill.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]

  • American Chemical Society (ACS). "Safety Guidelines for Chemical Demonstrations and Laboratory Practices." ACS Division of Chemical Education. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Laboratory Chemical Safety and Personal Protective Equipment." Centers for Disease Control and Prevention. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
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2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
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